Selegiline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZLKOACVSPNER-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)N(C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14611-52-0 (hydrochloride), 2079-54-1 (deprenyl.hydrochloride) | |
| Record name | Selegiline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023575 | |
| Record name | Selegiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14611-51-9 | |
| Record name | Selegiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14611-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selegiline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selegiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01037 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selegiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneethanamine, N,.alpha.-dimethyl-N-2-propynyl-, (R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELEGILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K1V7GP655 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
141-142 °C | |
| Record name | Selegiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01037 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Selegiline in Dopaminergic Neurons
Abstract
Selegiline is a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal in the degradation of dopamine within the central nervous system. This guide provides a comprehensive technical overview of this compound's pharmacological effects within dopaminergic neurons. Its primary mechanism involves the irreversible inactivation of MAO-B, leading to a significant reduction in dopamine catabolism and a subsequent increase in synaptic dopamine availability.[1][2] Beyond this core function, this compound exhibits a complex profile of neuroprotective actions, including the attenuation of oxidative stress, inhibition of apoptotic pathways, and modulation of pro-survival gene expression.[3][4][5] These multifaceted effects occur, in some cases, independently of MAO-B inhibition.[3][4] This document details the quantitative aspects of its enzymatic inhibition, its impact on dopamine metabolism, and its neuroprotective pathways, supported by detailed experimental methodologies and visual representations of the underlying molecular interactions.
Core Mechanism of Action: Selective and Irreversible MAO-B Inhibition
The principal mechanism of this compound is the selective and irreversible inhibition of monoamine oxidase type B (MAO-B).[6][7] MAO-B is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of dopamine in the brain.[1][8] this compound acts as a mechanism-based inhibitor, or "suicide inhibitor," by forming a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme, thereby permanently inactivating it.[9][10]
This inhibition is highly selective for MAO-B at typical clinical doses of 10 mg/day or less.[7][9] By preventing the breakdown of dopamine, this compound increases its concentration in the substantia nigra, enhancing dopaminergic neurotransmission in the nigrostriatal pathway.[1][9] At higher doses (≥20 mg/day), this compound's selectivity is diminished, and it also inhibits MAO-A, which is the primary enzyme for metabolizing serotonin and norepinephrine.[6][9] Formulations that bypass first-pass metabolism, such as orally disintegrating tablets or transdermal patches, can also lead to MAO-A inhibition at lower equivalent doses.[11]
Data Presentation
Quantitative analysis from in vitro and in vivo studies has established the potency and selectivity of this compound.
Table 1: Inhibitory Potency and Selectivity of this compound
| Parameter | Value | Enzyme | Species/Tissue | Reference |
|---|---|---|---|---|
| IC₅₀ | 11.25 nmol/L | MAO-B | Rat Brain | [12] |
| IC₅₀ | 0.037 ± 0.001 µM | MAO-B | Not Specified | [13] |
| IC₅₀ (Desmethylthis compound) | 625.00 nmol/L | MAO-B | Rat Brain | [12] |
| Brain MAO-A Inhibition | 36.9 ± 19.7% | MAO-A | Human Brain | [11][14] |
| (Condition) | (10 mg/day, Zydis this compound) | | | |
Table 2: In Vivo Platelet MAO-B Inhibition by Oral this compound in Humans
| Dosage | Time Point | % Inhibition | Reference |
|---|---|---|---|
| Single 0.5 mg dose | Maximal | 23% | [9] |
| Single 1.0 mg dose | Maximal | 40% | [9] |
| Single 5 mg dose | Maximal | 85% | [9] |
| Single 10 mg dose | Maximal | 96% | [9] |
| Single 5-10 mg dose | 2-4 hours | 86-90% | [9] |
| Single 5-10 mg dose | 24 hours | 98% | [9] |
| 1 mg/day | 10 days | ~75-100% |[9] |
Mandatory Visualization
Caption: Dopamine metabolism in the presynaptic neuron and the inhibitory action of this compound on MAO-B.
Neuroprotective and Multifaceted Actions
This compound's therapeutic profile extends beyond simple dopamine augmentation. It possesses significant neuroprotective properties that may slow the progression of neurodegeneration.
Attenuation of Oxidative Stress
The metabolism of dopamine by MAO-B generates hydrogen peroxide and other reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage.[6][9] By inhibiting MAO-B, this compound directly reduces the production of these toxic byproducts.[9] Furthermore, this compound has been shown to upregulate the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, further bolstering the neuron's defense against oxidative damage.[3][15]
Anti-Apoptotic Effects
This compound demonstrates potent anti-apoptotic capabilities. It protects dopaminergic neurons in cell culture from apoptosis induced by various neurotoxins and oxidative insults.[16][17] This effect is mediated, in part, by the upregulation of anti-apoptotic proteins like Bcl-2 and the stabilization of the mitochondrial membrane potential.[3][4][5][18] A novel mechanism was recently identified where this compound covalently binds to and inhibits the pro-apoptotic activity of protein disulfide isomerase (PDI), a key protein in endoplasmic reticulum stress-induced apoptosis.[19]
Modulation of Gene Expression and Other Activities
This compound can induce the expression of several pro-survival genes and neurotrophic factors, including Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF), which support neuron survival and function.[5][20] Additionally, this compound and its metabolites, L-amphetamine and L-methamphetamine, may weakly inhibit dopamine reuptake and enhance its release, contributing to its overall effect.[3][7][21] It also functions as a catecholaminergic activity enhancer (CAE), selectively potentiating the impulse-driven release of dopamine and norepinephrine.[9]
Mandatory Visualization
Caption: Interconnected neuroprotective pathways activated by this compound.
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of specialized biochemical and cellular assays.
Protocol: Fluorometric MAO-B Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory potency (IC₅₀) of this compound.
-
Reagent Preparation:
-
Enzyme Source: Prepare a homogenate from rat brain tissue, which is rich in MAO-B. Centrifuge the homogenate at low speed to remove debris and dilute the supernatant to a standardized protein concentration in a phosphate buffer.
-
Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a series of serial dilutions to test a range of concentrations.
-
Substrate: Use kynuramine as the substrate. Prepare a stock solution in buffer.
-
Stop Solution: Prepare a solution of NaOH to terminate the reaction and induce fluorescence of the product.
-
-
Assay Procedure:
-
Pipette the enzyme source into microplate wells.
-
Add the various dilutions of this compound (or vehicle for control wells) to the wells.
-
Pre-incubate the plate for 10-20 minutes at 37°C to allow the inhibitor to bind to the enzyme.[22]
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Incubate for a fixed time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding the NaOH stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorometer (excitation ~310 nm, emission ~400 nm).[23]
-
Calculate the percentage of inhibition for each this compound concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[2]
-
Mandatory Visualization
Caption: Experimental workflow for a fluorometric MAO-B inhibition assay.
Protocol: In Vivo Microdialysis for Dopamine Measurement
This technique allows for the sampling and quantification of extracellular dopamine levels in the brains of living animals.
-
Surgical Procedure: Anesthetize the subject animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting a specific brain region, such as the striatum. Allow the animal to recover from surgery.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect the resulting dialysate, which contains neurotransmitters from the extracellular space, in timed fractions (e.g., every 20 minutes).[24]
-
Drug Administration: After collecting baseline samples, administer this compound (e.g., via subcutaneous injection). Continue collecting dialysate fractions to measure the drug's effect over time.
-
Analysis: Quantify the concentration of dopamine and its metabolites (DOPAC, HVA) in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[2]
Summary and Conclusion
The mechanism of action of this compound in dopaminergic neurons is complex and multifaceted. Its primary role as a selective, irreversible inhibitor of MAO-B provides direct symptomatic relief in conditions like Parkinson's disease by increasing the synaptic availability of dopamine.[1][7] However, its therapeutic potential is significantly enhanced by a host of neuroprotective activities that are, in many cases, independent of MAO-B inhibition.[3][4] By reducing oxidative stress, preventing apoptosis, and inducing pro-survival factors, this compound may not only treat symptoms but also modify the course of neurodegenerative disease.[3][9][20] This dual functionality underscores its importance and provides a compelling rationale for the continued investigation and development of compounds with similar multi-target profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. Neuroprotective actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deprenyl in the treatment of Parkinson's disease: clinical effects and speculations on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Function of Rasagiline and this compound, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound. A review of its pharmacology, symptomatic benefits and protective potential in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 10. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence that formulations of the selective MAO-B inhibitor, this compound, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 12. Kinetic evaluation of MAO-B-activity following oral administration of this compound and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Anti-apoptotic function of L-(-)deprenyl (this compound) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound protects dopaminergic neurons in culture from toxic factor(s) present in the cerebrospinal fluid of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective effects of this compound on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel neuroprotective mechanism of this compound by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. This compound - Wikipedia [en.wikipedia.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. An enzymatic assay for the MAO-B inhibitor this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of low-dose treatment with this compound on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Selegiline's Role in Preventing Dopamine Degradation in the Substantia Nigra: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selegiline, a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B), plays a crucial role in the management of Parkinson's disease. Its primary mechanism involves the prevention of dopamine degradation within the nigrostriatal pathway, thereby increasing dopaminergic activity in the substantia nigra.[1] This action helps alleviate the motor symptoms characteristic of Parkinson's disease, which arise from the progressive loss of dopaminergic neurons in this critical brain region.[2][3] Beyond its symptomatic effects, this compound exhibits neuroprotective properties, potentially by reducing oxidative stress associated with dopamine metabolism, inducing pro-survival genes, and modulating anti-apoptotic pathways.[2][4][5] This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism of Action: MAO-B Inhibition
Dopamine, a critical neurotransmitter for motor control, is primarily metabolized in the human brain by MAO-B.[6] Parkinson's disease is characterized by the degeneration of dopamine-producing neurons in the substantia nigra pars compacta, leading to a dopamine deficit in the striatum.[2] this compound selectively and irreversibly binds to MAO-B, preventing the oxidative deamination of dopamine.[1][2] This inhibition leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission and compensating for the neuronal loss.[3][7] At standard therapeutic doses (e.g., 10 mg/day orally), this compound's selectivity for MAO-B is a key advantage, as it leaves MAO-A, which metabolizes serotonin and norepinephrine, largely unaffected.[2][8] This selectivity minimizes the risk of hypertensive crises associated with non-selective MAO inhibitors.[3][6]
Dopamine Degradation Pathway
The enzymatic breakdown of dopamine by MAO-B is a key target for therapeutic intervention. This pathway not only reduces dopamine levels but also generates reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage.[2][4]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative findings from various studies, illustrating the potency and effects of this compound.
Table 1: In Vitro and Ex Vivo MAO-B Inhibition
| Compound | Assay Type | IC50 Value (nmol/L) | Potency vs. Desmethyl-selegiline | Reference |
| This compound | In Vitro (rat brain) | 11.25 | ~55x higher | [9] |
| Desmethyl-selegiline | In Vitro (rat brain) | 625.00 | - | [9] |
| This compound | Ex Vivo (oral admin. in rat) | - | ~3x higher | [9] |
| Desmethyl-selegiline | Ex Vivo (oral admin. in rat) | - | - | [9] |
Table 2: Effects on Dopamine and Metabolites in Rat Striatum (Chronic Treatment)
| Treatment Group | Basal Dopamine (pmol/20 min) | Basal DOPAC (pmol/20 min) | Basal HVA (pmol/20 min) | Reference |
| Control | 0.11 ± 0.02 | 38.3 ± 3.6 | 23.6 ± 1.3 | [10] |
| Chronic this compound (0.25 mg/kg) | 0.21 ± 0.02 | 25.1 ± 1.06 | 16.7 ± 0.9 | [10] |
Table 3: Clinical Efficacy in Parkinson's Disease Patients
| This compound Dose (mg/day) | Change from Baseline in UPDRS Part III Score | Observation | Reference |
| 5.0 | Significant Improvement | Efficacy reached a plateau at this dose. | [11] |
| 7.5 | No significant further improvement | Suggests complete MAO-B inhibition at 5.0 mg/day. | [11] |
| 10.0 | No significant further improvement | Supports the ceiling effect of motor improvement. | [11] |
Neuroprotective Mechanisms Beyond MAO-B Inhibition
Research suggests that this compound's benefits extend beyond symptomatic relief, offering neuroprotection through multiple mechanisms.[2][12] These actions are critical for potentially slowing the progression of neuronal degeneration in the substantia nigra.[4]
-
Reduction of Oxidative Stress : By inhibiting MAO-B, this compound reduces the production of hydrogen peroxide (H₂O₂), a reactive oxygen species generated during dopamine catabolism.[2][6]
-
Induction of Pro-Survival Genes : this compound has been shown to induce the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as Glial cell line-derived neurotrophic factor (GDNF) and Brain-derived neurotrophic factor (BDNF).[12][13]
-
Anti-Apoptotic Activity : A novel mechanism involves this compound's ability to suppress the pro-apoptotic activity of protein disulfide isomerase (PDI), a protein implicated in endoplasmic reticulum stress-induced apoptosis.[14]
This compound-Induced Neuroprotective Signaling
The induction of neurotrophic factors and anti-apoptotic proteins is mediated by complex signaling cascades. The TrkB/PI3K/CREB pathway is one such critical cascade activated by this compound.
Experimental Protocols
This section details methodologies for key experiments cited in the study of this compound's effects.
Protocol for MAO-B Activity Assay (Fluorometric)
This protocol is adapted from methodologies used to measure MAO-B inhibition in biological samples.[15][16]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Is this compound neuroprotective in Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of the pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound. A review of its pharmacology, symptomatic benefits and protective potential in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic evaluation of MAO-B-activity following oral administration of this compound and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of low-dose treatment with this compound on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Accumulation of 123I-Ioflupane Is a Useful Marker of the Efficacy of this compound Monotherapy in Drug-Naïve Parkinson’s Disease [frontiersin.org]
- 12. Revelation in the neuroprotective functions of rasagiline and this compound: the induction of distinct genes by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Function of Rasagiline and this compound, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel neuroprotective mechanism of this compound by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An enzymatic assay for the MAO-B inhibitor this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
Early Research on Selegiline and its Potential Neuroprotective Effects: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Selegiline, a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), has a long history in the symptomatic treatment of Parkinson's disease.[1] Beyond its established role in potentiating dopaminergic function, a substantial body of early research explored its potential as a neuroprotective agent, suggesting it might slow the progression of neurodegenerative processes.[1][2] This technical guide provides an in-depth overview of the foundational preclinical and clinical research into the neuroprotective effects of this compound, with a focus on its antioxidant, anti-apoptotic, and neurotrophic properties. The information is presented to facilitate a comprehensive understanding of the early scientific evidence and experimental methodologies that have shaped the investigation of this compound as a potential disease-modifying therapy.
Core Neuroprotective Mechanisms
Early investigations into this compound's neuroprotective actions revealed a multifaceted pharmacological profile extending beyond simple MAO-B inhibition.[3][4] The primary mechanisms identified include the mitigation of oxidative stress, the inhibition of apoptotic cell death, and the induction of pro-survival neurotrophic factors.[5][6]
Antioxidant Properties
A key hypothesis in early this compound research was its ability to combat oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases. The enzymatic breakdown of dopamine by MAO-B generates hydrogen peroxide (H₂O₂), a precursor to highly reactive and damaging hydroxyl radicals.[7] By inhibiting MAO-B, this compound reduces the production of these harmful reactive oxygen species (ROS).[7] Furthermore, preclinical studies demonstrated that this compound could directly enhance the activity of endogenous antioxidant enzymes.[3][8]
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons characteristic of neurodegenerative disorders. Early research indicated that this compound could interfere with apoptotic cascades.[5][9] This anti-apoptotic action is partly attributed to the propargylamine structure of this compound and is independent of its MAO-B inhibitory activity.[4][10] A significant aspect of this mechanism involves the upregulation of the anti-apoptotic protein Bcl-2 and the stabilization of the mitochondrial membrane potential, thereby preventing the release of pro-apoptotic factors.[6][11]
Induction of Neurotrophic Factors
Another promising avenue of this compound's neuroprotective potential discovered in early studies is its ability to increase the expression of several key neurotrophic factors.[12][13] These proteins, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), are crucial for neuronal survival, growth, and differentiation.[13][14] The induction of these factors by this compound suggests a mechanism for promoting neuronal resilience and potentially fostering repair processes within the damaged nervous system.[14][15]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from early preclinical research on this compound's neuroprotective effects.
Table 1: Effects of this compound on Antioxidant Enzyme Activity in Rodent Brain Tissue
| Animal Model | Brain Region | This compound Dose | Change in Catalase Activity | Change in Superoxide Dismutase (SOD) Activity | Reference |
| 25-week-old rats | Striatum | 2 mg/kg | Significant increase | Significant increase in Mn-SOD (SOD2) | [8] |
| 8-week-old rats | Striatum | Not specified | No significant increase | No significant increase | [8] |
| Mesencephalic slice cultures | - | 10⁻¹⁰ M | - | Maximal effective concentration for SOD2 | [8] |
| Mesencephalic slice cultures | - | 10⁻⁸ M | - | Maximal effective concentration for SOD1 | [8] |
Table 2: Neuroprotective Effects of this compound in a Mouse Model of Parkinson's Disease
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| MPTP-induced lesion mice | This compound (1.0 mg/kg/day for 14 days) | Nigral dopaminergic neurons | 192.68% of MPTP-exposed animals (P<0.001) | [14] |
| MPTP-induced lesion mice | This compound (1.0 mg/kg/day for 14 days) | Striatal fibers | 162.76% of MPTP-exposed animals (P<0.001) | [14] |
| MPTP-induced lesion mice | This compound (1.0 mg/kg/day for 14 days) | GDNF mRNA expression | 2.10-fold increase | [14] |
| MPTP-induced lesion mice | This compound (1.0 mg/kg/day for 14 days) | BDNF mRNA expression | 2.75-fold increase | [14] |
| MPTP-induced lesion mice | This compound (1.0 mg/kg/day for 14 days) | GDNF protein levels | 143.53% of MPTP-exposed animals | [14] |
| MPTP-induced lesion mice | This compound (1.0 mg/kg/day for 14 days) | BDNF protein levels | 157.05% of MPTP-exposed animals | [14] |
Table 3: Effect of this compound on Cell Viability and Apoptosis in a Cell Culture Model of Oxidative Stress
| Cell Type | Treatment | Outcome Measure | Result | Reference |
| Hippocampus-derived neural stem cells | 20 µM this compound pretreatment followed by H₂O₂ | Cell Viability | Significantly increased compared to control (P<0.05) | [11] |
| Hippocampus-derived neural stem cells | 20 µM this compound pretreatment followed by H₂O₂ | Apoptosis | Significant decrease compared to control (P<0.05) | [11] |
| Hippocampus-derived neural stem cells | 20 µM this compound pretreatment followed by H₂O₂ | Necrosis | Significant decrease compared to control (P<0.05) | [11] |
| Hippocampus-derived neural stem cells | 20 µM this compound pretreatment followed by H₂O₂ | Bcl-2 mRNA expression | Increased (P<0.05 vs. control) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in early this compound research.
MPTP Mouse Model of Parkinson's Disease
This in vivo model was instrumental in evaluating the neuroprotective effects of this compound against dopamine neuron degeneration.
-
Animals: Male C57BL/6 mice, typically 8-10 weeks old, are used due to their susceptibility to MPTP-induced neurotoxicity.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection. A common regimen involves multiple injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals on a single day to induce significant and reproducible lesions of the nigrostriatal pathway.
-
This compound Treatment: this compound is typically dissolved in saline and administered via i.p. injection or oral gavage. Treatment can be initiated prior to MPTP administration (prophylactic) or after the neurotoxic insult (therapeutic) to assess its protective or restorative capabilities.
-
Neurochemical Analysis: Following the experimental period, animals are euthanized, and brain tissues (specifically the striatum and substantia nigra) are dissected. High-performance liquid chromatography (HPLC) with electrochemical detection is employed to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
Immunohistochemistry: Brains are fixed, sectioned, and stained with antibodies against tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis and a marker for dopaminergic neurons. The number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified to assess the extent of neuroprotection.
Measurement of Antioxidant Enzyme Activity
These assays are crucial for quantifying this compound's impact on the cellular antioxidant defense system.
-
Tissue Preparation: Brain tissue (e.g., striatum) is homogenized in a cold phosphate buffer (e.g., 50 mM, pH 7.4) containing a chelating agent like EDTA to prevent metal-catalyzed oxidation. The homogenate is then centrifuged at high speed (e.g., 10,000 x g) at 4°C, and the resulting supernatant is used for the enzyme assays.
-
Catalase (CAT) Activity Assay: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm using a spectrophotometer. The reaction mixture typically contains a phosphate buffer, H₂O₂, and the tissue supernatant. One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity is commonly measured using the nitroblue tetrazolium (NBT) reduction method. In this assay, superoxide radicals generated by a source (e.g., riboflavin and light) reduce NBT to a colored formazan product. SOD in the sample competes for the superoxide radicals, thus inhibiting the color change. The percentage of inhibition is measured spectrophotometrically at 560 nm.
Western Blot for Bcl-2 and Bax Protein Expression
This technique allows for the quantification of key proteins involved in the apoptotic pathway.
-
Cell Lysis: Cultured cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a buffer containing detergents (e.g., Triton X-100) and a cocktail of protease inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method such as the Bradford or BCA protein assay to ensure equal loading of samples.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bcl-2 and Bax. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
Detection and Quantification: The chemiluminescent signal is detected, and the intensity of the protein bands is quantified using densitometry software. The expression levels of Bcl-2 and Bax are often normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure accurate comparisons between samples.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in this compound's neuroprotective effects and a typical experimental workflow.
Caption: Key neuroprotective signaling pathways of this compound.
Caption: A typical experimental workflow for evaluating this compound's neuroprotective effects.
The DATATOP Study: A Landmark Clinical Trial
The Deprenyl and Tocopherol Antioxidative Therapy of Parkinsonism (DATATOP) study was a pivotal, large-scale, multicenter clinical trial designed to investigate whether this compound (deprenyl) and/or α-tocopherol (vitamin E) could slow the progression of early Parkinson's disease.[6][9] The primary endpoint of the study was the time until disability required the initiation of levodopa therapy.[9]
The results of the DATATOP trial showed that this compound significantly delayed the need for levodopa treatment.[9] However, the interpretation of these findings has been a subject of debate, with uncertainty as to whether the observed benefit was due to a true neuroprotective effect or a mild symptomatic improvement.[7] Despite this ambiguity, the DATATOP study was a landmark in the field of neuroprotection research and spurred further investigation into disease-modifying therapies for Parkinson's disease.
Conclusion
Early research into the neuroprotective potential of this compound laid a crucial foundation for the ongoing quest for disease-modifying therapies in neurodegenerative disorders. The multifaceted mechanisms of action, including antioxidant, anti-apoptotic, and neurotrophic effects, demonstrated in a variety of preclinical models, provided a strong rationale for its investigation beyond a purely symptomatic treatment. While the definitive clinical evidence for neuroprotection remains a complex and debated topic, the foundational studies summarized in this guide highlight the significant scientific efforts to understand and potentially halt the progression of neuronal loss. The detailed experimental protocols and quantitative data presented here serve as a valuable resource for researchers and drug development professionals seeking to build upon this important body of work.
References
- 1. Catalase Activity in the Brain Is Associated with Recovery from Brain Injury in a Piglet Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enzymatic assay for the MAO-B inhibitor this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Neuroprotective Function of Rasagiline and this compound, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rasagiline, Parkinson neuroprotection, and delayed-start trials: Still no satisfaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of low-dose treatment with this compound on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DATATOP: a decade of neuroprotective inquiry. Parkinson Study Group. Deprenyl And Tocopherol Antioxidative Therapy Of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. benchchem.com [benchchem.com]
- 13. parkinson-study-group.org [parkinson-study-group.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease. | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide on the Molecular Pathways Influenced by Selegiline in Cell Survival and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selegiline, a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), is a multifaceted compound with significant neuroprotective properties that extend beyond its primary enzymatic target. This technical guide provides a comprehensive overview of the molecular pathways through which this compound promotes cell survival and counteracts apoptosis. By delving into the intricate signaling cascades, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action, thereby facilitating further research and therapeutic development. This guide presents quantitative data in structured tables, details key experimental methodologies, and provides visual representations of the core signaling pathways.
Core Molecular Mechanisms of this compound
This compound's pro-survival and anti-apoptotic effects are not solely attributable to its MAO-B inhibitory action.[1] It engages multiple molecular pathways, often in a synergistic manner, to protect cells from various insults. The primary mechanisms can be categorized as follows:
-
Mitochondrial Integrity and Function: this compound directly impacts mitochondrial health, a critical nexus in the regulation of apoptosis. It has been shown to prevent the dissipation of the mitochondrial membrane potential (ΔΨm) and inhibit the opening of the mitochondrial permeability transition pore (mPTP), a key event in the intrinsic apoptotic pathway.[2] By stabilizing the mitochondrial membrane, this compound prevents the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
-
Regulation of the Bcl-2 Family of Proteins: The Bcl-2 family of proteins are central regulators of apoptosis. This compound modulates the expression of these proteins to favor cell survival. It upregulates the expression of anti-apoptotic members such as Bcl-2 and Bcl-xL, while downregulating the expression of pro-apoptotic members like Bax.[3][4] The resulting increase in the Bcl-2/Bax ratio is a crucial determinant in preventing the activation of the apoptotic cascade.[4]
-
Activation of Pro-Survival Signaling Pathways: this compound has been demonstrated to activate several key signaling cascades that promote cell survival and proliferation. Notably, it enhances the phosphorylation and activation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[5][6] Furthermore, this compound can stimulate the CREB/BDNF pathway, leading to increased expression of brain-derived neurotrophic factor (BDNF), a potent neurotrophin that supports neuronal survival, growth, and plasticity.[7]
-
Inhibition of Apoptotic Executioner Caspases: Caspases are a family of proteases that execute the final stages of apoptosis. This compound has been shown to attenuate the activation of downstream executioner caspases, such as caspase-3, thereby preventing the cleavage of essential cellular substrates and subsequent cell death.[8]
-
Antioxidant Properties: By inhibiting MAO-B, this compound reduces the catabolism of dopamine, a process that generates reactive oxygen species (ROS).[9] Additionally, this compound has been shown to upregulate the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase, further mitigating oxidative stress-induced apoptosis.[8]
-
Novel Mechanism: Inhibition of Protein Disulfide Isomerase (PDI): Recent research has uncovered a novel mechanism of this compound's neuroprotective action involving the inhibition of protein disulfide isomerase (PDI).[10] In certain pathological contexts, PDI can exhibit pro-apoptotic functions. This compound has been found to covalently bind to PDI, inhibiting its enzymatic activity and preventing mitochondrial outer membrane permeabilization (MOMP).[10]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies, illustrating the impact of this compound on key molecular markers of cell survival and apoptosis.
Table 1: Effect of this compound on Bcl-2 Family Proteins and Apoptosis
| Parameter | Cell/Tissue Type | Treatment Conditions | Effect of this compound | Reference |
| Bcl-2/Bax Ratio | Rabbit Myocardium | Chronic heart failure model, 1 mg/day this compound for 8 weeks | Prevented the decrease in the Bcl-2 to Bax ratio. | [4] |
| Bax mRNA Expression | PC-3 Prostate Cancer Cells | 100 µM this compound | Increased apoptosis-related BAX expression. | [11] |
| Apoptotic Cells (TUNEL) | Rat Neural Stem Cells | 125 µM H₂O₂ exposure | 20 µM this compound pretreatment significantly decreased the percentage of apoptotic cells. | [12] |
| Apoptotic Cells (TUNEL) | Dexamethasone-treated SH-SY5Y cells | 10 µM dexamethasone | This compound caused a 20% decrease in fragmented DNA. | [13] |
Table 2: Effect of this compound on Pro-Survival Signaling and Neurotrophic Factors
| Parameter | Cell/Tissue Type | Treatment Conditions | Effect of this compound | Reference |
| p-Akt/Akt Ratio | Rat Myocardium | Isoproterenol-induced myocardial ischemia, 5 mg/kg this compound | Increased the proportion of phosphorylated Akt. | [6][14] |
| BDNF Protein Levels | Mouse Anterior Cingulate Cortex | 2 weeks of this compound treatment | Significantly increased BDNF levels (1.55 +/- 0.22-fold). | [15] |
| BDNF mRNA Levels | Cultured Mouse Astrocytes | 2 mM this compound for 6 hours | 3.4-fold increase in BDNF mRNA. | [16] |
| GDNF Protein Levels | Cultured Mouse Astrocytes | 2 mM this compound for 24 hours | 4.2-fold increase in GDNF content. | [16] |
| BDNF, GDNF, NT-3, NT-4 mRNA | Rat Spinal Cord Injury Model | 5 mg/kg this compound for 7 days | Increased mRNA levels of all tested neurotrophins. | [17] |
Table 3: Effect of this compound on Oxidative Stress and Cell Viability
| Parameter | Cell/Tissue Type | Treatment Conditions | Effect of this compound | Reference |
| SOD Activity | Rat Striatum | 2 mg/kg this compound in 25-week-old rats | Significantly increased Mn-SOD (SOD2) activity. | [18] |
| Cell Viability (MTT Assay) | Rat Neural Stem Cells | 125 µM H₂O₂ exposure | 20 µM this compound pretreatment increased cell viability to 64.4% from 29.66%. | [19] |
| Cell Viability (MTT Assay) | Dexamethasone-treated SH-SY5Y cells | 10 µM dexamethasone | Significantly increased the proliferation rate. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blotting for Bcl-2, Bax, and PI3K/Akt Pathway Proteins
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a Bradford or BCA (Bicinchoninic acid) protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-20% Tris-glycine gel).
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF (polyvinylidene difluoride) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Akt, p-Akt (Ser473), or other proteins of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Caspase-3 Activity Assay (Fluorometric)
-
Cell Lysate Preparation:
-
Culture and treat cells as required.
-
Collect cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer and incubate on ice.
-
Centrifuge to pellet debris and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a 96-well black microplate, add a defined amount of protein lysate (e.g., 50-100 µg).
-
Add 2x Reaction Buffer containing dithiothreitol (DTT).
-
Initiate the reaction by adding the caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.
-
The amount of fluorescence is proportional to the caspase-3 activity in the sample.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
-
Cell/Tissue Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde in PBS.
-
Permeabilize the samples with a solution containing Triton X-100 or ethanol.
-
-
TUNEL Reaction:
-
Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP (e.g., BrdUTP or EdUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection:
-
If using indirectly labeled dUTP, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
-
Imaging and Analysis:
-
Visualize the samples using a fluorescence microscope.
-
Apoptotic cells will exhibit bright nuclear fluorescence.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells.
-
Mitochondrial Membrane Potential (ΔΨm) Assay (using JC-1)
-
Cell Culture and Treatment:
-
Culture cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Treat the cells with this compound and/or an apoptosis-inducing agent. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
-
JC-1 Staining:
-
Remove the culture medium and incubate the cells with a medium containing the JC-1 dye.
-
Incubate at 37°C in a CO₂ incubator for 15-30 minutes.
-
-
Imaging and Analysis:
-
Wash the cells with an appropriate buffer.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
-
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways influenced by this compound.
Caption: this compound's Anti-Apoptotic Mechanisms.
Caption: this compound's Pro-Survival Signaling Pathways.
Caption: Western Blotting Experimental Workflow.
Conclusion
This compound's neuroprotective effects are the result of a complex interplay of multiple molecular pathways. Its ability to preserve mitochondrial function, favorably modulate the Bcl-2 family of proteins, activate pro-survival signaling cascades, and exert antioxidant effects collectively contribute to its potent anti-apoptotic and pro-survival properties. The recent discovery of its inhibitory action on PDI adds another layer of complexity to its mechanism of action. A thorough understanding of these pathways is paramount for the continued development of this compound and novel related compounds as therapeutic agents for neurodegenerative diseases and other conditions characterized by excessive apoptosis. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Function of Rasagiline and this compound, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates cardiac oxidative stress and apoptosis in heart failure: association with improvement of cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 6. This compound and lymphocyte superoxide dismutase activities in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Preliminary study on cytotoxicity of this compound on different cancer cell lines: exploration of the induction of ROS-independent apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MAO‐B Inhibitor this compound Reduces the Viability of Different Prostate Cancer Cell Lines and Enhances the Effects of Anti‐Androgen and Cytostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective effects of this compound on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Neuroprotective Effects of Rasagiline and Aminoindan with this compound on Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of brain-derived neurotrophic factor (BDNF) and cerebral dopamine neurotrophic factor (CDNF) by anti-parkinsonian drug therapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound and desmethylthis compound stimulate NGF, BDNF, and GDNF synthesis in cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of this compound as a monomine oxidase B inhibitor on the expression of neurotrophin mRNA levels in a contusion rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of this compound on antioxidant systems in the nigrostriatum in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Selegiline's Intricate Dance with Dopamine: A Technical Guide to Reuptake and Release Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selegiline, a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), has long been a cornerstone in the management of Parkinson's disease. Its primary therapeutic action is attributed to the potentiation of dopaminergic neurotransmission through the prevention of dopamine degradation. However, a deeper dive into its pharmacological profile reveals a more complex interplay with the dopamine system, encompassing effects on dopamine reuptake and release. This technical guide provides an in-depth exploration of the core mechanisms by which this compound modulates dopamine homeostasis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Core Mechanism of Action: MAO-B Inhibition
This compound's principal and most well-characterized mechanism of action is the selective and irreversible inhibition of MAO-B.[1] MAO-B is a key enzyme responsible for the breakdown of dopamine in the brain.[2] By inhibiting MAO-B, this compound effectively reduces the degradation of dopamine, leading to an increase in its synaptic availability and prolonged signaling.[1][3] At therapeutic doses for Parkinson's disease (typically ≤10 mg/day), this compound exhibits high selectivity for MAO-B over MAO-A.[4][5] This selectivity is crucial as it minimizes the risk of hypertensive crises associated with the consumption of tyramine-rich foods, a significant concern with non-selective MAO inhibitors.[6] At higher doses, however, this compound's selectivity diminishes, and it also inhibits MAO-A.[4]
Quantitative Impact on Dopamine Levels
The inhibition of MAO-B by this compound leads to a significant elevation in dopamine concentrations in key brain regions, particularly the striatum.
| Parameter | Value | Brain Region | Species | Citation |
| MAO-B Inhibition (IC50) | 26 pg/mL (in vivo) | Brain | Human | [4] |
| Brain Dopamine Increase | 23% to 350% | Various | Human (postmortem) | [4] |
| Striatal Extracellular Dopamine Increase (Chronic) | Approx. 7-fold | Striatum | Common Marmoset | [5][7] |
| Prefrontal Cortex Extracellular Dopamine Increase (Acute) | 250% | Prefrontal Cortex | Rat | [8] |
Experimental Protocol: MAO-B Inhibition Assay (Fluorescence-Based)
This protocol outlines a common in vitro method to determine the inhibitory potency of this compound on MAO-B.
Principle: The assay measures the enzymatic activity of MAO-B through a coupled reaction that produces a fluorescent signal. The inhibition of this signal in the presence of this compound is used to calculate its IC50 value.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
This compound
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO-B enzyme, substrate, fluorescent probe, HRP, and a serial dilution of this compound in assay buffer.
-
Inhibitor Incubation: Add this compound solutions to the wells of the microplate. Include positive (known MAO-B inhibitor) and negative (vehicle) controls.
-
Enzyme Addition: Add the MAO-B enzyme solution to all wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate, fluorescent probe, and HRP to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a plate reader (excitation/emission wavelengths appropriate for the chosen probe).
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
Modulation of Dopamine Reuptake
Beyond its primary action on MAO-B, this compound has been reported to inhibit the reuptake of dopamine from the synaptic cleft, although this effect is generally considered weaker than its MAO-B inhibition.[6][9][10] The dopamine transporter (DAT) is the primary protein responsible for clearing dopamine from the synapse.
Evidence and Controversies
Some studies suggest that this compound itself has a direct but modest inhibitory effect on DAT.[11] Other research indicates that this effect might be indirect, possibly mediated by an increase in endogenous MAO-B substrates like phenylethylamine (PEA), which can interact with DAT.[12][13] Chronic low-dose this compound treatment in rats has been shown to attenuate the dopamine-releasing effects of amphetamine, an indirect measure of DAT inhibition.[12][13] Interestingly, the same study also reported an increase in the expression of DAT protein after this compound treatment, although these newly synthesized transporters appeared to be functionally inactive.[12][13]
Experimental Protocol: Radioligand Binding Assay for DAT Affinity
This protocol describes a method to determine the binding affinity of this compound for the dopamine transporter.
Principle: A radiolabeled ligand that specifically binds to DAT is incubated with brain tissue homogenates in the presence of varying concentrations of this compound. The displacement of the radioligand by this compound is measured to determine its inhibitory constant (Ki).
Materials:
-
Rat striatal tissue
-
Radioligand (e.g., [³H]WIN 35,428 or [¹²³I]β-CIT)
-
This compound
-
Binding buffer (e.g., Tris-HCl buffer)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize rat striatal tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (the membrane fraction containing DAT) in fresh buffer.
-
Competition Binding: In a series of tubes, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of this compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known DAT inhibitor like cocaine).
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding. Determine the Ki value of this compound by fitting the competition data to a one-site or two-site binding model using non-linear regression analysis.[14][15]
Enhancement of Dopamine Release
This compound has also been shown to enhance the release of dopamine from nerve terminals.[9][16] This action is distinct from its MAO-B inhibitory and dopamine reuptake effects.
Catecholaminergic Activity Enhancer (CAE)
This compound is classified as a catecholaminergic activity enhancer (CAE).[4] This property involves enhancing the impulse-dependent release of catecholamines, including dopamine and norepinephrine.[17] The CAE action of this compound is different from that of amphetamine-like releasing agents.[4]
Role of Metabolites
This compound is metabolized in the liver to levomethamphetamine and levoamphetamine.[4][17] These metabolites are known to act as weak dopamine and norepinephrine releasing agents.[4] While the clinical significance of this is not fully established, it may contribute to the overall effects of this compound, particularly at higher doses.[4][17] The transdermal patch and orally disintegrating tablet formulations of this compound result in lower levels of these amphetamine metabolites compared to the oral form.[17]
| Metabolite | Action |
| Levomethamphetamine | Weak Dopamine/Norepinephrine Releasing Agent |
| Levoamphetamine | Weak Dopamine/Norepinephrine Releasing Agent |
Experimental Protocol: In Vivo Microdialysis for Dopamine Release
This protocol details a method for measuring extracellular dopamine levels in the brain of a freely moving animal to assess the effects of this compound on dopamine release.
Principle: A microdialysis probe is implanted in a specific brain region (e.g., the striatum). Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing for the collection of neurotransmitters from the extracellular space via passive diffusion. The collected samples are then analyzed to quantify dopamine concentrations.
Materials:
-
Microdialysis probe
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the striatum of an anesthetized animal. Allow the animal to recover.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate to establish a stable baseline of dopamine levels.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Drug Administration: Administer this compound (or vehicle control) to the animal.
-
Post-Drug Sample Collection: Continue collecting dialysate samples to monitor changes in extracellular dopamine levels.
-
HPLC-ECD Analysis: Analyze the collected dialysate samples using HPLC-ECD to separate and quantify the concentration of dopamine.[5][7]
Conclusion
This compound's therapeutic efficacy in Parkinson's disease is unequivocally linked to its potent and selective inhibition of MAO-B, which elevates and sustains synaptic dopamine levels. However, a comprehensive understanding of its pharmacology must also consider its more subtle, yet potentially significant, effects on dopamine reuptake and release. The direct and indirect modulation of the dopamine transporter, coupled with the dopamine-releasing properties of its amphetamine metabolites, contributes to a multifaceted mechanism of action. For researchers and drug development professionals, appreciating this intricate interplay is paramount for the rational design of novel neuroprotective and symptomatic therapies for neurodegenerative disorders. Future investigations should aim to further dissect the relative contributions of these different mechanisms to this compound's overall clinical profile.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 4. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound. A review of its pharmacology, symptomatic benefits and protective potential in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on dopamine concentration in the striatum of a primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces a wake promoting effect in rats which is related to formation of its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of low-dose treatment with this compound on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of low-dose treatment with this compound on dopamine transporter (DAT) expression and amphetamine-induced dopamine release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of treatment with L-dopa/carbidopa or L-selegiline on striatal dopamine transporter SPECT imaging with [123I]beta-CIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. A review of the pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound - Wikipedia [en.wikipedia.org]
Selegiline's Efficacy in Preclinical Animal Models of Parkinson's Disease: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the preclinical evaluation of selegiline in established animal models of Parkinson's disease (PD). It details the experimental protocols, summarizes key quantitative findings, and visualizes the underlying mechanisms and experimental workflows.
Introduction: this compound and its Role in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc)[1][2]. Animal models that replicate key pathological features of PD are crucial for developing and testing new therapeutic strategies[2][3][4]. This compound, a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B), is a well-established therapeutic agent for PD[5][6]. Its primary mechanism of action is the inhibition of dopamine degradation, thereby increasing its availability in the brain[5][7][8]. Beyond this symptomatic relief, preclinical studies have extensively investigated its potential neuroprotective and disease-modifying effects[6][9][10][11].
This compound in the MPTP-Induced Animal Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is one of the most widely used toxin-based models of PD, as it selectively damages dopaminergic neurons and recapitulates many of the neuropathological hallmarks of the disease in rodents and non-human primates[4][12].
Experimental Protocols
A common experimental paradigm involves the systemic administration of MPTP to induce Parkinsonism, followed by or preceded by treatment with this compound to assess its therapeutic or protective effects.
-
Animal Model: C57BL/6 mice are frequently used due to their high sensitivity to MPTP. Non-human primates, such as common marmosets, are also employed as they closely mimic the clinical features of human PD[4][13].
-
Toxin Administration: A subacute regimen often involves daily intraperitoneal (i.p.) injections of MPTP (e.g., 30 mg/kg/day) for five consecutive days[14][15]. This protocol typically induces a 40-50% depletion of striatal dopamine and a 30-40% loss of neurons in the SNc[14].
-
Drug Treatment: this compound administration varies across studies. For neuroprotective assessments, treatment (e.g., 1.0 to 10 mg/kg, s.c. or oral) may begin several days before MPTP exposure and continue throughout the experiment[13][14]. For neurorestorative studies, this compound treatment is initiated after the MPTP-induced lesion has been established[14].
-
Behavioral Assessments: Motor function is evaluated using a battery of tests, including:
-
Open Field Test: To measure general locomotor activity and exploratory behavior. A reduction in vertical activity (rearing) is a characteristic effect of MPTP lesions[12].
-
Rotarod Test: To assess motor coordination and balance. An increased latency to fall indicates improved motor function[16].
-
Pole Test: To evaluate bradykinesia.
-
Tail Suspension Test (TST): Used to assess depression-like behavior, a common non-motor symptom of PD[1].
-
-
Neurochemical and Histological Analysis: Following the behavioral assessments, animals are sacrificed for post-mortem analysis.
-
High-Performance Liquid Chromatography (HPLC): Used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum[12].
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to quantify the survival of dopaminergic neurons in the SNc and the density of dopaminergic terminals in the striatum[12][14].
-
Quantitative Data Summary
The following tables summarize the quantitative data from key studies evaluating this compound in MPTP-induced animal models.
Table 1: Neuroprotective and Neurorestorative Effects of this compound in MPTP-Treated Mice
| Parameter | MPTP Control Group | This compound-Treated Group | Key Finding | Reference |
| Nigral Dopaminergic Neurons (TH+ cells) | Significant reduction (30-40% loss) | Marked recovery (192.68% of MPTP group) | This compound restored the number of nigral dopaminergic neurons. | [14] |
| Striatal Dopaminergic Fibers (TH+ density) | Significantly reduced | Marked recovery (162.76% of MPTP group) | This compound restored the density of striatal dopaminergic terminals. | [14] |
| Striatal Dopamine Levels | 40-50% depletion | Significantly attenuated loss | This compound prevented the MPTP-induced depletion of striatal dopamine. | [14][17] |
| Gait Dysfunction | Impaired | Improved after 7 and 14 days of treatment | Oral administration of this compound improved gait. | [14] |
| Immobility Time in TST (Depression-like behavior) | Extended | Shortened | This compound exerted antidepressant-like effects. | [1] |
Table 2: Effects of this compound on Neurotrophic Factor Expression in MPTP-Treated Mice
| Parameter | MPTP Control Group | This compound-Treated Group | Key Finding | Reference |
| GDNF mRNA Levels | Baseline | 2.10-fold increase | This compound significantly increased GDNF mRNA expression. | [14] |
| BDNF mRNA Levels | Baseline | 2.75-fold increase | This compound significantly increased BDNF mRNA expression. | [14] |
| GDNF Protein Levels | Baseline | 143.53% of control | This compound increased GDNF protein levels. | [14] |
| BDNF Protein Levels | Baseline | 157.05% of control | This compound increased BDNF protein levels. | [14] |
This compound in the 6-OHDA-Induced Animal Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) model is a classic and widely used model that involves the direct injection of this neurotoxin into the nigrostriatal pathway of rats, causing a specific and robust degeneration of dopaminergic neurons[2][4][18].
Experimental Protocols
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used[13].
-
Lesioning Procedure: A unilateral stereotaxic injection of 6-OHDA is made into the medial forebrain bundle (MFB) or the striatum[13][18]. To protect noradrenergic neurons from the toxin, animals are often pre-treated with desipramine[13]. This unilateral lesion leads to motor asymmetry, a key feature of this model[18].
-
Drug Treatment: this compound is administered, often in combination with L-DOPA, to assess its ability to enhance the effects of L-DOPA and potentially reduce motor complications[19].
-
Behavioral Assessment: The primary behavioral measure in this model is drug-induced rotational behavior.
-
Apomorphine- or Amphetamine-Induced Rotations: The number of contralateral (to the lesion) rotations after apomorphine or ipsilateral rotations after amphetamine is quantified. A reduction in rotations indicates a therapeutic effect[13].
-
-
Neurochemical and Histological Analysis: Similar to the MPTP model, HPLC is used to measure striatal dopamine levels, and TH immunohistochemistry is used to quantify the extent of the dopaminergic lesion[20].
Quantitative Data Summary
Table 3: Efficacy of this compound in the 6-OHDA Rat Model of Parkinson's Disease
| Parameter | 6-OHDA Control Group | This compound-Treated Group | Key Finding | Reference |
| Striatal Dopamine Depletion | >90% on the lesioned side | - | This compound enhances the effect of levodopa in this model. | [19][20] |
| Drug-Induced Rotational Behavior | High number of rotations | Potentiates the effect of levodopa | This compound enhances the therapeutic efficacy of levodopa. | [19] |
Signaling Pathways and Experimental Workflows
Core Mechanism of Action
This compound's primary therapeutic effect stems from its selective and irreversible inhibition of MAO-B, the enzyme primarily responsible for dopamine degradation in the human brain. This leads to an increase in synaptic dopamine levels, thereby enhancing dopaminergic neurotransmission[5][7].
Neuroprotective Signaling Pathways
Beyond MAO-B inhibition, preclinical evidence suggests that this compound possesses neuroprotective properties, potentially through anti-apoptotic mechanisms and the induction of neurotrophic factors[9][10][11]. It has been shown to induce the expression of anti-apoptotic proteins like Bcl-2 and pro-survival neurotrophic factors such as Glial cell line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF)[9][11].
Typical Experimental Workflow
The following diagram illustrates a standard workflow for a preclinical study evaluating the efficacy of this compound in an animal model of Parkinson's disease.
Conclusion
Preclinical studies in various animal models of Parkinson's disease have consistently demonstrated the efficacy of this compound. In toxin-based models like MPTP and 6-OHDA, this compound not only provides symptomatic relief by enhancing dopaminergic function but also exhibits significant neuroprotective and even neurorestorative potential. These effects are attributed to its primary mechanism of MAO-B inhibition, as well as its ability to modulate anti-apoptotic pathways and upregulate the expression of key neurotrophic factors. The quantitative data from these animal studies provide a strong rationale for the clinical use of this compound in the management of Parkinson's disease and underscore its potential as a disease-modifying agent. Further research is warranted to fully elucidate its complex neuroprotective mechanisms.
References
- 1. Frontiers | this compound Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 2. conductscience.com [conductscience.com]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Efficacy and safety of this compound for the treatment of Parkinson's disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Function of Rasagiline and this compound, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel neuroprotective mechanism of this compound by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Function of Rasagiline and this compound, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. modelorg.com [modelorg.com]
- 18. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 19. ovid.com [ovid.com]
- 20. meliordiscovery.com [meliordiscovery.com]
An In-depth Technical Guide to the Amphetamine-Like Metabolites of Selegiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selegiline, a selective irreversible inhibitor of monoamine oxidase B (MAO-B), is a widely utilized therapeutic agent in the management of Parkinson's disease and major depressive disorder. Upon administration, this compound undergoes extensive first-pass metabolism, leading to the formation of several active metabolites.[1] A significant aspect of this compound's metabolic profile is the production of amphetamine-like compounds, which has been a subject of considerable scientific investigation. This technical guide provides a comprehensive overview of the core aspects of this compound's amphetamine-like metabolites, including their metabolic pathways, quantitative pharmacological data, and the experimental protocols used for their analysis.
Metabolic Pathways of this compound
This compound is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2B6 and CYP2C19 identified as key contributors.[1] The metabolism of this compound is stereospecific, with the (R)-enantiomer yielding exclusively (R)- or levorotatory metabolites.[2] The major metabolic pathways leading to the formation of amphetamine-like metabolites are N-dealkylation and N-depropargylation.
The principal amphetamine-like metabolites of this compound are:
-
L(-)-Methamphetamine (levo-methamphetamine)
-
L(-)-Amphetamine (levo-amphetamine)
-
(R)-Desmethylthis compound
(R)-Desmethylthis compound can be further metabolized to L(-)-amphetamine.[1]
Figure 1: Metabolic pathway of this compound to its amphetamine-like metabolites.
Quantitative Pharmacological Data
The amphetamine-like metabolites of this compound are pharmacologically active, primarily acting as norepinephrine and dopamine releasing agents. Their potencies are generally lower than their dextrorotatory counterparts.
| Metabolite | Action | EC50 (Dopamine Release) | EC50 (Norepinephrine Release) | Receptor Binding Affinity (Ki) |
| L(-)-Amphetamine | Norepinephrine and Dopamine Releasing Agent | ~4x less potent than d-amphetamine | Similar potency to d-amphetamine | DAT: Higher Ki than d-amphetamineNET: Similar Ki to d-amphetamine |
| L(-)-Methamphetamine | Primarily a Norepinephrine Releasing Agent | Substantially less potent than d-methamphetamine | Similar potency to d-methamphetamine | DAT: High KiNET: Moderate Ki |
Table 1: Summary of Pharmacological Actions of this compound's Amphetamine-Like Metabolites
Plasma and Urine Concentrations
Following oral administration of a standard 10 mg dose of this compound, the concentrations of its metabolites can be quantified in plasma and urine.
| Metabolite | Average Plasma Concentration (Chronic Dosing) | Urinary Excretion (after 10 mg oral dose) |
| L(-)-Amphetamine | 6.5 ± 2.5 ng/mL[3] | 1 to 3 mg[4] |
| L(-)-Methamphetamine | 14.7 ± 6.5 ng/mL[3] | 2 to 6 mg[4] |
| (R)-Desmethylthis compound | 7.4 ng/mL | ~1% of dose[1] |
Table 2: Typical Concentrations of this compound Metabolites
Signaling Pathways of Amphetamine-Like Metabolites
The primary mechanism of action of L(-)-amphetamine and L(-)-methamphetamine involves their interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). These metabolites act as substrates for these transporters, leading to a non-vesicular release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft. This process, known as reverse transport or efflux, increases the concentration of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.
Figure 2: Signaling pathway of this compound's amphetamine-like metabolites.
The increased synaptic concentrations of dopamine and norepinephrine lead to the activation of their respective postsynaptic receptors. This, in turn, initiates downstream signaling cascades, such as the cyclic adenosine monophosphate (cAMP) pathway, which ultimately mediate the physiological and behavioral effects observed.
Experimental Protocols
The identification and quantification of this compound and its metabolites are crucial for pharmacokinetic and pharmacodynamic studies. The following are detailed methodologies for key experiments.
Sample Preparation for Urine and Plasma Analysis
Objective: To extract this compound and its metabolites from biological matrices.
Materials:
-
Urine or plasma sample
-
Internal standard (e.g., deuterated analogs of the analytes)
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
Extraction solvent (e.g., ethyl acetate, hexane/isoamyl alcohol mixture)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Thaw the biological sample (urine or plasma) to room temperature.
-
Add a known amount of the internal standard to an aliquot of the sample.
-
Add buffer to adjust the pH.
-
Add the extraction solvent and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at approximately 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a small volume of the reconstitution solvent.
-
The sample is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify this compound and its metabolites.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms)
-
Autosampler
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
Monitored Ions (SIM mode): Specific m/z values for each analyte and internal standard are selected for high sensitivity and specificity.
Procedure:
-
Inject a small volume (e.g., 1-2 µL) of the prepared sample into the GC-MS system.
-
The analytes are separated based on their volatility and interaction with the stationary phase of the capillary column.
-
The separated compounds enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratios of the fragments are detected.
-
Identification is based on the retention time and the mass spectrum of each compound compared to authentic standards.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Objective: To provide high sensitivity and specificity for the quantification of this compound and its metabolites, particularly at low concentrations.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
Reversed-phase C18 column
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A programmed gradient from a low to a high percentage of mobile phase B over a set time to achieve optimal separation.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor ion to product ion transitions are monitored for each analyte and internal standard to ensure high selectivity.
Procedure:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample into the LC-MS/MS system.
-
The analytes are separated on the reversed-phase column based on their polarity.
-
The eluent from the LC is introduced into the mass spectrometer.
-
In the first quadrupole, the precursor ion of the target analyte is selected.
-
The precursor ion is fragmented in the collision cell.
-
In the third quadrupole, a specific product ion is selected and detected.
-
Quantification is based on the peak area of the MRM transition for the analyte relative to the internal standard.
Figure 3: General experimental workflow for metabolite analysis.
Conclusion
The amphetamine-like metabolites of this compound, L(-)-methamphetamine and L(-)-amphetamine, are significant products of its metabolism. While they contribute to the overall pharmacological profile of this compound, their effects are primarily mediated through the release of norepinephrine and, to a lesser extent, dopamine. Understanding the metabolic pathways, quantitative pharmacology, and analytical methodologies for these metabolites is essential for a comprehensive evaluation of this compound's therapeutic actions and potential side effects. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development and neuropharmacology.
References
- 1. Amphetamine-induced dopamine efflux. A voltage-sensitive and intracellular Na+-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N-Terminal Phosphorylation of the Dopamine Transporter Is Required for Amphetamine-Induced Efflux | PLOS Biology [journals.plos.org]
Selegiline's Modulation of Neurotrophic Factors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selegiline, a selective monoamine oxidase-B (MAO-B) inhibitor, has long been utilized in the management of Parkinson's disease. Beyond its established role in dopamine metabolism, a growing body of evidence highlights its significant neuroprotective and neurorestorative properties, mediated in large part through the modulation of various neurotrophic factors. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the expression of Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), Nerve Growth Factor (NGF), and other related neurotrophins. We present a synthesis of quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals in the field of neurodegenerative diseases.
Introduction: this compound's Neurotrophic Potential
The neuroprotective effects of this compound extend beyond its primary function as an MAO-B inhibitor.[1] Studies have consistently demonstrated that this compound can promote neuronal survival and regeneration through mechanisms that are, in many cases, independent of MAO-B inhibition.[2][3] A key aspect of this neuroprotective action is its ability to upregulate the expression of several critical neurotrophic factors. These proteins play a pivotal role in the growth, survival, and differentiation of neurons, making them crucial targets for therapeutic interventions in neurodegenerative disorders.[4] This guide will delve into the specific effects of this compound on BDNF, GDNF, NGF, and other neurotrophins, providing a detailed overview of the quantitative changes observed and the experimental contexts in which they were documented.
Quantitative Effects of this compound on Neurotrophic Factor Expression
The following tables summarize the quantitative data from various preclinical studies investigating the impact of this compound on the expression of key neurotrophic factors.
Table 1: In Vitro Studies on this compound's aodulation of Neurotrophic Factors
| Cell Type | This compound Concentration | Treatment Duration | Neurotrophic Factor | Fold Increase (Protein) | Fold Increase (mRNA) | Reference |
| Cultured Mouse Astrocytes | 2 mM | 24 hours | NGF | 26-fold | 6.2-fold (at 2h) | [2][3] |
| Cultured Mouse Astrocytes | 2 mM | 24 hours | BDNF | 1.7-fold | 3.4-fold (at 6h) | [2][3] |
| Cultured Mouse Astrocytes | 2 mM | 24 hours | GDNF | 4.2-fold | 2.7-fold (at 2h) | [2][3] |
| Neural Stem Cells (Mouse) | 10⁻⁷ M | 24 hours | BDNF | Not Reported | Significantly Increased | [5] |
| Neural Stem Cells (Mouse) | 10⁻⁷ M | 24 hours | NGF | Not Reported | Significantly Increased | [5] |
| Neural Stem Cells (Mouse) | 10⁻⁷ M | 24 hours | NT-3 | Not Reported | Significantly Increased | [5] |
Table 2: In Vivo Studies on this compound's Modulation of Neurotrophic Factors
| Animal Model | This compound Dosage | Treatment Duration | Brain Region | Neurotrophic Factor | Fold Increase (Protein) | Fold Increase (mRNA) | Reference |
| MPTP Mouse Model of Parkinson's Disease | 1.0 mg/kg/day (oral) | 14 days | Substantia Nigra Pars Compacta | GDNF | 143.53% of MPTP control | 2.10-fold | [6][7] |
| MPTP Mouse Model of Parkinson's Disease | 1.0 mg/kg/day (oral) | 14 days | Substantia Nigra Pars Compacta | BDNF | 157.05% of MPTP control | 2.75-fold | [6][7] |
| Healthy Mice | 10 mg/kg (intraperitoneal) | 2 weeks | Anterior Cingulate Cortex | BDNF | 1.55-fold | Not Reported | [8] |
| Rat Model of Spinal Cord Injury | 5 mg/kg (intraperitoneal) | 7 days | Spinal Cord | BDNF | Not Reported | Increased | [9] |
| Rat Model of Spinal Cord Injury | 5 mg/kg (intraperitoneal) | 7 days | Spinal Cord | GDNF | Not Reported | Increased | [9] |
| Rat Model of Spinal Cord Injury | 5 mg/kg (intraperitoneal) | 7 days | Spinal Cord | NT-3 | Not Reported | Increased | [9] |
| Rat Model of Spinal Cord Injury | 5 mg/kg (intraperitoneal) | 7 days | Spinal Cord | NT-4 | Not Reported | Increased | [9] |
Key Signaling Pathways Modulated by this compound
This compound's influence on neurotrophic factor expression is mediated through the activation of specific intracellular signaling cascades. Two prominent pathways that have been identified are the CREB/BDNF and the Akt/GSK3β pathways.
The CREB/BDNF Signaling Pathway
The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity and survival. Upon activation through phosphorylation (p-CREB), it binds to the promoter regions of target genes, including BDNF, to initiate their transcription. Studies have shown that this compound can increase the levels of both total and phosphorylated CREB, leading to a subsequent increase in BDNF expression. This pathway is a key mechanism by which this compound exerts its neurotrophic effects.
Caption: this compound-induced activation of the CREB/BDNF signaling pathway.
The Akt/GSK3β Signaling Pathway
The Akt/GSK3β signaling pathway is another crucial mediator of this compound's neuroprotective effects. Akt, also known as Protein Kinase B, is a serine/threonine kinase that, when activated (phosphorylated), inhibits Glycogen Synthase Kinase 3β (GSK3β) through phosphorylation. The inhibition of GSK3β, which is often implicated in pro-apoptotic processes, leads to enhanced cell survival. This compound has been shown to increase the phosphorylation of both Akt and GSK3β, thereby promoting neuroprotection.
References
- 1. Effect of this compound on neural stem cells differentiation: a possible role for neurotrophic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel neuroprotective mechanism of this compound by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on neural stem cells differentiation: a possible role for neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic this compound administration transiently decreases tyrosine hydroxylase activity and mRNA in the rat nigrostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elkbiotech.com [elkbiotech.com]
- 7. Efficacy and safety of this compound for the treatment of Parkinson's disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 9. Effect of this compound as a monomine oxidase B inhibitor on the expression of neurotrophin mRNA levels in a contusion rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Selegiline Administration in Rodent Models of Parkinson's Disease: Application Notes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selegiline, a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), is a widely used therapeutic agent in the management of Parkinson's disease (PD). In preclinical research, rodent models are crucial for investigating the neuroprotective and neurorestorative mechanisms of this compound. The most common models are the neurotoxin-based 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model and the 6-hydroxydopamine (6-OHDA) rat model, which replicate key pathological features of PD, including the progressive loss of dopaminergic neurons and subsequent motor deficits.[1] This document provides detailed protocols for the administration of this compound in these models, along with methods for inducing the disease state and assessing therapeutic outcomes.
Data Presentation: Quantitative Summary
The following tables summarize quantitative data from various studies on the effects of this compound in rodent models of Parkinson's disease.
Table 1: Effects of this compound in the MPTP Mouse Model of Parkinson's Disease
| Dosage | Administration Route | Treatment Duration | Key Quantitative Outcomes |
| 10 mg/kg | Subcutaneous (s.c.) | Single administration | Shortened immobility time in the tail suspension test.[2][3] |
| 1-10 mg/kg | Subcutaneous (s.c.) | Single administration | Dose-dependently reduced immobility time in the forced swimming test.[4] |
| 1.0 mg/kg/day | Oral | 14 days | Suppressed the reduction of nigral dopaminergic neurons and striatal fibers; improved gait dysfunction.[5][6] |
| 0.3-10 mg/kg | Subcutaneous (s.c.) | Single administration | Markedly inhibited MAO-B activity in the cerebrum.[2] |
Table 2: Effects of this compound in the 6-OHDA Rat Model of Parkinson's Disease
| Dosage | Administration Route | Treatment Duration | Key Quantitative Outcomes |
| 10 mg/kg | Subcutaneous (s.c.) | Single injection | Extended L-Dopa-induced shortened "on time" without augmenting peak rotation.[1] |
| Not specified | Not specified | Not specified | Normalizes the number of dopamine neurons in the periglomerular layer of the olfactory bulb.[7] |
| 2.5, 5, and 10 mg/kg | Intraperitoneal (i.p.) | Daily, starting 3 days prior to and continuing with 3-NP administration | Dose-dependent improvement in locomotor activity in a 3-NP-induced model of neurotoxicity.[8] |
Experimental Protocols
Rodent Models of Parkinson's Disease
a) MPTP-Induced Mouse Model
This protocol describes the induction of a Parkinson's-like phenotype in mice using MPTP.
-
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
C57BL/6 mice (male, 8-10 weeks old)
-
-
Procedure:
-
Dissolve MPTP in sterile saline. A common regimen involves four intraperitoneal (i.p.) injections of MPTP at 17.5 mg/kg at 2-hour intervals.[2][3]
-
Administer the MPTP solution to the mice.
-
House the animals in a well-ventilated area with appropriate safety precautions for handling neurotoxins.
-
Behavioral testing and subsequent analyses are typically performed 7 to 21 days after MPTP administration to allow for the development of the parkinsonian phenotype.[1]
-
b) 6-OHDA-Induced Rat Model
This protocol describes the creation of a unilateral lesion of the nigrostriatal pathway in rats using 6-OHDA.
-
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid-saline solution (0.02% ascorbic acid in sterile saline)
-
Desipramine
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Hamilton syringe
-
-
Procedure:
-
Thirty minutes prior to 6-OHDA infusion, administer desipramine (e.g., 25 mg/kg, i.p.) to protect noradrenergic neurons.[1]
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Dissolve 6-OHDA in cold ascorbic acid-saline solution immediately before use to prevent oxidation. A typical concentration is 2-4 mg/mL.[1][9][10]
-
Perform a craniotomy over the target brain region (e.g., the medial forebrain bundle or the striatum).
-
Slowly infuse the 6-OHDA solution into the target site using a Hamilton syringe at a rate of approximately 1 µL/minute.[9][10]
-
Leave the needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting it.[9]
-
Suture the incision and allow the animal to recover.
-
Behavioral testing, such as apomorphine- or amphetamine-induced rotation tests, is typically performed 2-3 weeks post-surgery to assess the extent of the lesion.[1][9]
-
This compound Administration Protocols
This compound can be administered through various routes. The choice of vehicle and administration route depends on the specific experimental design.
-
Subcutaneous (s.c.) Injection:
-
Oral Gavage:
-
Intraperitoneal (i.p.) Injection:
-
Dissolve this compound in sterile saline.
-
Inject the solution into the peritoneal cavity.[1]
-
Assessment of Therapeutic Outcomes
a) Behavioral Testing
-
Tail Suspension Test: This test is used to assess depression-like behavior. Mice are suspended by their tails, and the duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.[2][3]
-
Forced Swimming Test: Similar to the tail suspension test, this test measures behavioral despair. Mice are placed in a cylinder of water, and the time spent immobile is recorded. A reduction in immobility suggests an antidepressant effect.[1][4]
-
Rotational Behavior Test: In unilateral 6-OHDA lesioned rats, administration of dopamine agonists (apomorphine) or releasing agents (amphetamine) induces turning behavior. The number of rotations is quantified to assess the extent of the lesion and the effect of treatment.[1][9]
b) Neurochemical and Histological Analysis
-
High-Performance Liquid Chromatography (HPLC) for Dopamine Quantification:
-
Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum).
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge the homogenate and filter the supernatant.
-
Inject the sample into an HPLC system with electrochemical detection to measure the levels of dopamine and its metabolites.[1]
-
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix it.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain using a cryostat or vibratome.
-
Incubate the sections with a primary antibody against TH, followed by a secondary antibody conjugated to a fluorescent or enzymatic label.
-
Visualize and quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.[1]
-
Visualizations: Diagrams of Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | this compound Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 3. This compound Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson’s Disease [frontiersin.org]
- 5. This compound rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound normalizes, while l-DOPA sustains the increased number of dopamine neurons in the olfactory bulb in a 6-OHDA mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. conductscience.com [conductscience.com]
Application Note: Quantification of Dopamine Levels Following Selegiline Treatment using High-Performance Liquid Chromatography (HPLC)
Introduction
Selegiline is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[1][2] By inhibiting MAO-B, this compound increases the concentration of dopamine in the synaptic cleft, which is a key therapeutic strategy in the management of Parkinson's disease.[1][3] Accurate quantification of dopamine levels in response to this compound treatment is crucial for understanding its pharmacodynamics and for the development of novel therapeutics for neurological disorders. This application note provides a detailed protocol for the quantification of dopamine in brain tissue samples using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with electrochemical detection (ECD).
Principle
This method utilizes RP-HPLC to separate dopamine from other endogenous compounds in a brain tissue homogenate. The separation is achieved on a C18 column with an ion-pairing agent in the mobile phase to enhance the retention of the polar dopamine molecule. Electrochemical detection provides high sensitivity and selectivity for the quantification of dopamine.
Experimental Protocols
Materials and Reagents
-
Dopamine hydrochloride (Sigma-Aldrich)
-
This compound hydrochloride (Sigma-Aldrich)
-
Perchloric acid (0.1 N)[4]
-
Disodium EDTA (Sigma-Aldrich)
-
1-Octanesulfonic acid sodium salt (Sigma-Aldrich)
-
Acetonitrile (HPLC grade, Fisher Scientific)
-
Methanol (HPLC grade, Fisher Scientific)
-
Potassium dihydrogen phosphate (KH2PO4)[5]
-
Orthophosphoric acid (Fisher Scientific)
-
Water (HPLC grade, Millipore)
-
Brain tissue (e.g., striatum) from control and this compound-treated animals
Equipment
-
HPLC system with an isocratic pump, autosampler, and electrochemical detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[5]
-
Tissue homogenizer
-
Refrigerated centrifuge
-
pH meter
-
Analytical balance
-
Syringe filters (0.22 µm)
Sample Preparation: Brain Tissue Homogenization
-
Immediately following dissection, rinse the brain tissue (e.g., striatum) in ice-cold saline to remove any blood.[4]
-
Weigh the tissue and place it in a pre-chilled microcentrifuge tube.[4]
-
Add ice-cold 0.1 N perchloric acid (10 volumes of the tissue weight, e.g., 10 µL/mg of tissue).[6]
-
Homogenize the tissue on ice using a sonicator or a tissue homogenizer until the sample is completely dispersed.[6]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[6]
-
Carefully collect the supernatant, which contains the dopamine, and transfer it to a new tube.[6]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC Analysis
-
Mobile Phase Preparation : Prepare the mobile phase consisting of 50 mM potassium dihydrogen phosphate, 0.1 mM EDTA, 0.3 mM 1-octanesulfonic acid sodium salt, and 10% methanol.[7] Adjust the pH to 3.0 with orthophosphoric acid. Degas the mobile phase before use.
-
Chromatographic Conditions :
-
Standard Curve Preparation : Prepare a series of standard solutions of dopamine in 0.1 N perchloric acid at concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Analysis : Inject the prepared standards and samples into the HPLC system.
Data Analysis
-
Identify the dopamine peak in the chromatograms based on the retention time of the dopamine standard.
-
Integrate the peak area of the dopamine peak for both standards and samples.
-
Construct a standard curve by plotting the peak area versus the concentration of the dopamine standards.
-
Determine the concentration of dopamine in the samples by interpolating their peak areas from the standard curve.
-
Normalize the dopamine concentration to the weight of the tissue sample (e.g., ng/mg of tissue).
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in tables for clear comparison.
Table 1: HPLC Method Validation Parameters for Dopamine Quantification
| Parameter | Value | Reference |
| Retention Time | ~4-7 min | [5] |
| Linearity Range | 1 - 100 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| Limit of Detection (LOD) | 0.48 µg/mL | |
| Limit of Quantification (LOQ) | 1.80 µg/mL | [8] |
Table 2: Example of Dopamine Levels in Striatum after this compound Treatment
| Treatment Group | Dopamine Concentration (ng/mg tissue) ± SEM |
| Vehicle Control | 15.2 ± 1.8 |
| This compound (10 mg/kg) | 25.8 ± 2.5 |
Visualizations
Caption: Experimental workflow for dopamine quantification.
Caption: this compound's mechanism of action on dopamine.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cores.emory.edu [cores.emory.edu]
- 7. Dopamine measurement by HPLC [protocols.io]
- 8. A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Assessment of Selegiline in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the behavioral effects of Selegiline in rodent models. The included methodologies cover key behavioral domains relevant to the therapeutic actions of this compound, including antidepressant-like, anxiolytic-like, and cognitive-enhancing effects.
Assessment of Antidepressant-Like Effects
Forced Swim Test (FST)
The Forced Swim Test is a widely used assay to evaluate antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable water-filled cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.[1][2][3][4][5]
Experimental Protocol:
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter for mice, 60 cm height x 25 cm diameter for rats) filled with water (23-25°C) to a level where the animal cannot touch the bottom or escape (e.g., 15 cm for mice, 30 cm for rats).[2][5]
-
Acclimation: Animals should be habituated to the testing room for at least 30-60 minutes before the test.[1][3]
-
Procedure:
-
Scoring: The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water. Other behaviors like swimming and climbing can also be scored.[1]
-
Data Analysis: A significant decrease in immobility time in the this compound-treated group compared to the control group suggests an antidepressant-like effect.[6]
Quantitative Data for this compound in the Forced Swim Test:
| Animal Model | This compound Dose (s.c.) | Effect on Immobility Time | Reference |
| CD157 KO Mice | 1-10 mg/kg (single dose) | Dose-dependent reduction | [7] |
| MPTP-treated Mice | 10 mg/kg (single dose) | Shortened extended immobility | [8] |
| Mice | 10 mg/kg (triple injection) | Reduced immobility time | [9] |
Assessment of Anxiolytic-Like Effects
Elevated Plus Maze (EPM)
The Elevated Plus Maze is used to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[6] An increase in the time spent and entries into the open arms suggests an anxiolytic effect.
Experimental Protocol:
-
Apparatus: A plus-shaped maze, typically elevated 50 cm from the floor, with two open arms and two enclosed arms (e.g., 50 cm x 10 cm arms, with 40 cm high walls for the enclosed arms).[6]
-
Acclimation: Allow animals to habituate to the testing room for at least 45 minutes prior to testing.[6]
-
Procedure:
-
Scoring: The primary parameters measured are the time spent in the open arms and the number of entries into the open and enclosed arms. An arm entry is typically defined as all four paws entering the arm.[6]
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to total arm entries is indicative of an anxiolytic-like effect.[6]
Quantitative Data for this compound in the Elevated Plus Maze:
| Animal Model | This compound Dose | Effect on Open Arm Exploration | Reference |
| Methamphetamine-treated Rats | 10, 15, and 20 mg/kg | Significantly reduced time in open arms | [10] |
| Alzheimer's Disease Rat Model | 0.5 mg/kg/day (oral, 30 days) | Reduced anxiety-like behavior | [11][12] |
Open Field Test (OFT)
The Open Field Test assesses general locomotor activity and exploratory behavior, and can also provide insights into anxiety-like behavior.[13] Rodents naturally tend to stay close to the walls (thigmotaxis), and anxiolytic compounds may increase exploration of the central area.[6][13]
Experimental Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into a central and a peripheral zone.[6][13]
-
Procedure:
-
Data Analysis: An increase in the time spent in and the number of entries into the central zone can indicate an anxiolytic-like effect.[6] The total distance traveled serves as a measure of general locomotor activity.
Quantitative Data for this compound in the Open Field Test:
| Animal Model | This compound Dose (s.c.) | Effect on Center Zone Exploration | Reference |
| CD157 KO Mice | 1 mg/kg (repeated for 3 days) | Tendency to increase entries into the center zone | [7] |
Assessment of Cognitive-Enhancing Effects
Morris Water Maze (MWM)
The Morris Water Maze is a test of spatial learning and memory.[14] Animals must learn the location of a hidden platform in a pool of opaque water, using distal visual cues.
Experimental Protocol:
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform. Distinct visual cues are placed around the maze.
-
Procedure:
-
Acquisition Trials: The animal is placed in the water at different starting positions and must find the hidden platform. This is typically done over several days with multiple trials per day.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds).
-
-
Data Analysis: A decrease in the escape latency (time to find the platform) and swimming distance across acquisition trials indicates learning.[11] A significant preference for the target quadrant (where the platform was located) during the probe trial demonstrates spatial memory.[11]
Quantitative Data for this compound in the Morris Water Maze:
| Animal Model | This compound Dose | Effect on Spatial Learning and Memory | Reference |
| Ethylcholine Aziridinium Ion-induced Memory Impairment in Rats | Dose-dependent | Attenuated memory impairment | [14] |
| Focal Cerebral Ischemia in Rats | 0.5 mg/kg (s.c., daily for 30 days) with enriched environment | Attenuated spatial learning deficits | [15] |
| Alzheimer's Disease Rat Model | 0.5 mg/kg/day (oral, 30 days) | Promoted spatial learning and memory | [11][12] |
Signaling Pathways and Experimental Workflows
Experimental Workflow for Behavioral Assessment
Caption: General experimental workflow for assessing the behavioral effects of this compound.
Potential Signaling Pathways of this compound's Neuroprotective Effects
This compound's neuroprotective effects, which may underlie its behavioral outcomes, are suggested to involve the modulation of key signaling pathways such as CREB/BDNF and Akt/GSK3.[10]
Caption: Putative signaling pathways involved in this compound's neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 9. This compound ameliorates depression-like behaviors in rodents and modulates hippocampal dopaminergic transmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound acts as neuroprotective agent against methamphetamine-prompted mood and cognitive related behavior and neurotoxicity in rats: Involvement of CREB/BDNF and Akt/GSK3 signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effects of this compound against amyloid beta‐induced anxiety‐like behavior and memory impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 14. Effects of this compound alone or with donepezil on memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound combined with enriched-environment housing attenuates spatial learning deficits following focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Selegiline's Antidepressant-Like Effects Using the Forced Swim Test
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of the forced swim test (FST) to assess the antidepressant-like properties of Selegiline. This document includes detailed experimental protocols derived from published studies, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound, also known as L-deprenyl, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B) at lower doses.[1][2] At higher doses, it also inhibits monoamine oxidase A (MAO-A).[1][2] The inhibition of these enzymes leads to an increase in the levels of key neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin, which is believed to be the primary mechanism behind its antidepressant effects.[1][2] The forced swim test is a widely used behavioral paradigm in rodents to screen for potential antidepressant drugs. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the inhibition of monoamine oxidase enzymes.[1][2]
-
MAO-B Inhibition: At lower therapeutic doses, this compound selectively inhibits MAO-B, which is the primary enzyme responsible for the breakdown of dopamine.[1] This leads to an increase in synaptic dopamine levels.
-
MAO-A Inhibition: At higher doses, this compound's selectivity decreases, and it also inhibits MAO-A.[1][2] MAO-A is responsible for the metabolism of serotonin and norepinephrine, in addition to dopamine.[1] Therefore, at higher doses, this compound can increase the synaptic concentrations of all three of these key monoamine neurotransmitters.
The antidepressant effects of this compound are thought to be mediated by the enhanced neurotransmission of these monoamines. Furthermore, studies have indicated the involvement of specific dopamine receptors in mediating these effects. Research suggests that the antidepressant-like effects of this compound in the forced swim test are blocked by dopamine D1 receptor antagonists.[3] Other studies have also implicated the involvement of dopamine D3 receptors.[4]
Mechanism of this compound's Antidepressant Action.
Quantitative Data from Forced Swim Test Studies
The following tables summarize the quantitative data from key studies that have investigated the effects of this compound in the forced swim test.
Table 1: Effects of Single and Repeated Subcutaneous Administration of this compound on Immobility Time in Mice
Data from Shimazu et al., 2005[3]
| Treatment Group | Dose (mg/kg) | Administration Schedule | Immobility Time (s) (Mean ± SEM) |
| Control | - | Saline | 165.4 ± 8.7 |
| This compound (Single) | 10 | Single injection | 115.2 ± 12.3* |
| This compound (Repeated) | 10 | 24, 5, and 1 h before test | 98.5 ± 10.1** |
| This compound (Repeated) | 1 | 24, 5, and 1 h before test | 158.9 ± 9.5 |
| This compound (Repeated) | 3 | 24, 5, and 1 h before test | 149.6 ± 11.2 |
*p<0.05, **p<0.01 vs. Control. n=8-10 mice per group.
Table 2: Effects of Single and Repeated Oral Administration of this compound on Immobility Time in Rats
Data from Kitamura et al., 2008[4]
| Treatment Group | Dose (mg/kg/day) | Duration | Immobility Time (s) (Mean ± SEM) |
| Control | - | - | 135.2 ± 10.1 |
| This compound (Single) | 1 | Single dose | 98.7 ± 8.5* |
| This compound (Repeated) | 1 | 15 days | 85.4 ± 7.9** |
*p<0.05, **p<0.01 vs. Control. n=6-8 rats per group.
Table 3: Effects of Transdermal this compound on Immobility Time in Rats
Data from a study on transdermal administration
| Treatment Group | Dose (mg/kg/day) | Duration | Immobility Time (s) (Mean ± SEM) |
| Placebo Patch | - | 7 days | 142.3 ± 12.5 |
| This compound Patch | 0.4 | 7 days | 135.8 ± 11.9 |
| This compound Patch | 2.3 | 7 days | 110.2 ± 9.8* |
| This compound Patch | 8.7 | 7 days | 75.6 ± 8.1** |
*p<0.05, **p<0.01 vs. Placebo Patch. n=8 rats per group.
Experimental Protocols
The following are detailed protocols for conducting the forced swim test to evaluate the antidepressant-like effects of this compound, based on the cited literature.
Forced Swim Test Protocol for Mice (Adapted from Shimazu et al., 2005)
1. Animals:
-
Male ddY mice (5 weeks old, weighing 25-30 g).
-
House animals in groups of 10 with free access to food and water.
-
Maintain on a 12-h light/dark cycle (lights on at 07:00).
-
Allow at least 1 week of acclimatization before the experiment.
2. Apparatus:
-
A transparent glass cylinder (20 cm height, 15 cm diameter).
-
Fill with water (23 ± 1 °C) to a depth of 10 cm.
3. Drug Administration:
-
Dissolve this compound hydrochloride in saline.
-
Administer subcutaneously (s.c.) in a volume of 10 ml/kg body weight.
-
Single administration: Inject 60 minutes before the test.
-
Repeated administration: Inject at 24, 5, and 1 hour before the test.
4. Forced Swim Test Procedure:
-
Place each mouse individually in the cylinder of water.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the 6-minute session.
-
Immobility is defined as the state in which the mouse makes only the necessary movements to keep its head above the water.
Forced Swim Test Protocol for Rats (Adapted from Kitamura et al., 2008)
1. Animals:
-
Male Wistar rats (7 weeks old, weighing 200-250 g).
-
House animals in pairs with free access to food and water.
-
Maintain on a 12-h light/dark cycle (lights on at 08:00).
-
Allow at least 1 week of acclimatization before the experiment.
2. Apparatus:
-
A transparent Plexiglas cylinder (50 cm height, 20 cm diameter).
-
Fill with water (25 ± 1 °C) to a depth of 30 cm.
3. Drug Administration:
-
Suspend this compound hydrochloride in a 0.5% carboxymethylcellulose solution.
-
Administer orally (p.o.) via gavage in a volume of 5 ml/kg body weight.
-
Single administration: Administer 60 minutes before the test.
-
Repeated administration: Administer once daily for 15 days. The last dose is given 60 minutes before the test on day 15.
4. Forced Swim Test Procedure:
-
Pre-test session (Day 1): Place each rat in the cylinder for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Test session (Day 2): 24 hours after the pre-test, place the rat back in the cylinder for 5 minutes.
-
Record the total duration of immobility during the 5-minute test session.
-
Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
Experimental Workflow for the Forced Swim Test.
Logical Relationships in Experimental Design
Logical Relationships in Experimental Design.
Conclusion
The forced swim test is a valuable tool for assessing the antidepressant-like effects of this compound in preclinical research. The data consistently show that both acute and chronic administration of this compound can significantly reduce immobility time in rodents, indicative of an antidepressant-like profile. The provided protocols offer a standardized methodology for conducting these assessments. The underlying mechanism is primarily attributed to the inhibition of MAO-B and, at higher doses, MAO-A, leading to increased levels of monoamine neurotransmitters and subsequent activation of dopamine receptors. These application notes serve as a comprehensive guide for researchers aiming to investigate the antidepressant potential of this compound and related compounds.
References
- 1. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antidepressant-like effects of this compound in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selegilin exerts antidepressant-like effects during the forced swim test in adrenocorticotropic hormone-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Immunohistochemical Detection of Tyrosine Hydroxylase in Response to Selegiline Administration
Introduction
Selegiline is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, this compound increases dopaminergic tone and is used in the management of Parkinson's disease.[1][2] Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine, and serves as a critical biomarker for dopaminergic neurons.[3][4] Monitoring changes in TH expression and activity following this compound administration is crucial for understanding its neuroprotective and neurorestorative mechanisms. Chronic this compound administration has been shown to cause transient decreases in TH activity and mRNA levels in the nigrostriatal pathway of rats.[5] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the abundance and distribution of TH-positive neurons and their processes within specific brain regions, such as the substantia nigra and striatum.[4][6] This protocol provides a detailed method for performing TH IHC on brain tissue sections from subjects administered with this compound.
Principle of the Method
This protocol employs the avidin-biotin complex (ABC) method with 3,3'-Diaminobenzidine (DAB) for the detection of Tyrosine Hydroxylase in free-floating, fixed brain tissue sections.[7][8][9] The procedure involves a series of steps beginning with quenching endogenous peroxidase activity, blocking non-specific binding sites, and incubating the tissue with a primary antibody specific to TH. A biotinylated secondary antibody is then used to bind to the primary antibody, followed by the application of a pre-formed avidin-biotin-enzyme complex. The enzyme, typically horseradish peroxidase (HRP), catalyzes the oxidation of the DAB chromogen in the presence of hydrogen peroxide, resulting in a stable, insoluble brown precipitate at the site of the antigen. This allows for the brightfield microscopic visualization and subsequent quantification of TH expression.
Quantitative Data Summary
The following table represents hypothetical data from a study investigating the effect of this compound on the number of TH-positive neurons in the substantia nigra of a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
| Treatment Group | N | Mean TH+ Cell Count (cells/mm²) | Standard Deviation | % Change vs. MPTP Control |
| Vehicle Control | 10 | 8500 | 450 | +240% |
| MPTP Control | 10 | 2500 | 300 | 0% |
| MPTP + this compound (10 mg/kg) | 10 | 4200 | 380 | +68% |
Caption: this compound treatment significantly rescued TH-positive neurons in the substantia nigra of MPTP-lesioned mice, as demonstrated by the 68% increase in mean cell count compared to the MPTP control group.
Experimental Workflow Diagram
Caption: Experimental workflow for TH immunohistochemistry after this compound administration.
Detailed Immunohistochemistry Protocol
This protocol is optimized for 40-50 µm free-floating cryosections of paraformaldehyde-fixed rodent brain tissue.[7]
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris-Buffered Saline (TBS), pH 7.6
-
Triton X-100
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Normal Goat Serum (NGS) or other appropriate blocking serum
-
Primary Antibody: Rabbit Polyclonal Anti-TH (e.g., Novus NB300-109) or Mouse/Chicken Anti-TH
-
Secondary Antibody: Biotinylated Goat Anti-Rabbit IgG
-
Avidin-Biotin Complex (ABC) Reagent (e.g., Vectastain ABC Kit)
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Sodium Citrate or Tris-EDTA buffer for antigen retrieval (optional)
-
Cryoprotectant solution (e.g., 30% sucrose in PBS)
-
Gelatin-coated microscope slides
-
Mounting medium (e.g., DPX)
Procedure:
-
Tissue Section Preparation and Washing:
-
Transfer free-floating sections into a 24-well plate.
-
Wash sections 3 times for 5 minutes each in PBS on an orbital shaker to remove cryoprotectant.
-
-
Endogenous Peroxidase Quenching:
-
Antigen Retrieval (Optional but Recommended):
-
For many TH antibodies, especially with paraffin-embedded tissue, heat-induced epitope retrieval (HIER) improves signal.[3][11][12]
-
Immerse sections in a sodium citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat to 95°C for 10-20 minutes.[11]
-
Allow the container to cool to room temperature for at least 20 minutes before proceeding.
-
Wash sections 2 times for 5 minutes each in PBS.
-
-
Blocking and Permeabilization:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
The following day, wash sections 3 times for 10 minutes each in PBS with 0.1% Triton X-100.
-
Prepare the biotinylated secondary antibody solution according to the manufacturer's instructions (e.g., 1:500) in the same buffer as the primary antibody.
-
Incubate sections for 1-2 hours at room temperature on a shaker.
-
-
ABC Reagent Incubation:
-
Wash sections 3 times for 10 minutes each in PBS.
-
During the washes, prepare the ABC reagent according to the kit instructions (typically adding drop A then drop B to buffer and letting it complex for 30 minutes).
-
Incubate sections in the prepared ABC reagent for 1 hour at room temperature on a shaker.[10]
-
-
DAB Visualization:
-
Wash sections 3 times for 10 minutes each in PBS, followed by a final 5-minute wash in TBS (pH 7.6) as DAB solutions are often more stable in Tris buffer.
-
Prepare the DAB substrate solution according to the manufacturer’s kit, adding the H₂O₂ just before use.
-
Incubate sections in the DAB solution. Monitor the color development under a microscope (typically 2-10 minutes). The TH-positive structures will turn brown.
-
Stop the reaction by transferring the sections into TBS or PBS and washing them multiple times.
-
-
Mounting and Coverslipping:
-
Mount the stained sections onto gelatin-coated slides.
-
Allow the slides to air-dry completely.
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%) and clear with xylene.
-
Place a drop of mounting medium (e.g., DPX) onto the section and apply a coverslip.
-
-
Imaging and Analysis:
-
Visualize sections using a standard brightfield microscope.
-
Capture images of the regions of interest (e.g., substantia nigra, ventral tegmental area, striatum).
-
Quantify the results using stereology to count TH-positive cells or densitometry to measure the intensity of the staining.
-
This compound Signaling Pathway Diagram
Caption: this compound's mechanism affecting Tyrosine Hydroxylase expression.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sysy.com [sysy.com]
- 4. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic this compound administration transiently decreases tyrosine hydroxylase activity and mRNA in the rat nigrostriatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. DAB Staining for Tyrosine Hydroxylase (TH) on Free-floating Fixed NHP Brain Tissue [protocols.io]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 13. protocols.io [protocols.io]
- 14. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
Application Note & Protocol: In Vitro Assay for Determining Selegiline's IC50 for MAO-B Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of catecholamines, including dopamine.[1] Its role in dopamine degradation makes it a significant target in the treatment of neurodegenerative conditions such as Parkinson's disease.[2] Selegiline (R-(-)-Deprenyl) is a potent and selective irreversible inhibitor of MAO-B, which helps to increase dopamine levels in the brain, thereby alleviating motor symptoms associated with Parkinson's disease.[3][4]
Determining the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of an inhibitor like this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined in vitro conditions.[5][6] This application note provides a detailed protocol for a fluorometric assay to determine the IC50 value of this compound for human recombinant MAO-B.
Assay Principle
The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidative deamination of a substrate, such as tyramine or kynuramine.[7] In the presence of a developer and a fluorescent probe, H₂O₂ generates a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO-B activity. When an inhibitor like this compound is present, it blocks the enzyme's activity, leading to a decrease in H₂O₂ production and a corresponding reduction in the fluorescent signal. The IC50 value is determined by measuring the enzymatic activity across a range of this compound concentrations.
Data Presentation: this compound Potency and Selectivity
The following table summarizes the reported IC50 values for this compound against MAO-A and MAO-B, highlighting its selectivity for the MAO-B isoform.
| Inhibitor | Target Enzyme | Reported IC50 Value (nM) | Source Organism/System |
| This compound | MAO-B | 11.25 | Rat Brain |
| This compound | MAO-B | 6.8 | Human Recombinant |
| This compound | MAO-B | 40 | In vitro study |
| This compound | MAO-B | 2.35 | In vitro study |
| This compound | MAO-A | No relevant inhibition found at therapeutic doses | Rat Brain |
(Note: IC50 values can vary depending on assay conditions such as substrate concentration, enzyme source, and temperature.[5])
Experimental Protocol
This protocol is adapted from commercially available fluorometric MAO-B inhibitor screening kits.[1][8]
I. Required Materials
-
Recombinant Human MAO-B Enzyme
-
This compound Hydrochloride
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Tyramine, Kynuramine, Benzylamine)[9]
-
Fluorescent Probe (e.g., GenieRed Probe, High Sensitivity Probe)[1][8]
-
Developer Enzyme (e.g., Horseradish Peroxidase - HRP)[10]
-
96-well black, flat-bottom microplate
-
Multi-well fluorescence microplate reader (Ex/Em = 535/587 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
II. Reagent Preparation
-
MAO-B Assay Buffer: Equilibrate to room temperature before use.
-
This compound Stock Solution (2 mM): Reconstitute lyophilized this compound with sterile water.[8] Mix thoroughly.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in MAO-B Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). This will be your 10X inhibitor solution series.
-
MAO-B Enzyme Solution: Reconstitute the lyophilized MAO-B enzyme with the assay buffer. Dilute this stock solution 5-fold with assay buffer to create the working enzyme solution.[8] Note: Always prepare this solution fresh and keep it on ice.
-
MAO-B Substrate Solution: Prepare a master mix containing the MAO-B Substrate, Developer, and Fluorescent Probe in the MAO-B Assay Buffer according to the kit manufacturer's instructions.
III. Assay Procedure
-
Plate Setup: Add reagents to a 96-well black plate as follows:
-
Test Inhibitor Wells: 10 µL of each this compound working solution.
-
Enzyme Control (EC) Well (100% Activity): 10 µL of MAO-B Assay Buffer.
-
Blank Control Well (No Enzyme): 10 µL of MAO-B Assay Buffer.
-
-
Enzyme Addition:
-
Add 50 µL of the MAO-B Enzyme working solution to the Test Inhibitor wells and the Enzyme Control well.
-
Add 50 µL of MAO-B Assay Buffer to the Blank Control well.
-
Mix gently and incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[11]
-
-
Reaction Initiation:
-
Add 40 µL of the MAO-B Substrate Solution to all wells.
-
Mix the contents of the wells thoroughly.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.[1]
-
IV. Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (Fluorescence Units vs. Time).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of MAO-B inhibition for each this compound concentration: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100
-
Rate_EC is the reaction rate of the Enzyme Control.
-
Rate_Sample is the reaction rate in the presence of this compound.
-
-
Generate Dose-Response Curve: Plot the calculated % Inhibition values against the corresponding logarithm of the this compound concentration (log[Inhibitor]).
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope) to the data.[12] The IC50 is the concentration of this compound that corresponds to 50% inhibition on this curve.
Visualizations
MAO-B Inhibition Pathway
The following diagram illustrates the biochemical pathway of MAO-B and its inhibition by this compound. MAO-B catalyzes the oxidative deamination of substrates like dopamine, producing an aldehyde, ammonia, and hydrogen peroxide. This compound irreversibly binds to and inactivates MAO-B, preventing this conversion.
Caption: Mechanism of MAO-B inhibition by this compound.
Experimental Workflow for IC50 Determination
This workflow diagram outlines the key steps of the in vitro assay, from initial reagent preparation to the final calculation of the IC50 value.
Caption: Workflow for determining this compound's IC50 value.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 5. courses.edx.org [courses.edx.org]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. An enzymatic assay for the MAO-B inhibitor this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Selegiline's Neuroprotective Effects Against MPTP-Induced Neurotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta, leading to a syndrome in primates that closely resembles Parkinson's disease (PD).[1][2] This makes the MPTP-induced neurotoxicity model a valuable tool for studying the pathophysiology of PD and for evaluating potential neuroprotective therapies. Selegiline, a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), has demonstrated neuroprotective effects in various preclinical models of PD.[3][4][5] Its mechanisms of action are multifaceted, extending beyond MAO-B inhibition to include anti-apoptotic properties and the modulation of pro-survival signaling pathways.[4][6][7]
These application notes provide a comprehensive set of protocols for researchers to assess the neuroprotective efficacy of this compound against MPTP-induced neurotoxicity in both in vivo and in vitro models. The detailed methodologies cover experimental design, behavioral assessments, neurochemical analysis, and histological evaluation.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Function of Rasagiline and this compound, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective and neuronal rescue effects of this compound: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of this compound on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Locomotor Activity in Mice Treated with Selegiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing locomotor activity in mice following treatment with Selegiline. This compound, a selective irreversible inhibitor of monoamine oxidase B (MAO-B), is primarily used in the management of Parkinson's disease. Its mechanism of action, which leads to increased dopamine levels in the brain, can significantly influence motor activity.[1][2][3][4] Accurate and standardized measurement of these effects is crucial for preclinical evaluation.
This document outlines detailed protocols for the most common behavioral assays used to quantify locomotor function in mice: the Open Field Test and the Rotarod Test. It also includes a summary of quantitative data from relevant studies and visualizations of experimental workflows and the key signaling pathway of this compound.
Key Signaling Pathway of this compound
This compound's primary mechanism of action involves the selective and irreversible inhibition of MAO-B.[1][2] This enzyme is responsible for the breakdown of dopamine in the brain.[3] By inhibiting MAO-B, this compound increases the synaptic availability of dopamine, thereby enhancing dopaminergic neurotransmission.[1][2] This is particularly relevant in the context of Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons in the substantia nigra.[3]
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of Selegiline in Experimental Models
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the low oral bioavailability of Selegiline in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low in experimental models?
The low oral bioavailability of this compound, generally ranging from 4% to 10%, is primarily attributed to extensive first-pass metabolism in the liver and gut wall.[1][2][3] After oral administration, this compound is rapidly absorbed but is then heavily metabolized by cytochrome P450 enzymes before it can reach systemic circulation.[1][3] This results in a significant reduction of the parent drug concentration and the formation of metabolites, including desmethylthis compound, levoamphetamine, and levomethamphetamine.[1][2]
Q2: What are the primary strategies being investigated to bypass the first-pass metabolism of this compound?
To circumvent the extensive first-pass effect, researchers are exploring several key strategies:
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract is a common and effective approach. This includes:
-
Transdermal Delivery: Through patches, allowing for direct absorption into the bloodstream.[1][4]
-
Intranasal Delivery: Administration into the nasal cavity for rapid absorption and potential direct-to-brain delivery.[5][6]
-
Buccal/Sublingual Delivery: Utilizing orally disintegrating tablets (ODTs) or films that allow for absorption through the oral mucosa.[7][8]
-
-
Advanced Oral Formulations: Protecting the drug from metabolic enzymes in the GI tract.
Q3: How do orally disintegrating tablets (ODTs) improve the bioavailability of this compound?
Orally disintegrating tablets (ODTs) are formulated to dissolve rapidly in the mouth, facilitating pre-gastric absorption of this compound through the buccal mucosa.[7][12] This route allows the drug to enter the systemic circulation directly, thereby avoiding the extensive first-pass metabolism in the liver.[12][13] Consequently, ODTs can achieve comparable plasma concentrations of the parent drug to conventional oral tablets but at a significantly lower dose. For example, a 1.25 mg this compound ODT can produce similar plasma levels to a 10 mg conventional oral tablet, with the added benefit of markedly reduced levels of amphetamine metabolites.[7][12]
Q4: What are the expected pharmacokinetic differences when using a transdermal patch compared to oral administration?
Transdermal delivery of this compound significantly alters its pharmacokinetic profile compared to oral administration. The key differences include:
-
Increased Bioavailability: Transdermal patches can increase the absolute bioavailability of this compound to approximately 73-75%, compared to 4-10% for oral tablets.[1][4][14]
-
Sustained Plasma Concentrations: Patches provide a high, sustained plasma concentration of this compound over a 24-hour period, in contrast to the sharp peak and rapid decline seen with oral dosing.[4][15]
-
Reduced Metabolite Exposure: By avoiding first-pass metabolism, transdermal delivery leads to substantially higher exposure to the parent drug, this compound, and significantly lower exposure to its metabolites.[1][15]
Troubleshooting Guides
Problem: High variability in plasma concentrations between subjects in in-vivo experiments.
-
Possible Cause: Inconsistent absorption due to food effects.
-
Solution: Standardize the feeding schedule of experimental animals. Administer the this compound formulation consistently in either a fasted state or with a standardized meal. Studies have shown that food can increase the systemic exposure of oral this compound.[2]
-
-
Possible Cause: Genetic variations in metabolic enzymes (e.g., CYP2B6) among the animal population.[3]
-
Solution: Use a genetically homogenous strain of animals for your studies to minimize inter-individual differences in metabolism.
-
-
Possible Cause: Instability of the experimental formulation.
-
Solution: Conduct thorough stability testing of your this compound formulation under the experimental conditions (e.g., temperature, pH, light exposure) to ensure its integrity throughout the study.
-
Problem: Low encapsulation efficiency or drug loading in nanoparticle formulations.
-
Possible Cause: Poor miscibility of this compound with the chosen polymer or lipid matrix.
-
Solution: Screen different polymers or lipids to find a more compatible matrix for this compound. Consider modifying the physicochemical properties of the drug or the formulation to improve interaction.
-
-
Possible Cause: Suboptimal formulation process parameters.
-
Solution: Optimize the parameters of your formulation method. For instance, in emulsion-based methods, adjusting the homogenization speed, sonication time, or the ratio of organic to aqueous phase can significantly impact encapsulation efficiency.[10] For pH-sensitive drugs like this compound, adjusting the pH of the aqueous phase can enhance partitioning into the organic phase and improve encapsulation.
-
Data Presentation: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Route of Administration | Dose | Absolute Bioavailability (%) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference(s) |
| Conventional Tablet | Oral | 10 mg | 4 - 10% | 1.14 | 1.16 | [1][4][7] |
| Orally Disintegrating Tablet (Zydis this compound) | Buccal | 1.25 mg | 5-8 times oral | 1.52 | - | [1][7] |
| Orally Disintegrating Tablet (Zydis this compound) | Buccal | 10 mg | - | - | 5.85 | [7][16] |
| Transdermal Patch | Transdermal | 6 mg/24h | ~73 - 75% | - | - | [1][4] |
| Chitosan Nanoparticles | Intranasal | - | 20-fold higher brain concentration vs. oral | - | - | [5][17] |
| PLGA/Lipid Nanoparticles (SPNPs-2) | Intranasal | - | - | - | 130327.56 | [11][18] |
| PLGA/Lipid Nanoparticles (SLPNPs-1) | Intranasal | - | - | - | 47548.57 | [11][18] |
Note: Cmax and AUC values can vary significantly between studies due to different experimental designs and analytical methods. This table provides a comparative overview.
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
Objective: To encapsulate this compound in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to protect it from first-pass metabolism.
Materials:
-
This compound Hydrochloride
-
PLGA (50:50)
-
Polyvinyl Alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a precisely weighed amount of this compound HCl and PLGA in dichloromethane (DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol (PVA), typically at a concentration of 1-2% (w/v), to act as a surfactant.
-
Emulsification: Add the organic phase to the aqueous PVA solution while subjecting the mixture to high-speed homogenization or sonication. This creates an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continuously stir the emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the DCM to evaporate. This process leads to the precipitation of solid PLGA nanoparticles encapsulating the this compound.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles with deionized water multiple times to remove excess PVA and any unencapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for storage and future use.
Preparation of this compound-Loaded Ethosomes (Cold Method)
Objective: To formulate this compound into ethosomes, which are lipid vesicles with a high concentration of ethanol, for enhanced transdermal delivery.
Materials:
-
This compound Hydrochloride
-
Phospholipids (e.g., Phosphatidylcholine)
-
Ethanol
-
Propylene Glycol
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Dissolve the phospholipids and this compound HCl in ethanol and propylene glycol with gentle heating (around 30°C) and stirring until a clear solution is obtained.
-
Hydration: In a separate vessel, heat deionized water to the same temperature (30°C).
-
Ethosome Formation: Add the aqueous phase to the lipid phase drop by drop with constant stirring. A milky suspension of ethosomes will form.
-
Vesicle Size Reduction (Optional): To achieve a smaller and more uniform vesicle size, the ethosomal suspension can be subjected to sonication or homogenization.
-
Characterization: Analyze the prepared ethosomes for vesicle size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Strategies to bypass the first-pass metabolism of this compound.
References
- 1. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacokinetics and pharmacodynamics of this compound. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and absolute bioavailability of this compound following treatment of healthy subjects with the this compound transdermal system (6 mg/24 h): a comparison with oral this compound capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of intranasally administered this compound nanoparticles with improved brain delivery in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A new formulation of this compound: improved bioavailability and selectivity for MAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and characterization of sublingual films for enhanced bioavailability of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One moment, please... [pkheartjournal.com]
- 10. Formulation development and characterization of this compound loaded nanoparticles for the effective management of parkinson's disease | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.mdedge.com [cdn.mdedge.com]
- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 17. discover.library.noaa.gov [discover.library.noaa.gov]
- 18. umpir.ump.edu.my [umpir.ump.edu.my]
Technical Support Center: Managing Selegiline Side Effects in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the side effects of Selegiline in long-term animal studies.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in long-term animal studies?
A1: The most frequently reported side effects in long-term animal studies with this compound fall into two main categories:
-
Gastrointestinal (GI) Disturbances: These are among the most common side effects and include vomiting, diarrhea, and decreased appetite or anorexia.[1] In a large study involving 641 dogs, diarrhea was observed in 4.2%, anorexia in 3.6%, and vomiting/salivation in 3.4% of the animals.[1]
-
Neurological and Behavioral Changes: These can manifest as restlessness, hyperactivity, stereotypy (repetitive, purposeless movements), and disorientation.[2] Some studies in mice have shown that this compound can prolong the duration of stereotypy, particularly continuous sniffing.[3]
Q2: Are the side effects of this compound dose-dependent?
A2: Yes, the side effects of this compound are generally dose-dependent. Higher doses are associated with an increased incidence and severity of adverse effects. For example, transient high and bruxism have been reported at doses greater than 10 mg per day.[4] In rodents, dose-dependent effects on behavior have been observed, with higher doses more likely to induce hyperactivity and stereotypy.[3][5] It is crucial to establish the minimal effective dose for your experimental model to mitigate potential side effects.
Q3: How does the route of administration affect the side effect profile of this compound?
A3: The route of administration can significantly influence the pharmacokinetic profile of this compound and, consequently, its side effects. Oral administration is subject to first-pass metabolism, which can affect bioavailability and the concentration of metabolites. Alternative routes, such as subcutaneous injection, may result in different plasma concentrations and potentially a different side effect profile.
Q4: What are the known mechanisms behind this compound-induced side effects?
A4: The primary mechanism of this compound is the irreversible inhibition of monoamine oxidase B (MAO-B), which leads to an increase in dopamine levels in the brain.[6] Many of the neurological and behavioral side effects, such as hyperactivity and stereotypy, are thought to be a direct consequence of this enhanced dopaminergic activity. Gastrointestinal effects may also be linked to the modulation of monoamine levels in the gut.
II. Troubleshooting Guides
Guide 1: Managing Gastrointestinal Side Effects
Issue: Animal exhibits vomiting, diarrhea, or loss of appetite after initiating long-term this compound treatment.
| Troubleshooting Step | Detailed Protocol |
| 1. Confirm the Side Effect | Maintain a detailed daily log of the animal's food and water intake, body weight, and the frequency and consistency of feces and any instances of vomiting. This will help to objectively assess the severity and pattern of the GI upset. |
| 2. Temporary Dose Reduction or Interruption | If GI signs are mild, consider reducing the this compound dose by 25-50%. If signs are moderate to severe, temporarily discontinue administration for 2-3 days. Once symptoms resolve, reintroduce this compound at a 50% lower dose and gradually titrate back to the target dose over several days, monitoring closely for any recurrence of GI upset. |
| 3. Administer with Food | If not already doing so, administer the this compound dose with a small amount of palatable food. This can help to buffer the gastrointestinal tract and may reduce nausea and vomiting. |
| 4. Supportive Care | Ensure the animal has free access to fresh water to prevent dehydration, especially in cases of diarrhea or vomiting. For loss of appetite, offering a highly palatable and easily digestible diet can encourage eating. In severe cases of anorexia, consult with a veterinarian about the potential need for appetite stimulants or fluid therapy. |
| 5. Rule out Other Causes | If GI signs persist despite these measures, it is important to consider other potential causes, such as changes in diet, environmental stressors, or underlying health issues. A veterinary consultation may be necessary to rule out confounding factors. |
Guide 2: Managing Neurological & Behavioral Side Effects
Issue: Animal displays hyperactivity, restlessness, stereotypy (e.g., repetitive circling, gnawing), or signs of disorientation.
| Troubleshooting Step | Detailed Protocol |
| 1. Quantify the Behavioral Change | Use a standardized behavioral scoring system or an automated activity monitoring system to objectively measure the frequency and duration of the abnormal behaviors. This will provide a baseline to assess the effectiveness of interventions. For stereotypy, you can score the intensity and duration of the behavior at regular intervals. |
| 2. Dose Adjustment | This is the primary intervention for managing neurological side effects. Reduce the this compound dose by 25-50% and observe the animal's behavior for several days. The goal is to find the lowest effective dose that maintains the desired therapeutic effect while minimizing adverse behaviors. |
| 3. Environmental Enrichment | Provide a more complex and stimulating environment for the animal. This can include social housing (if appropriate for the species), nesting material, and novel objects to explore. Environmental enrichment can help to redirect the animal's focus and may reduce the expression of stereotypic behaviors. |
| 4. Structured "Off-Drug" Periods | For very long-term studies, and if the experimental design allows, consider introducing short, structured "washout" periods (e.g., one or two days per week without this compound). This may help to mitigate the cumulative effects of the drug on the central nervous system. The feasibility of this approach will depend on the specific research question. |
| 5. Monitor for Serotonin Syndrome | Although rare, particularly at lower, MAO-B selective doses, be aware of the signs of serotonin syndrome, which can include tremors, agitation, and hyperthermia. This is more of a concern if this compound is used at higher doses or in combination with other serotonergic agents. If these signs are observed, discontinue this compound immediately and seek veterinary consultation. |
III. Data Presentation
Table 1: Incidence of Common Side Effects of this compound in a Long-Term Canine Study (60 days)
| Side Effect | Dosage | Incidence (%) |
| Diarrhea | 0.5 - 1.0 mg/kg/day (oral) | 4.2% |
| Anorexia | 0.5 - 1.0 mg/kg/day (oral) | 3.6% |
| Vomiting/Salivation | 0.5 - 1.0 mg/kg/day (oral) | 3.4% |
| Data from a study of 641 dogs with clinical signs of canine cognitive dysfunction syndrome.[1] |
Table 2: Dose-Dependent Behavioral Effects of this compound in Rodent Models
| Species | Dosage | Duration | Observed Behavioral Effect |
| Mice | 1, 3, and 10 mg/kg (s.c.) | Single dose | Dose-dependent reduction in immobility time in the forced swimming test.[2][7] |
| Mice | 0.1, 1, and 10 mg/kg (s.c.) | Pre-treatment | Dose-dependent prolongation of PEA-induced stereotypy, particularly continuous sniffing.[3] |
| Rats | 10, 15, and 20 mg/kg (i.p.) | 21 days | Dose-dependent reduction in methamphetamine-induced behavioral impacts.[5] |
| Aged Rats | 0.25 mg/kg (oral) | 50 days (every other day) | Improved performance in a two-way active avoidance procedure.[8] |
IV. Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Tolerance to this compound
-
Acclimation: Acclimate animals to the housing conditions and diet for at least one week prior to the start of the study.
-
Baseline Data Collection: For 3-5 days before the first dose of this compound, record daily body weight, food and water consumption, and fecal consistency (using a standardized scoring system, e.g., 1=dry/hard, 2=normal, 3=soft, 4=diarrhea). Note any instances of vomiting.
-
This compound Administration: Administer this compound at the predetermined dose and route.
-
Post-Dosing Monitoring: Continue to record the parameters from step 2 daily for the duration of the study.
-
Data Analysis: Compare the pre- and post-treatment data to identify any significant changes in GI function.
Protocol 2: Open Field Test for Assessing Hyperactivity
-
Apparatus: A square or circular arena with walls to prevent escape. The arena should be evenly illuminated.
-
Acclimation: Habituate the animals to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period, typically 5-10 minutes.
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use a video tracking software to analyze the following parameters:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
An increase in total distance traveled is indicative of hyperactivity.
-
V. Mandatory Visualizations
Caption: this compound's primary mechanism of action in the dopaminergic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenylethylamine in combination with l-deprenyl lowers the striatal level of dopamine and prolongs the duration of the stereotypy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. This compound acts as neuroprotective agent against methamphetamine-prompted mood and cognitive related behavior and neurotoxicity in rats: Involvement of CREB/BDNF and Akt/GSK3 signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound long-term effects on brain acetylcholinesterase, (Na+,K+)-ATPase activities, antioxidant status and learning performance of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Selegiline Dosage for Selective MAO-B Inhibition In Vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing selegiline to achieve selective monoamine oxidase-B (MAO-B) inhibition in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound for selective MAO-B inhibition?
This compound is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B).[1] At lower doses, it selectively targets MAO-B, an enzyme crucial for the breakdown of dopamine.[1] By inhibiting MAO-B, this compound increases dopamine levels in the brain, which is its main therapeutic action, particularly in Parkinson's disease treatment.[1][2] At higher doses, its selectivity is diminished, and it also inhibits monoamine oxidase A (MAO-A).[3][4]
Q2: What is the recommended starting dosage of this compound for selective MAO-B inhibition in animal models?
In rodents, a subcutaneous this compound dose between 0.25 mg/kg and 2.0 mg/kg is reported to selectively inhibit MAO-B.[3] For instance, a dose of 2.5 mg/kg of deprenyl (this compound) has been used to reverse the effects of tetrabenazine in rats.[5] Studies in mouse models of Parkinson's disease have used doses ranging from 0.3 mg/kg to 10 mg/kg to investigate its effects.[6][7] It is crucial to note that antidepressant-like effects of this compound in some mouse models may be independent of its MAO-B inhibitory action.[6]
Q3: At what dosage does this compound start to lose its selectivity for MAO-B in humans?
The clinical selectivity of this compound for MAO-B is generally lost at oral doses exceeding 20 mg/day.[3] The precise dose at which this compound becomes a non-selective inhibitor of both MAO-A and MAO-B is not definitively known but is suggested to be in the range of 30 to 40 mg per day.[4] Even at the recommended daily dose of 10 mg, the selectivity may not be absolute.[4]
Q4: How do the metabolites of this compound affect experimental outcomes?
This compound is metabolized in the liver into L-(-)-desmethylthis compound, L-(-)-methamphetamine, and L-(-)-amphetamine.[2][8][9] L-(-)-desmethylthis compound also possesses MAO-B inhibitory properties.[8][9] The amphetamine metabolites can have their own pharmacological effects, which may confound the interpretation of neuroprotection assays.[1] The formulation of this compound can significantly influence the levels of these metabolites.[1] For example, formulations that bypass first-pass metabolism, like orally disintegrating tablets (Zydis this compound) or transdermal patches, can produce higher plasma levels of this compound and lower levels of amphetamine metabolites compared to conventional oral tablets.[10][11]
Q5: What are the best practices for preparing and storing this compound solutions for in vivo experiments?
This compound hydrochloride is soluble in water and ethanol.[1] For long-term storage, stock solutions should be kept at -20°C or -80°C.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][12] Aqueous solutions of this compound hydrochloride are most stable at a pH between 3.5 and 5.0.[1] For cell culture experiments, the working solution should be filter-sterilized before use.[1]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lower than expected MAO-B inhibition | Degradation of this compound: Improper storage or handling of the compound. | Use a fresh, validated batch of this compound. Prepare fresh solutions for each experiment and store stock solutions in aliquots at -20°C or -80°C.[1] |
| Sub-optimal enzyme activity: Improper storage or handling of the tissue homogenates. | Follow established protocols for tissue collection and enzyme preparation. Ensure the enzyme is active using a known control inhibitor.[1] | |
| Evidence of MAO-A inhibition (e.g., hypertensive crisis, "cheese effect") | Dosage is too high: The administered dose exceeds the selective range for MAO-B. | Reduce the this compound dosage. The selectivity of this compound is dose-dependent.[3][4] |
| Formulation and route of administration: Formulations that bypass first-pass metabolism can lead to higher plasma concentrations and potential for MAO-A inhibition.[11] | Consider using a conventional oral formulation if MAO-A inhibition is a concern. Be aware that formulations like orally disintegrating tablets or transdermal patches can lead to higher systemic exposure.[10][11] | |
| High variability in experimental results | Inconsistent dosing or administration: Inaccurate dilutions or variability in injection technique. | Use calibrated pipettes and prepare a master mix for dilutions. Ensure consistent administration technique across all animals.[1] |
| Biological variability: Differences in animal age, weight, or metabolism. | Randomize animals into treatment groups. Ensure consistency in animal characteristics within the study. | |
| Unexpected behavioral or physiological effects | Effects of metabolites: The amphetamine metabolites of this compound can have stimulant-like effects.[1] | Run appropriate control groups, including a vehicle control. Consider the potential confounding effects of metabolites in the interpretation of your data.[1] |
Data Presentation
Table 1: this compound Dosage and MAO-B Inhibition in Humans (Oral Administration)
| Single Oral Dose | Maximal Platelet MAO-B Inhibition | Time to Maximal Inhibition |
| 0.5 mg | 23% | 0.5 - 0.8 hours |
| 1.0 mg | 40% | 0.5 - 0.8 hours |
| 1.5 mg | 52% | 0.5 - 0.8 hours |
| 5 mg | 85% | 0.5 - 0.8 hours |
| 10 mg | 96% | 0.5 - 0.8 hours |
Data compiled from a study on the effects of single oral doses of this compound on platelet MAO-B activity.[3]
Table 2: Pharmacokinetic Parameters of Oral this compound (10 mg dose)
| Parameter | Value |
| Bioavailability | ~10% |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour |
| Mean Peak Plasma Concentration (Cmax) | ~2 µg/L |
| Elimination Half-life | ~1.5 hours |
These parameters are subject to high variability.[2]
Table 3: Comparison of this compound Formulations in Healthy Volunteers
| Formulation | Dose | Mean Peak Plasma this compound Conc. (Cmax) | Mean Daily PEA Excretion (marker of brain MAO-B inhibition) |
| Zydis this compound (orally disintegrating) | 1.25 mg | 1.52 ng/mL | 13.0 µg |
| Conventional this compound Tablet | 10 mg | 1.14 ng/mL | 17.6 µg |
This study demonstrates that a much lower dose of the Zydis formulation can achieve similar plasma concentrations and MAO-B inhibition to a standard 10 mg oral tablet, with markedly reduced metabolite concentrations.[10]
Experimental Protocols
Protocol: Measurement of MAO-A and MAO-B Activity in Rodent Brain Tissue
This protocol provides a general framework for determining the activity of MAO-A and MAO-B in brain tissue homogenates using a fluorometric assay. Several commercial kits are available for this purpose.[13][14]
Materials:
-
Brain tissue from experimental animals
-
Homogenization buffer (e.g., phosphate buffer)
-
Protein quantification assay (e.g., BCA or Bradford)
-
MAO-A specific substrate (e.g., Clorgyline)
-
MAO-B specific substrate (e.g., Benzylamine) or a non-specific substrate like Tyramine
-
MAO-A specific inhibitor (e.g., Clorgyline)
-
MAO-B specific inhibitor (e.g., Pargyline or this compound)
-
Fluorometric probe (e.g., Amplex Red or similar)
-
Horseradish peroxidase (HRP)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay Setup:
-
Prepare reaction mixtures in a 96-well plate. For each sample, you will have wells for total MAO activity, MAO-A activity, and MAO-B activity.
-
Total MAO Activity: Add tissue homogenate and the non-specific substrate (e.g., Tyramine).
-
MAO-A Activity: Add tissue homogenate, the MAO-B inhibitor (to block MAO-B activity), and the non-specific substrate.
-
MAO-B Activity: Add tissue homogenate, the MAO-A inhibitor (to block MAO-A activity), and the non-specific substrate.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The MAO enzymes will convert the substrate, producing hydrogen peroxide (H₂O₂).
-
-
Detection:
-
Add the detection reagent containing the fluorometric probe and HRP to each well.
-
Incubate for a further 10-15 minutes at room temperature, protected from light. HRP will catalyze the reaction between H₂O₂ and the probe, generating a fluorescent product.
-
-
Measurement:
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the MAO activity for each sample, normalized to the protein concentration.
-
MAO-A activity is determined from the wells containing the MAO-B inhibitor.
-
MAO-B activity is determined from the wells containing the MAO-A inhibitor.
-
The selectivity of this compound inhibition can be assessed by comparing the residual MAO-A and MAO-B activity in samples from this compound-treated animals versus vehicle-treated controls.
-
Visualizations
Caption: A typical experimental workflow for in vivo assessment of this compound.
Caption: Selective MAO-B inhibition by this compound increases dopamine levels.
Caption: Troubleshooting guide for loss of this compound's MAO-B selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of this compound. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 7. This compound Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A new formulation of this compound: improved bioavailability and selectivity for MAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that formulations of the selective MAO-B inhibitor, this compound, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 12. benchchem.com [benchchem.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. 单胺氧化酶活性检测试剂盒 sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting variability in behavioral responses to Selegiline
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in behavioral responses to Selegiline. The following guides and frequently asked questions (FAQs) address common issues encountered during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B).[1][2] MAO-B is a key enzyme responsible for the breakdown of dopamine in the brain.[2][3] By inhibiting MAO-B, this compound increases the levels of dopamine in the substantia nigra, which is crucial for motor control.[4][5] At higher doses (above 10 mg/day orally), this compound's selectivity for MAO-B decreases, and it also inhibits monoamine oxidase type A (MAO-A), which can lead to different pharmacological effects and potential side effects.[4][6]
Q2: What are the main metabolites of this compound and do they have pharmacological activity?
This compound is extensively metabolized in the liver to three principal metabolites: L-(-)-desmethylthis compound, L-(-)-methamphetamine, and L-(-)-amphetamine.[4][5][7] These metabolites are pharmacologically active. Desmethylthis compound has some MAO-B inhibitory properties, though to a lesser extent than this compound itself.[5][8] Levoamphetamine and levomethamphetamine can interfere with neuronal uptake and enhance the release of neurotransmitters like norepinephrine and dopamine, which may contribute to the overall pharmacological profile and potential side effects.[9]
Q3: How does the route of administration affect this compound's bioavailability and metabolite profile?
The route of administration significantly impacts this compound's pharmacokinetics.
-
Oral Administration: Oral this compound has a low bioavailability of about 4-10% due to extensive first-pass metabolism in the liver.[4][5] This route leads to higher concentrations of its amphetamine metabolites.[7]
-
Orally Disintegrating Tablets (ODT): This formulation is absorbed through the buccal mucosa, largely bypassing first-pass metabolism. This results in a 5 to 8 times higher bioavailability of this compound compared to oral tablets and a significant reduction (over 90%) in the levels of its metabolites.[4]
-
Transdermal Patch: The transdermal system delivers this compound directly into the bloodstream, avoiding first-pass metabolism and resulting in a bioavailability of about 75%.[4] This route also leads to lower levels of amphetamine metabolites compared to oral administration.[10]
Q4: What are the known genetic factors that can influence the response to this compound?
Variability in the genes encoding cytochrome P450 (CYP) enzymes, which are responsible for metabolizing this compound, can lead to inter-individual differences in drug response. The primary enzymes involved in this compound metabolism are thought to be CYP2B6 and CYP2C19.[4] Genetic polymorphisms in these enzymes can alter the rate of this compound metabolism, potentially affecting its efficacy and the incidence of side effects.[11] However, some studies suggest that polymorphisms in CYP2D6 and CYP2C19 may not be crucial for the clinical effects of this compound.[12][13]
Troubleshooting Guides
Issue 1: High Variability in Behavioral Responses Between Subjects
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms | Consider genotyping subjects for relevant CYP2B6 and CYP2C19 variants to identify potential fast or slow metabolizers.[11] |
| Drug Administration Inconsistency | Ensure precise and consistent dosing, timing, and route of administration for all subjects. For oral administration, consider the effect of food, as it can increase the bioavailability of this compound.[5] |
| Dietary Factors | Standardize the diet of experimental animals, as certain foods can interact with MAO inhibitors.[14] At higher doses of this compound, tyramine-rich foods can cause a hypertensive crisis (the "cheese effect").[4][15] |
| Underlying Health Status | Screen subjects for pre-existing conditions that could affect drug metabolism or behavioral outcomes, such as liver or kidney dysfunction.[16][17] |
| Concomitant Medications | Review any other drugs being administered for potential interactions. This compound has numerous drug-drug interactions that can alter its effects.[1][16][17][18] |
Issue 2: Lack of Expected Therapeutic or Behavioral Effect
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing | Verify dose calculations and ensure the dose is appropriate for the species and desired effect (e.g., selective MAO-B inhibition vs. non-selective MAO inhibition). |
| Poor Bioavailability | Consider the route of administration. If using oral this compound, be aware of its low bioavailability due to first-pass metabolism.[4][5] Switching to a different formulation (ODT or transdermal) may be necessary. |
| Drug Degradation | Ensure proper storage of this compound solutions to prevent degradation. Prepare fresh solutions for each experiment and store stock solutions in aliquots at -20°C or -80°C.[7][19] |
| Metabolite Interference | The pharmacological effects of this compound's metabolites may confound the interpretation of results.[7] Consider using a formulation that minimizes metabolite formation, such as the orally disintegrating tablet.[4] |
| Assay Sensitivity | Ensure the chosen behavioral assay is sensitive enough to detect the expected effects of this compound.[20] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | ~10% | [5] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours | [4] |
| Elimination Half-life (single dose) | 1.2 - 3.5 hours | [4] |
| Elimination Half-life (multiple doses) | 7.7 - 9.7 hours | [4] |
| Protein Binding | 85 - 90% | [4] |
Table 2: Effect of Formulation on this compound Bioavailability and Metabolites
| Formulation | Bioavailability | Metabolite Levels (relative to oral) | Reference |
| Oral Tablet | 4-10% | High | [4] |
| Orally Disintegrating Tablet (ODT) | ~5-8 times oral | ~90% reduction | [4] |
| Transdermal Patch | ~75% | Lower | [4] |
Experimental Protocols
Protocol 1: Assessment of Antidepressant-Like Effects using the Forced Swim Test (FST)
This protocol is a generalized procedure and should be adapted and validated for specific experimental conditions.
1. Apparatus:
-
A transparent cylindrical container (e.g., 20 cm in diameter, 50 cm in height).
-
The container should be filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its hind paws or tail.[20]
2. Acclimation:
-
Habituate the animals to the testing room for at least one hour before the test.[20]
3. Procedure:
-
Administer this compound or vehicle control at the predetermined time before the test.
-
Gently place each animal individually into the water-filled cylinder.[20]
-
The total duration of the test is typically six minutes.[20]
-
Record the behavior using a video camera for later scoring.[20]
4. Scoring:
-
An observer, blinded to the treatment groups, should score the duration of immobility. Immobility is defined as the cessation of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
The primary endpoint is the total duration of immobility.
5. Data Analysis:
-
Compare the duration of immobility between the this compound-treated group and the vehicle-control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
A significant decrease in immobility time in the this compound-treated group is indicative of an antidepressant-like effect.[20]
Protocol 2: Assessment of Motor Coordination using the Rotarod Test
This protocol is a generalized procedure and should be adapted and validated for specific experimental conditions.
1. Apparatus:
-
A commercially available rotarod apparatus with a rotating rod.
2. Acclimation and Training:
-
Habituate the animals to the testing room.
-
Train the animals on the rotarod for a set number of trials before the test day to establish a baseline performance.
3. Procedure:
-
Administer this compound or vehicle control at the predetermined time before the test.
-
Place the animal on the rotating rod.
-
The speed of the rod can be gradually increased (accelerating rotarod) or maintained at a constant speed.[20]
-
Record the latency to fall from the rod.
4. Data Analysis:
-
Compare the latency to fall between the this compound-treated group and the vehicle-control group.
-
An increase in the latency to fall in the this compound-treated group suggests an improvement in motor coordination and balance.[20]
Mandatory Visualizations
Caption: this compound inhibits MAO-B, increasing synaptic dopamine levels.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 5. Clinical pharmacokinetics and pharmacodynamics of this compound. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. benchchem.com [benchchem.com]
- 8. Dose linearity study of this compound pharmacokinetics after oral administration: evidence for strong drug interaction with female sex steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of this compound | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. CYP2D6 polymorphism is not crucial for the disposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP2C19 polymorphism is not important for the in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Optimize the Effectiveness and Safety of Parkinson’s Disease Therapy? – A Systematic Review of Drugs Interactions with Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. This compound: Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Addressing the "Cheese Effect" at High Doses of Selegiline in Research
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing the "cheese effect" associated with high-dose Selegiline administration in experimental settings.
Understanding the "Cheese Effect" with this compound
This compound is a selective inhibitor of monoamine oxidase B (MAO-B) at standard therapeutic doses (e.g., 10 mg/day orally). This selectivity is crucial for its use in conditions like Parkinson's disease, as it avoids the dangerous interaction with tyramine-rich foods, commonly known as the "cheese effect."[1] However, at higher doses investigated for other potential therapeutic applications, this compound's selectivity for MAO-B diminishes, and it begins to inhibit monoamine oxidase A (MAO-A) as well.[2][3]
Inhibition of MAO-A in the gastrointestinal tract and liver is the primary cause of the "cheese effect." MAO-A is responsible for metabolizing dietary tyramine, a naturally occurring monoamine found in aged, fermented, and cured foods. When MAO-A is inhibited, ingested tyramine is absorbed systemically, leading to a rapid and dangerous increase in blood pressure, known as a hypertensive crisis.[4] Tyramine displaces norepinephrine from synaptic vesicles, causing a surge in this potent vasoconstrictor.[5]
This guide will help you navigate the challenges of using high-dose this compound in your research while ensuring the safety and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "cheese effect"?
A1: The "cheese effect" refers to a hypertensive crisis that can occur when an individual taking a non-selective or high-dose MAO inhibitor consumes foods or beverages high in tyramine.[4] This leads to a rapid and severe increase in blood pressure, which can be life-threatening.
Q2: At what dose does this compound lose its MAO-B selectivity?
A2: Oral this compound generally loses its selectivity for MAO-B and begins to inhibit MAO-A at doses exceeding 10 mg per day.[1] Studies have shown that a 2- to 4-fold increase in tyramine sensitivity occurs at a dose of 30 mg/day.[3]
Q3: How does the route of administration affect the risk of the "cheese effect"?
A3: The route of administration significantly impacts the risk. The this compound Transdermal System (STS) is designed to bypass first-pass metabolism in the gut and liver.[6] At the 6 mg/24h dose, the STS has a tyramine sensitivity factor (TSF) of approximately 1.85, which is similar to 10 mg/day oral this compound and significantly lower than non-selective MAOIs like tranylcypromine.[7][8][9] This allows for antidepressant effects, which require some MAO-A inhibition, with a reduced risk of the "cheese effect."[6][10] However, at higher transdermal doses (e.g., 12 mg/24h), tyramine sensitivity increases significantly.[9]
Q4: What are the symptoms of a hypertensive crisis?
A4: In humans, symptoms include severe headache, chest pain, shortness of breath, confusion, anxiety, nausea, and vomiting.[11] In research animals, observable signs may include agitation, piloerection (hair standing on end), excessive grooming, abnormal posturing, and in severe cases, seizures or collapse.[12] Continuous blood pressure monitoring is the most reliable method for detection in a laboratory setting.
Q5: What are common dietary sources of tyramine?
A5: High-tyramine foods include aged cheeses, cured meats, fermented sausages, soy sauce, sauerkraut, and some beers and red wines.[4] The tyramine content in food can vary depending on processing, storage, and age.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Unexpected sharp increase in blood pressure in a research animal following this compound administration. | 1. Tyramine interaction: The animal may have consumed tyramine from its diet. Standard rodent chow can have variable and sometimes significant levels of tyramine.[13][14] 2. Interaction with other compounds: Concurrent administration of other sympathomimetic agents can potentiate the pressor effects of this compound. 3. This compound overdose or incorrect dosing. | 1. Verify diet: Switch to a purified, low-tyramine diet for all experimental and control animals. Analyze a sample of the standard chow for tyramine content if possible. 2. Review all administered compounds: Ensure no other substances with pressor effects are being co-administered. 3. Confirm dosage: Double-check all calculations and the concentration of the this compound solution. 4. Emergency Response: If a hypertensive crisis is suspected, follow the emergency treatment protocol (see below). |
| High variability in blood pressure readings between animals in the same treatment group. | 1. Inconsistent tyramine intake: If using a standard diet, individual animals may be consuming varying amounts of tyramine. 2. Stress-induced hypertension: Improper handling or an unsettling environment can cause transient increases in blood pressure. 3. Incorrect blood pressure measurement technique. | 1. Standardize the diet: Use a low-tyramine, purified diet for all animals. 2. Acclimatize animals: Ensure animals are properly acclimatized to the blood pressure measurement procedure and the laboratory environment.[15][16] 3. Refine technique: Review and standardize the blood pressure measurement protocol. Ensure proper cuff size and placement for tail-cuff methods.[17][18] |
| Animal exhibits signs of distress (e.g., agitation, abnormal posture) but blood pressure is only moderately elevated. | 1. Other this compound side effects: High doses of this compound can have central nervous system effects independent of the "cheese effect," such as agitation or stereotyped behaviors, due to its amphetamine metabolites.[11][19] 2. Orthostatic hypotension: Paradoxically, this compound, especially in combination with other agents like L-DOPA, can also cause orthostatic hypotension (a drop in blood pressure upon standing), which can be distressing to the animal.[11][20] | 1. Careful observation: Document all behavioral changes and correlate them with the timing of this compound administration and blood pressure readings. 2. Differentiate from pressor response: A true tyramine-induced hypertensive crisis will be characterized by a rapid and significant rise in blood pressure. 3. Consider dose reduction: If the side effects are severe and not related to tyramine, a reduction in the this compound dose may be necessary. |
Data Summary
Table 1: this compound Dose, Route of Administration, and Tyramine Sensitivity
| Drug/Formulation | Dose | Route | Tyramine Sensitivity Factor (TSF) * | Notes |
| This compound | 10 mg/day | Oral | ~1.85 | Generally considered selective for MAO-B at this dose.[7][8] |
| This compound | 30 mg/day | Oral | 2-4 fold increase | Significant MAO-A inhibition occurs, increasing the risk of the "cheese effect."[3] |
| This compound Transdermal System (STS) | 6 mg/24h | Transdermal | 1.85 ± 0.10 | Bypasses first-pass metabolism, preserving gut MAO-A activity.[7][9] |
| This compound Transdermal System (STS) | 12 mg/24h | Transdermal | 10.99 ± 2.33 | Higher transdermal doses lead to significant tyramine sensitivity.[9] |
| Tranylcypromine (non-selective MAOI) | 30 mg/day | Oral | >20 fold increase | Included for comparison to a classic non-selective MAOI.[7][8] |
*Tyramine Sensitivity Factor (TSF) is the ratio of the tyramine dose required to produce a 30 mmHg increase in systolic blood pressure before and during MAOI treatment. A higher TSF indicates greater sensitivity to tyramine.
Experimental Protocols
Protocol 1: Oral Tyramine Challenge in Rodents
This protocol is a guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
Objective: To assess the pressor response to oral tyramine in rodents treated with high-dose this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound solution for administration (e.g., in saline or other appropriate vehicle)
-
Tyramine hydrochloride solution (e.g., in distilled water)
-
Low-tyramine rodent chow
-
Oral gavage needles
-
Continuous blood pressure monitoring system (e.g., tail-cuff or telemetry)[21]
-
Warming platform for tail-cuff measurements[15]
-
Emergency treatment medications (see Protocol 3)
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week. For tail-cuff measurements, acclimate the animals to the restrainers and procedure for several days prior to the experiment to minimize stress-induced hypertension.[15][16]
-
Dietary Control: Place all animals on a low-tyramine diet for at least one week before the start of the experiment and throughout the study period.
-
This compound Administration: Administer this compound or vehicle to the respective groups at the desired high dose (e.g., via oral gavage or subcutaneous injection) for the planned duration (e.g., daily for 1-2 weeks).
-
Baseline Blood Pressure: On the day of the challenge, record the baseline systolic and diastolic blood pressure for each animal until stable readings are obtained.
-
Tyramine Administration: Administer a single oral dose of tyramine hydrochloride via gavage. A starting dose of 10-20 mg/kg can be used, with higher doses (up to 80 mg/kg) potentially needed to elicit a response, especially in control animals.[22]
-
Blood Pressure Monitoring: Continuously monitor and record blood pressure for at least 60-90 minutes post-tyramine administration.
-
Data Analysis: Calculate the maximum change in systolic and diastolic blood pressure from baseline for each animal. A significant pressor response is often defined as an increase in systolic blood pressure of ≥30 mmHg.[6][23]
Protocol 2: MAO-A and MAO-B Inhibition Assay in Brain Tissue
Objective: To determine the in vivo inhibition of MAO-A and MAO-B in brain tissue from animals treated with this compound.
Materials:
-
Brain tissue (e.g., striatum, cortex) from this compound- and vehicle-treated animals
-
Homogenization buffer (e.g., phosphate buffer)
-
MAO-A selective substrate (e.g., kynuramine) and MAO-B selective substrate (e.g., benzylamine)[24]
-
Fluorometric or spectrophotometric plate reader
-
Commercially available MAO inhibitor screening kits can also be used.[25][26]
-
Protein quantification assay (e.g., Bradford or BCA)
Procedure:
-
Tissue Homogenization: Rapidly dissect and homogenize the brain tissue in ice-cold homogenization buffer.
-
Protein Quantification: Determine the protein concentration of the homogenates.
-
Enzyme Assay:
-
In a microplate, add the brain homogenate.
-
Add the MAO-A or MAO-B specific substrate to initiate the reaction.
-
Incubate at 37°C.
-
Measure the formation of the product (e.g., 4-hydroxyquinoline from kynuramine for MAO-A, or benzaldehyde from benzylamine for MAO-B) over time using a plate reader at the appropriate wavelength.[24]
-
-
Data Analysis: Calculate the rate of reaction for each sample. Express MAO activity as a percentage of the vehicle-treated control group to determine the degree of inhibition.
Protocol 3: Emergency Treatment of Tyramine-Induced Hypertensive Crisis in a Research Setting
Objective: To provide a rapid response to a suspected hypertensive crisis in a laboratory animal. This protocol must be approved by the institutional veterinarian and IACUC.
Signs of Hypertensive Crisis in Rodents:
-
Sudden, sustained, and significant increase in blood pressure (e.g., systolic > 180-200 mmHg).
-
Behavioral signs: agitation, piloerection, tremors, seizures, lethargy, or collapse.[12]
Procedure:
-
Immediate Action:
-
Stop any ongoing administration of this compound or tyramine.
-
If the animal is conscious, ensure it is in a safe and comfortable position to prevent injury.
-
-
Veterinary Consultation: Immediately contact the on-call veterinarian. The following steps should only be performed under veterinary guidance.
-
Pharmacological Intervention:
-
Vasodilators: A short-acting vasodilator may be recommended. Phentolamine, an alpha-adrenergic blocker, can be effective. The veterinarian will determine the appropriate dose and route of administration (e.g., intravenous or intraperitoneal).
-
Fluid Therapy: In some cases, intravenous fluid therapy may be initiated to support cardiovascular function.[27][28]
-
-
Supportive Care:
-
Provide supplemental oxygen if the animal is in respiratory distress.
-
Monitor body temperature and provide thermal support if necessary.
-
-
Continuous Monitoring: Continue to monitor blood pressure, heart rate, and clinical signs closely until the animal is stable.
Visualizations
Signaling Pathway of the "Cheese Effect"
Caption: Mechanism of the tyramine-induced "cheese effect" with high-dose this compound.
Experimental Workflow for a Tyramine Challenge Study
Caption: Workflow for conducting a tyramine challenge experiment in rodents.
Logical Relationship of this compound Dose and "Cheese Effect" Risk
Caption: Relationship between this compound dose, MAO inhibition, and risk of "cheese effect".
References
- 1. This compound and rasagiline: twins or distant cousins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyramine kinetics and pressor sensitivity during monoamine oxidase inhibition by this compound | Semantic Scholar [semanticscholar.org]
- 3. Enhanced pressor sensitivity to oral tyramine challenge following high dose this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyramine content of previously restricted foods in monoamine oxidase inhibitor diets. | Semantic Scholar [semanticscholar.org]
- 5. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pressor response to tyramine after single 24-hour application of a this compound transdermal system in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyramine pressor sensitivity during treatment with the this compound transdermal system 6 mg/24 h in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review of the Literature on the this compound Transdermal System: An Effective and Well-Tolerated Monoamine Oxidase Inhibitor for the Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Autonomic effects of this compound: possible cardiovascular toxicity in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Presentation, treatment and outcome in hypertensive emergency in dogs and cats | Veterinary 33 [veterinary33.com]
- 13. mouseion.jax.org [mouseion.jax.org]
- 14. Chow diet in mouse aging studies: nothing regular about it - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cardiovascular responses to combined treatment with selective monoamine oxidase type B inhibitors and L-DOPA in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound and blood pressure in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hypertension model in rats - Enamine [enamine.net]
- 22. Interaction of MAO inhibitors and dietary tyramine: a new experimental model in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.cn [sigmaaldrich.cn]
- 26. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 27. DSpace [dr.lib.iastate.edu]
- 28. Pharmacist's Corner: Treating Severe Hypotension and Shock - Veterinary Medicine at Illinois [vetmed.illinois.edu]
Selegiline Solubility and Stability: A Technical Support Guide for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Selegiline in in vitro settings. Addressing common challenges related to its solubility and stability, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound hydrochloride stock solutions?
A1: this compound hydrochloride is freely soluble in Dimethyl Sulfoxide (DMSO), ethanol, and water.[1] For cell-based assays, sterile DMSO is a commonly used solvent for preparing stock solutions.[1] It is also soluble in methanol.
Q2: What are the recommended storage conditions for this compound hydrochloride stock solutions?
A2: To maintain stability, it is recommended to store stock solutions at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: The stability of this compound in aqueous solutions is influenced by pH, temperature, and light exposure. It is more stable in acidic conditions (pH 3.5-5.0).[1] At a neutral pH of 7.0, which is common in cell culture, this compound can degrade, particularly at 37°C.[1][2] One of the major degradation products is methamphetamine.[1][2] Additionally, components in cell culture media, such as riboflavin, can contribute to photodegradation.[1]
Q4: Can I expect this compound to be stable throughout a multi-day in vitro experiment?
A4: Given the potential for degradation at physiological pH and temperature, a significant portion of this compound may degrade over a 48- to 72-hour experiment.[1] This can lead to a decreased effective concentration of the active compound. For longer-term experiments, it is advisable to either refresh the media with freshly diluted this compound at regular intervals or determine its stability under your specific experimental conditions.[1]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Precipitation of this compound in cell culture media | Poor solubility at the working concentration or interaction with media components. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤0.1% to 1%) to avoid cytotoxicity and precipitation.[1] 2. Prepare the final dilution of this compound in pre-warmed media and mix thoroughly.[1] 3. Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or trying an alternative solvent for the stock solution.[1] |
| Inconsistent or weaker-than-expected experimental results | Degradation of this compound in working solutions. | 1. Prepare fresh working solutions from a frozen stock for each experiment.[1] 2. Minimize exposure of stock and working solutions to light by using amber tubes and covering plates with foil.[1] 3. If possible, use a slightly acidic pH in your final assay buffer to improve stability.[1] 4. For long-term experiments, consider replenishing the this compound-containing medium every 24 hours.[1] |
| High background or unexpected cellular responses | Presence of active degradation products (e.g., methamphetamine). | 1. Run a vehicle control that has been incubated under the same conditions (light, temperature, duration) as your this compound-treated samples to assess the effect of any potential degradation products.[1] 2. Analyze the purity of your this compound solution before and after incubation under experimental conditions using HPLC to identify and quantify degradation products.[1] |
Quantitative Solubility Data
The solubility of this compound hydrochloride can vary depending on the solvent and experimental conditions. The following table summarizes reported solubility data.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 100[3] | 446.95[3] | May require sonication to fully dissolve.[3] |
| 30[4] | |||
| Water | ≥ 33.33[3] | ≥ 148.97[3] | "≥" indicates that it is soluble, but the saturation point is not specified.[3] |
| Freely soluble[5] | |||
| Ethanol | 30 | ||
| PBS (pH 7.2) | ~10 | Aqueous solutions are not recommended for storage for more than one day.[6] |
Molecular Weight of this compound Hydrochloride: 223.74 g/mol [3]
Experimental Protocols
Preparation of this compound Hydrochloride Stock Solution (10 mM in DMSO)
Materials:
-
This compound hydrochloride powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM stock concentration.
-
Vortex thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[7]
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single experiments to minimize freeze-thaw cycles.[1]
-
Clearly label the aliquots with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
In Vitro Neuroprotection Assay against H₂O₂-induced Oxidative Stress
This protocol describes a general workflow for assessing the neuroprotective effects of this compound in a cell-based model of oxidative stress.
Materials:
-
Neural stem cells (NSCs) or other relevant neuronal cell line
-
Cell culture medium (e.g., DMEM/F12 with appropriate supplements)
-
This compound hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
Cell viability assay reagent (e.g., MTT)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for optimal growth and treatment.
-
This compound Pre-treatment: After cell attachment (typically 24 hours), pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 30, 40 µM) for 48 hours.[8] Include a vehicle control (DMSO) group.
-
Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined concentration of H₂O₂ (e.g., 125 µM) for 30 minutes to induce oxidative stress.[8]
-
Cell Viability Assessment: After the H₂O₂ treatment, remove the medium and assess cell viability using a standard method like the MTT assay.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and analyze the neuroprotective effect of this compound at different concentrations.
Visualizations
Experimental Workflow for this compound Stock Preparation and Use
Caption: Workflow for preparing and using this compound solutions.
This compound's Primary Signaling Pathway: MAO-B Inhibition
Caption: this compound inhibits MAO-B, increasing dopamine levels.
Logical Flow for Troubleshooting this compound Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. Trace decomposition of this compound. Use of worst-case kinetics for a stable drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Neuroprotective effects of this compound on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the confounding effects of Selegiline's amphetamine metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Selegiline. The following information is designed to help mitigate the confounding effects of this compound's amphetamine metabolites in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound and why are they a concern in research?
This compound is metabolized in the liver by cytochrome P450 enzymes into three main metabolites: L-desmethylthis compound, L-methamphetamine, and L-amphetamine.[1][2] The amphetamine metabolites are a significant concern because they are pharmacologically active and can produce psychostimulant effects, potentially confounding the interpretation of experimental results intended to assess the specific effects of this compound as a monoamine oxidase B (MAO-B) inhibitor.[3]
Q2: What are the known effects of this compound's amphetamine metabolites?
L-methamphetamine and L-amphetamine are central nervous system stimulants that can induce the release of norepinephrine and dopamine.[3] These effects can influence a range of behavioral and physiological outcomes in preclinical models, including locomotor activity, anxiety-like behaviors, and cardiovascular parameters.[4][5] The extent to which these metabolites contribute to the overall pharmacological profile of this compound is a subject of ongoing research, with some studies suggesting their effects are minimal at typical therapeutic doses.[3][5]
Q3: How can I differentiate the effects of this compound from those of its amphetamine metabolites in my experiments?
Several strategies can be employed:
-
Use of Alternative MAO-B Inhibitors: Employing MAO-B inhibitors that do not metabolize to amphetamines, such as Rasagiline or Safinamide, can serve as a negative control to isolate the effects of MAO-B inhibition from those of amphetamine metabolites.[6][7]
-
Direct Administration of Metabolites: A control group administered with L-methamphetamine and/or L-amphetamine in concentrations equivalent to those produced by this compound metabolism can help to characterize the specific contribution of the metabolites to the observed effects.
-
Chiral Analysis: This technique can distinguish between the L-isomers of amphetamine and methamphetamine produced from this compound and the D-isomers, which are common in illicitly produced amphetamines. This is particularly crucial in studies where the source of amphetamine needs to be unequivocally identified.[8][9][10]
Q4: Are there formulations of this compound that reduce the formation of amphetamine metabolites?
Yes, an orally disintegrating tablet (ODT) formulation of this compound has been developed. This formulation allows for pre-gastric absorption, which reduces first-pass metabolism in the liver and results in lower plasma concentrations of the amphetamine metabolites compared to conventional oral tablets.[6] Similarly, a transdermal patch formulation also bypasses first-pass metabolism, leading to higher parent drug exposure and reduced metabolite formation.[6]
Troubleshooting Guides
Issue 1: Unexpected Behavioral Effects in Animal Models
Problem: Observation of hyperactivity, stereotypy, or other behavioral changes not anticipated from MAO-B inhibition alone.
Possible Cause: These effects may be mediated by the L-methamphetamine and L-amphetamine metabolites of this compound.
Troubleshooting Steps:
-
Quantify Metabolite Levels: Measure the plasma and brain concentrations of this compound and its amphetamine metabolites to determine if they are within a pharmacologically active range.
-
Incorporate Control Groups:
-
Administer L-methamphetamine and L-amphetamine directly to a separate cohort of animals to characterize their behavioral effects in your specific model.
-
Include a group treated with an alternative MAO-B inhibitor that does not produce amphetamine metabolites (e.g., Rasagiline) to differentiate the effects of MAO-B inhibition.
-
-
Consider a Different this compound Formulation: If feasible, switch to an orally disintegrating tablet or transdermal patch formulation to minimize the formation of amphetamine metabolites.[6]
Issue 2: Positive Amphetamine Results in Urine or Plasma Samples
Problem: Detection of amphetamine and/or methamphetamine in biological samples from subjects administered this compound, leading to potential misinterpretation of results, especially in a clinical or forensic context.
Possible Cause: this compound is metabolized to L-amphetamine and L-methamphetamine.
Troubleshooting Steps:
-
Perform Chiral Analysis: This is the definitive method to distinguish the L-enantiomers produced from this compound metabolism from the D-enantiomers commonly associated with illicit use.[8][9][10]
-
Analyze Metabolite Ratios: The ratio of amphetamine to methamphetamine can sometimes help differentiate this compound use from illicit methamphetamine use, although this is not as definitive as chiral analysis.[8]
-
Detect Parent Drug and Other Metabolites: The presence of this compound and/or L-desmethylthis compound alongside the amphetamine metabolites is a strong indicator of this compound administration.[10]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Humans (Oral Administration)
| Compound | Cmax (ng/mL) | Tmax (hours) | Elimination Half-life (hours) |
| This compound | 50.93 - 992.67 | 0.5 | 1.2 - 3.5 |
| L-desmethylthis compound | 4.34 - 16.25 | 0.5 - 6 | 2.2 - 9.5 |
| L-methamphetamine | 29.78 - 653.64 | 1 - 11 | 14 - 21 |
| L-amphetamine | 8.22 - 150.15 | 1.5 - 11 | 16 - 18 |
Data compiled from multiple sources. Ranges may vary depending on the specific study and analytical methods used.[3]
Table 2: Urinary Excretion of this compound Metabolites (10 mg Oral Dose)
| Metabolite | Percentage of Dose Excreted in Urine |
| L-methamphetamine | 20% - 63% |
| L-amphetamine | 9% - 26% |
| L-desmethylthis compound | ~1% |
| Unchanged this compound | 0.01% - 0.03% |
Data from reference[3].
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of this compound, L-desmethylthis compound, L-methamphetamine, and L-amphetamine in plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of plasma, add an internal standard solution (containing deuterated analogs of the analytes).
- Add a basifying agent (e.g., sodium carbonate) and an extraction solvent (e.g., a mixture of ethyl acetate and hexane).
- Vortex and centrifuge the samples.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Analysis:
- Chromatographic Column: A C18 column is typically used for separation.
- Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection and quantification. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.
3. Data Analysis:
- Construct calibration curves for each analyte using known concentrations.
- Calculate the concentration of each analyte in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Protocol 2: Chiral Analysis of Amphetamine Metabolites
This protocol outlines the general steps for differentiating L- and D-isomers of amphetamine and methamphetamine.
1. Derivatization (if required by the chromatographic method):
- The extracted amphetamine and methamphetamine can be derivatized with a chiral reagent, such as (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TPC), to form diastereomers that can be separated on a non-chiral column.
2. Chromatographic Separation:
- Gas Chromatography-Mass Spectrometry (GC-MS): A chiral capillary column can be used to directly separate the underivatized enantiomers.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A chiral stationary phase, such as a vancomycin-based column, can be used for enantioselective separation.[4][9]
3. Data Analysis:
- The retention times of the L- and D-isomers will be different, allowing for their individual identification and quantification.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of this compound, Desmethylthis compound, R/S-methamphetamine, and R/S-amphetamine on Dried Urine Spots by LC/MS/MS: Application to a Pharmacokinetic Study in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of this compound Agent Methamphetamine-Prompted Mood-Related Behavior Disorder Mediated Via 5-HT2 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pure.teikyo.jp [pure.teikyo.jp]
- 8. [Identification of Methamphetamine Abuse and this compound Use: Chiral Analysis of Methamphetamine and Amphetamine in Urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of l-Methamphetamine and l-Amphetamine as this compound Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. faa.gov [faa.gov]
Best practices for long-term storage and stability of Selegiline solutions
This technical support center provides guidance on the best practices for the long-term storage and stability of Selegiline solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal long-term stability, this compound stock solutions should be stored under the following conditions:
It is crucial to store the solutions in sealed containers to protect them from moisture.[1] For daily use or in vivo experiments, it is recommended to prepare fresh working solutions from the stock.[1]
Q2: How should I prepare and handle this compound solutions for experiments?
When preparing this compound solutions, especially if using water as the solvent, it is best practice to filter and sterilize the solution using a 0.22 μm filter before use.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Always adhere to good laboratory practices and wear appropriate personal protective equipment, including gloves and eye protection.
Q3: What are the main degradation products of this compound in solution?
The primary degradation product of this compound in solution is methamphetamine.[2][3] Under certain stress conditions, such as exposure to strong oxidizing agents like hydrogen peroxide, other degradation products may also form.[4]
Q4: Is this compound sensitive to light?
Yes, this compound is light-sensitive.[5][6] It is recommended to store this compound solutions and solid compounds in light-resistant containers or protected from light to prevent photodegradation.[5][6][7][8]
Q5: What is the optimal pH range for maintaining the stability of aqueous this compound solutions?
A stable aqueous solution of this compound hydrochloride can be maintained at a pH of 3.5 to 5.0.[9] A 2% aqueous solution of this compound hydrochloride has a pH of 3.5-4.5.[5]
Troubleshooting Guides
Problem: I observe unexpected degradation of my this compound solution.
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify that stock solutions are stored at or below the recommended temperatures (-20°C for up to 1 month, -80°C for up to 6 months).[1] Avoid repeated freeze-thaw cycles. |
| Exposure to Light | Ensure solutions are stored in amber vials or otherwise protected from light.[5][6] |
| Incorrect pH | For aqueous solutions, verify that the pH is within the optimal range of 3.5-5.0.[9] |
| Oxidative Stress | Avoid contamination with oxidizing agents. Forced degradation studies show that this compound degrades in the presence of hydrogen peroxide.[4] |
| Contamination | Ensure proper sterile technique during preparation and handling to prevent microbial or chemical contamination. |
Problem: My this compound solution appears cloudy or has precipitated.
| Possible Cause | Troubleshooting Steps |
| Low Solubility | This compound hydrochloride is soluble in water and methanol.[4] If using other solvents, check the solubility limits. |
| Low Temperature | If precipitation occurred upon cooling or refrigeration, gently warm the solution and sonicate to redissolve the compound.[1] |
| Incorrect pH | Adjust the pH of the solution to the optimal range of 3.5-5.0 for aqueous solutions, as solubility can be pH-dependent.[9] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Maximum Storage Duration | Key Considerations |
| -80°C | 6 months[1] | Sealed storage, away from moisture.[1] |
| -20°C | 1 month[1] | Sealed storage, away from moisture.[1] |
| Room Temperature (15-30°C) | Not recommended for long-term solution storage. Commercial tablets can be stored at this temperature, protected from light and humidity.[5][10] | For working solutions, prepare fresh daily.[1] |
Table 2: pH and Stability of Aqueous this compound Solutions
| Parameter | Value | Reference |
| Optimal pH for Stability | 3.5 - 5.0 | [9] |
| pH of 2% Aqueous Solution | 3.5 - 4.5 | [5] |
Table 3: Forced Degradation Studies of this compound Hydrochloride
| Stress Condition | Conditions | Observation |
| Acid Hydrolysis | 0.1M HCl at 80°C for 6 hours | No degradation observed.[4] |
| Base Hydrolysis | 0.1M NaOH at 80°C for 6 hours | No degradation observed.[4] |
| Oxidation | 3% H₂O₂ at room temperature for 15 minutes | Degradation observed.[4] |
| Thermal Degradation | 105°C for 24 hours (solid) | No degradation observed.[4] |
Experimental Protocols
Protocol: Stability Indicating RP-HPLC Method for this compound Hydrochloride
This protocol is adapted from a validated method for the determination of this compound hydrochloride and its degradation products.[4][11]
-
Chromatographic System:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in HPLC grade water.
-
Create a series of dilutions to generate a calibration curve (e.g., 25 µg/mL to 100 µg/mL).[11]
-
-
Sample Preparation:
-
Dilute the this compound solution under investigation with the mobile phase to fall within the concentration range of the calibration curve.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for this compound hydrochloride is approximately 5.7 minutes.[4]
-
Quantify the amount of this compound and any degradation products by comparing peak areas to the calibration curve.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Decision tree for troubleshooting this compound solution degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trace decomposition of this compound. Use of worst-case kinetics for a stable drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Bupropion Metabolism by this compound: Mechanism-Based Inactivation of Human CYP2B6 and Characterization of Glutathione and Peptide Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajprd.com [ajprd.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0878191A2 - Stable aqueous solution containing this compound and device for its administration - Google Patents [patents.google.com]
- 10. This compound Hydrochloride | C13H18ClN | CID 26758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Stability Indicating RP-HPLC Method for this compound Hydrochloride in Pharmaceutical Formulation | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Adjusting Selegiline administration route for optimal brain delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Selegiline administration routes to achieve optimal brain delivery.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with delivering this compound to the brain via conventional oral administration?
A1: The main challenges with oral this compound delivery are its extensive first-pass metabolism in the liver and gut wall, leading to low bioavailability of the parent drug (around 4-10%).[1][2][3] This metabolic process also generates metabolites such as L-methamphetamine and L-amphetamine, which can have their own pharmacological effects and may contribute to side effects.[4] Consequently, achieving therapeutic concentrations of this compound in the brain with oral administration can be difficult and highly variable among individuals.[2]
Q2: Which alternative administration routes show the most promise for enhancing this compound's brain delivery?
A2: Transdermal, intranasal, and sublingual (via orally disintegrating tablets) routes are promising alternatives to conventional oral administration for improving this compound's brain delivery. These routes bypass the extensive first-pass metabolism, leading to higher bioavailability of this compound and altered metabolite profiles.[1][5][6] Intranasal delivery, in particular, offers the potential for direct nose-to-brain transport, further enhancing central nervous system (CNS) concentrations.[6][7]
Q3: How do different administration routes affect the bioavailability and metabolite profile of this compound?
A3: Different administration routes significantly impact this compound's bioavailability and the levels of its metabolites. Oral administration results in low bioavailability and high levels of metabolites.[3][4] Orally disintegrating tablets (ODTs), which allow for pre-gastric absorption, have a bioavailability 5 to 8 times that of conventional oral tablets.[3] The transdermal patch provides the highest bioavailability at approximately 75% and leads to lower concentrations of the amphetamine metabolites compared to the oral route.[3] Intranasal administration in animal studies has demonstrated a dramatic increase in brain and plasma concentrations of this compound compared to oral administration.[6][8]
Q4: What are the key considerations when designing experiments to evaluate a new this compound formulation for brain delivery?
A4: When designing experiments for a new this compound formulation, it is crucial to include a comprehensive pharmacokinetic study that measures drug concentrations in both plasma and brain tissue at multiple time points. This allows for the determination of key parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve), providing a clear picture of the drug's absorption, distribution, and elimination.[6][9] Additionally, pharmacodynamic assessments, such as measuring the inhibition of monoamine oxidase B (MAO-B) activity in the brain, are essential to confirm the biological activity of the delivered this compound.[5][10] For novel formulations like nanoparticles, thorough characterization of the delivery system itself (e.g., particle size, drug loading) is also a critical prerequisite.[11][12]
Troubleshooting Guides
Issue: Low and variable brain concentrations of this compound after oral administration in animal models.
| Possible Cause | Troubleshooting Suggestion |
| Extensive first-pass metabolism | Consider alternative administration routes that bypass the liver, such as intranasal, transdermal, or intraperitoneal injection in preclinical models. |
| Poor absorption from the GI tract | Investigate the use of absorption enhancers or nanoparticle formulations to improve gastrointestinal uptake.[13] |
| Food effects | Standardize the feeding schedule of the animals, as food can significantly alter the absorption of oral this compound.[2] |
| Inter-individual variability | Increase the number of animals per group to ensure statistical power and account for biological variation. |
Issue: Inconsistent results in nanoparticle-based this compound delivery experiments.
| Possible Cause | Troubleshooting Suggestion |
| Poor nanoparticle formulation | Optimize the nanoparticle preparation method. Key parameters to consider include the type of polymer or lipid, drug-to-carrier ratio, and the use of surfactants.[14] |
| Instability of nanoparticles | Characterize the stability of the nanoparticles in relevant biological fluids (e.g., plasma, nasal secretions) before in vivo administration.[14] |
| Inefficient administration technique | For intranasal delivery, ensure a consistent and precise administration technique to target the olfactory region of the nasal cavity. For other routes, ensure accurate and reproducible dosing.[14] |
| Rapid clearance of nanoparticles | Consider modifying the nanoparticle surface with polymers like polyethylene glycol (PEG) to reduce clearance by the reticuloendothelial system.[14] |
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of this compound with Different Administration Routes
| Administration Route | Bioavailability (%) | Key Pharmacokinetic Findings | Reference(s) |
| Oral (Conventional Tablet) | 4 - 10% | Extensive first-pass metabolism, high variability.[1][2][3] | [1][2][3] |
| Oral (Orally Disintegrating Tablet - ODT) | 5-8 times higher than oral | Bypasses some first-pass metabolism through buccal absorption.[3][15] | [3][15] |
| Transdermal Patch | ~75% | Sustained plasma concentrations, reduced metabolite formation.[3][16] | [3][16] |
| Intranasal | Not directly measured in humans | Animal studies show 20-fold higher brain and 12-fold higher plasma concentrations compared to oral administration.[6][8] | [6][8] |
Table 2: Brain MAO-A Inhibition with Different this compound Formulations (Human Studies)
| Formulation | Dose | Mean MAO-A Inhibition in Brain (%) | Reference(s) |
| Orally Disintegrating Tablet (Zelapar®) | 10 mg/day | 37% | [5] |
| Transdermal Patch (EMSAM®) | 6 mg/24h | 33% | [5] |
Experimental Protocols
1. Preparation of this compound-Loaded Chitosan Nanoparticles for Intranasal Delivery
This protocol is based on the ionic gelation method.
-
Materials: this compound hydrochloride, Chitosan, Sodium tripolyphosphate (TPP), Acetic acid.
-
Procedure:
-
Prepare a chitosan solution (e.g., 0.1% w/v) by dissolving chitosan in an aqueous solution of acetic acid (e.g., 1% v/v) with continuous stirring.
-
Dissolve this compound hydrochloride in the chitosan solution.
-
Prepare a TPP solution (e.g., 0.1% w/v) in deionized water.
-
Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature.
-
Nanoparticles are formed spontaneously via electrostatic interaction between the positively charged chitosan and the negatively charged TPP.
-
Continue stirring for a specified period (e.g., 1 hour) to allow for the stabilization of the nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove any unreacted reagents, and then lyophilize for storage.[11]
-
2. Evaluation of this compound Brain Delivery in a Rat Model
This protocol outlines a general procedure for assessing the brain concentration of this compound following administration.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Formulation Administration:
-
Oral: Administer the this compound formulation by oral gavage.
-
Intranasal: Anesthetize the animals and administer the formulation into the nostrils using a micropipette or a specialized nasal delivery device.
-
-
Sample Collection:
-
At predetermined time points after administration, euthanize the animals.
-
Collect blood samples via cardiac puncture.
-
Perfuse the brain with ice-cold saline to remove blood from the cerebral vasculature.
-
Carefully dissect the brain and specific brain regions if required.
-
-
Sample Analysis:
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from the plasma and brain homogenates using an appropriate organic solvent.
-
Quantify the concentration of this compound and its metabolites using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[6][8]
-
Mandatory Visualizations
Caption: this compound's mechanism of action: MAO-B inhibition.
Caption: Experimental workflow for developing and evaluating this compound nanoparticles.
Caption: Pathways for this compound delivery to the brain via intranasal administration.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and pharmacodynamics of this compound. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. hcplive.com [hcplive.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetics and pharmacodynamics of intranasally administered this compound nanoparticles with improved brain delivery in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. avancepsychiatry.com [avancepsychiatry.com]
- 11. Pharmacological evaluation of nasal delivery of this compound hydrochloride-loaded thiolated chitosan nanoparticles for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Characterization of Nasal Delivery of this compound Hydrochloride Loaded Nanolipid Carriers for the Management of Parkinson’s Disease | Bentham Science [eurekaselect.com]
- 13. Enhancing this compound hydrochloride efficacy: Box Behnken-optimized liposomal delivery via intranasal route for Parkinson's disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Transdermal this compound for the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
How to control for placebo effects in Selegiline clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on controlling for placebo effects in Selegiline clinical trials.
Frequently Asked Questions (FAQs)
Q1: Why is controlling for the placebo effect particularly critical in this compound clinical trials?
Controlling for the placebo effect is crucial in this compound trials because the conditions it treats, such as Parkinson's disease and depression, are known to have high placebo response rates.[1][2] The placebo response can account for a substantial portion of the observed improvement in patients, making it difficult to discern the true pharmacological effect of this compound.[1] For instance, in antidepressant trials, the placebo response can constitute up to 75% of the positive effects seen with the active medication.[1] In Parkinson's disease, patient expectations can lead to the release of dopamine in the brain, creating a genuine biological response that mimics the effect of the drug.[2] Failure to adequately control for these effects can lead to inconclusive or failed trials, misinterpretation of efficacy data, and wasted resources.[3]
Q2: What are the primary strategies for minimizing placebo effects in a this compound trial protocol?
Effective control of the placebo effect requires a multi-faceted approach integrated into the trial design. Key strategies include:
-
Double-Blinding: This is the gold standard, where neither the participants nor the investigators know who is receiving this compound versus a placebo.[4][5] This minimizes bias from patient expectations and researcher observations.[6][7]
-
Randomization: Randomly assigning participants to treatment arms helps to ensure that known and unknown confounding factors are evenly distributed, enhancing the validity of the results.[6][8]
-
Placebo Lead-in Phase: A period where all participants receive a placebo before randomization can help identify and exclude "placebo responders" from the trial, though this method can be complex and costly.[3][9]
-
Standardized Procedures: Keeping all aspects of the trial environment consistent—including the appearance of the medication, clinical encounters, and administration procedures—reduces contextual cues that might trigger a placebo effect.[8]
-
Patient and Staff Training: Training participants on how to accurately report their symptoms and training staff to use neutral, standardized language can help manage expectations and reduce reporting bias.[3][9]
Q3: Should an active placebo be considered for a this compound trial?
Using an active placebo, which mimics the side effects of the active drug, can be a valuable strategy, particularly when this compound is studied for depression.[1][8] Antidepressants often have noticeable side effects, and their absence in an inert placebo group can inadvertently unblind participants and investigators.[10][11] An active placebo helps maintain the blind by creating a similar side-effect profile in both the treatment and control groups.[10] For example, a meta-analysis of trials comparing tricyclic antidepressants to active placebos (like atropine) found that the difference in effectiveness was small and non-significant, suggesting that unblinding in inert placebo trials may inflate the perceived efficacy of the antidepressant.[1][10]
Q4: What objective measures can complement subjective reports to mitigate placebo bias?
Relying solely on subjective patient-reported outcomes can increase the risk of placebo bias. Incorporating objective measures is essential for a robust assessment of this compound's efficacy.[6]
-
For Parkinson's Disease: While the Unified Parkinson's Disease Rating Scale (UPDRS) has subjective components, its motor score section is a more objective assessment.[12] Additionally, neuroimaging techniques like PET scans can objectively measure dopamine release in the brain, which has been shown to correlate with placebo-induced improvements.[2]
-
For Alzheimer's Disease: In a trial for Alzheimer's, objective measures included the Mini Mental State Examination, Clock Drawing Test, Sternberg's Memory Scanning test, and electroencephalograms (EEG) to assess cognitive function and brain activity.[13]
-
For ADHD: Cognitive tasks can be administered to measure sustained attention and learning of new information.[14]
Troubleshooting Guides
Issue: The placebo response rate in our trial is higher than anticipated, threatening the study's power.
Potential Causes and Solutions:
-
High Patient/Investigator Expectations: The social context and interactions with healthcare providers can significantly influence patient expectations.[6]
-
Mitigation Strategy: Implement expectation management training for both site staff and patients. Staff should be trained to use neutral language and avoid heightening patient expectations.[3][9] Advanced statistical techniques, such as mixed-effects models, can also be employed during data analysis to help separate the true treatment effect from the placebo response.[4]
-
-
Unblinding Due to Lack of Side Effects in Placebo Group: If this compound produces noticeable side effects (e.g., dry mouth, dizziness), participants receiving the inert placebo may deduce they are not on the active drug.[11]
-
Natural Course of the Disease: Some improvement may be due to the natural history of the disease or regression to the mean, where patients' symptoms naturally fluctuate.[3][9]
-
Mitigation Strategy: Ensure a sufficiently long baseline observation period to establish a stable measure of symptoms before randomization. Collect comprehensive baseline data to understand individual differences in disease progression.[4]
-
Data Presentation
The following table summarizes the results from a Phase III clinical trial of this compound monotherapy in patients with early Parkinson's disease, illustrating a significant placebo response.
Table 1: Change in UPDRS Scores from Baseline in a 12-Week this compound Trial [15][16][17]
| Treatment Group | N | Baseline UPDRS (I+II+III) Score (Mean ± SD) | Final Visit UPDRS (I+II+III) Score (Mean ± SD) | Change from Baseline (Mean ± SD) |
| This compound | 139 | 26.45 ± 11.16 | 20.19 ± 12.95 | -6.26 ± 7.86 |
| Placebo | 140 | 26.58 ± 11.53 | 23.44 ± 13.58 | -3.14 ± 6.98 |
Data from a randomized, double-blind, placebo-controlled Phase III trial.[15][16][17]
Experimental Protocols
Protocol: Double-Blind, Placebo-Controlled Trial of this compound for Early Parkinson's Disease
This protocol outlines a standard methodology for assessing the efficacy of this compound while controlling for placebo effects.
-
Study Design: A 12-week, randomized, double-blind, parallel-group, placebo-controlled trial.[16]
-
Participant Selection:
-
Inclusion Criteria: Patients diagnosed with early-stage Parkinson's disease, not currently taking any anti-PD medication.[17]
-
Exclusion Criteria: Patients with significant cognitive impairment or other neurological conditions.
-
-
Randomization and Blinding:
-
Eligible participants are randomly assigned in a 1:1 ratio to receive either this compound (e.g., 10 mg/day) or a matching placebo.[13][16]
-
The placebo should be identical to the this compound tablets in appearance, taste, and packaging to maintain the blind.[7]
-
Both participants and all study personnel (investigators, coordinators, data collectors) remain blinded to the treatment allocation until the study is complete.[5][18]
-
-
Treatment Administration:
-
Participants receive the assigned treatment for the 12-week duration.
-
Adherence is monitored through pill counts at each study visit.
-
-
Outcome Measures:
-
Primary Outcome: The change in the total score of the Unified Parkinson's Disease Rating Scale (UPDRS) parts I, II, and III from baseline to the final visit at week 12.[15]
-
Secondary Outcomes: Changes in UPDRS sub-scores, patient-reported quality of life scales, and safety assessments.[12]
-
Safety Monitoring: Collection of all adverse events at each visit. Physical examinations, vital signs, and laboratory tests are conducted at baseline and specified follow-up points.[13]
-
-
Statistical Analysis:
-
The primary analysis will compare the change from baseline in the UPDRS total score between the this compound and placebo groups using an analysis of covariance (ANCOVA), with the baseline score as a covariate.[16]
-
The analysis will be performed on the full analysis set, including all randomized patients who received at least one dose of the study drug.[15]
-
Visualizations
Caption: Workflow of a double-blind, placebo-controlled this compound trial.
Caption: Key factors contributing to the placebo response in clinical trials.
Caption: Troubleshooting logic for managing high placebo response rates.
References
- 1. Lessons learned from placebo groups in antidepressant trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placebo responses in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cognivia.com [cognivia.com]
- 4. bioaccessla.com [bioaccessla.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 7. Lack of blinding | Catalog of Bias [catalogofbias.org]
- 8. zanteris.com [zanteris.com]
- 9. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active placebos versus antidepressants for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressant - Wikipedia [en.wikipedia.org]
- 12. Indirect meta-analysis of randomised placebo-controlled clinical trials on rasagiline and this compound in the symptomatic treatment of Parkinson's disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound in the treatment of Alzheimer's disease: a long-term randomized placebo-controlled trial. Czech and Slovak Senile Dementia of Alzheimer Type Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Placebo-controlled study examining effects of this compound in children with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Randomized Double-Blind Placebo-Controlled Phase III Trial of this compound Monotherapy for Early Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Randomized Double-Blind Placebo-Controlled Phase III Trial of this compound Monotherapy for Early Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Blinding: Who, what, when, why, how? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Selegiline vs. Rasagiline: An In Vitro Comparison of Neuroprotective Efficacy
A detailed guide for researchers on the differential neuroprotective profiles of two key monoamine oxidase-B inhibitors.
This guide provides an objective comparison of the in vitro neuroprotective properties of selegiline and rasagiline, two irreversible monoamine oxidase-B (MAO-B) inhibitors widely studied in the context of neurodegenerative diseases. While both drugs share a common primary mechanism of increasing dopamine levels through MAO-B inhibition, extensive in vitro research has revealed distinct, and in some cases, superior neuroprotective capabilities of rasagiline that are independent of this enzymatic inhibition. This guide summarizes key experimental findings, presents detailed methodologies, and visualizes the cellular pathways involved to aid researchers in designing and interpreting studies in the field of neuroprotection.
Executive Summary
In vitro studies consistently demonstrate that both this compound and rasagiline possess neuroprotective properties against a variety of neurotoxic insults. However, direct comparative studies suggest that rasagiline often exhibits a more potent neuroprotective effect at equimolar concentrations.[1] A key study directly comparing the two compounds in a model of dexamethasone-induced apoptosis found rasagiline to be superior in preventing cell death and inhibiting MAO-B activity in both human neuroblastoma and glioblastoma cell lines.[2][3] The neuroprotective effects of both drugs are attributed to their ability to modulate critical cell survival and death pathways, including the upregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-survival signaling cascades.[4]
Quantitative Data Comparison
The following tables summarize quantitative data from a key comparative in vitro study, providing a clear overview of the differential efficacy of this compound and rasagiline.
Table 1: Comparative Neuroprotection against Dexamethasone-Induced Cell Death [2]
| Treatment Group | Cell Viability (% of Control) in SH-SY5Y Cells | Cell Viability (% of Control) in 1242-MG Cells |
| Dexamethasone (10 µM) | ~65% | ~68% |
| This compound + Dexamethasone | Significantly increased vs. Dexamethasone alone | Significantly increased vs. Dexamethasone alone |
| Rasagiline + Dexamethasone | Significantly higher than this compound group | Significantly higher than this compound group |
Data adapted from Tazik et al. (2009). The study demonstrated that while both drugs offered protection, rasagiline treatment resulted in a greater preservation of cell viability.
Table 2: Comparative Inhibition of MAO-B Activity [2]
| Drug | MAO-B Inhibition in SH-SY5Y Cells | MAO-B Inhibition in 1242-MG Cells |
| Rasagiline | ~70% | ~60% |
| This compound | ~50% | ~50% |
Data adapted from Tazik et al. (2009). Rasagiline demonstrated a more potent inhibition of MAO-B catalytic activity in both cell lines compared to this compound.
Table 3: Comparative Effects on Apoptotic DNA Damage (TUNEL Staining) [2]
| Treatment Group | Apoptotic Cells |
| Dexamethasone | Increased TUNEL-positive cells |
| This compound + Dexamethasone | Reduction in TUNEL-positive cells |
| Rasagiline + Dexamethasone | Greater reduction in TUNEL-positive cells compared to this compound |
Qualitative summary from Tazik et al. (2009), which reported that rasagiline showed a higher prevention of apoptotic DNA damage.
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and rasagiline are mediated through their influence on several critical intracellular signaling pathways. Both compounds have been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and activate pro-survival cascades.[4]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to compare the neuroprotective effects of this compound and rasagiline.
1. Cell Culture and Treatment for Neuroprotection Assays
-
Cell Lines: Human neuroblastoma SH-SY5Y cells and human glioblastoma 1242-MG cells are commonly used.[2]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Neurotoxic Insult: Dexamethasone is used to induce apoptosis. A concentration of 10 µM is added to the cell culture medium.[2][3]
-
Drug Treatment: this compound and rasagiline are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at desired concentrations (e.g., 1 µM) prior to or concurrently with the neurotoxic agent.[2]
2. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.
-
Procedure:
-
Plate cells in a 96-well plate and treat as described above.
-
After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
3. MAO-B Activity Assay
-
Principle: This assay measures the enzymatic activity of MAO-B by quantifying the conversion of a substrate (e.g., kynuramine) to a fluorescent product.
-
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Incubate the cell lysates with a reaction mixture containing a specific MAO-B substrate (e.g., kynuramine) and a buffer (e.g., phosphate buffer, pH 7.4).
-
Stop the reaction after a defined period (e.g., 30 minutes) by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate MAO-B activity and express it as a percentage of the control.
-
4. Apoptosis Detection (TUNEL Assay)
-
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Grow cells on coverslips and treat as described.
-
Fix the cells with a solution of 4% paraformaldehyde.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Visualize the cells using fluorescence microscopy and quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Conclusion
The in vitro evidence strongly supports the neuroprotective potential of both this compound and rasagiline, extending beyond their primary function as MAO-B inhibitors. However, direct comparative studies, such as the one highlighted in this guide, suggest that rasagiline may offer more potent protection against certain neurotoxic insults. Researchers investigating novel neuroprotective strategies can utilize the presented data and methodologies as a benchmark for their own in vitro studies. The distinct molecular mechanisms and differential efficacy of these two compounds underscore the importance of continued research to elucidate the precise signaling pathways involved in neuronal survival and to develop more effective therapies for neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Neuroprotective Effects of Rasagiline and Aminoindan with this compound on Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative neuroprotective effects of rasagiline and aminoindan with this compound on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Function of Rasagiline and this compound, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Selegiline and other MAO-B inhibitors' potency
A Comparative Analysis of the Potency of Selegiline and Other MAO-B Inhibitors
This guide provides a detailed comparison of the potency of this compound and other clinically relevant and investigational Monoamine Oxidase B (MAO-B) inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.
Data Presentation: Potency of MAO-B Inhibitors
The potency of MAO-B inhibitors is commonly expressed in terms of the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme. Lower IC50 and Ki values indicate higher potency.
The following table summarizes the in vitro potency of this compound and other selected MAO-B inhibitors against human MAO-B. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate, and assay method.[1]
| Inhibitor | IC50 (nM) | Ki (nM) | Notes |
| This compound | 7 - 19.6[2][3] | 91.0[3] | Irreversible inhibitor. Also referred to as L-deprenyl. |
| Rasagiline | 14 - 46.0[3][4] | - | Irreversible inhibitor.[4] |
| Safinamide | 79[4] | - | Reversible inhibitor.[4] |
| Pargyline | 404[5] | - | Irreversible inhibitor. |
| Lazabemide | - | - | Reversible inhibitor. |
| Compound 4bf | 3.9 | - | A novel potent and selective MAO-B inhibitor from a recent study.[6] |
| ACH10 | 140 | 97 | A novel competitive MAO-B inhibitor.[7] |
| (Z)-5-Phenyl-N'-(1-(m-tolyl)ethylidene)isoxazole-3-carbohydrazide | 5.1 | - | A potent MAO-B inhibitor from a recent study.[8] |
Note on Irreversible vs. Reversible Inhibition: this compound and Rasagiline are irreversible inhibitors, meaning they form a covalent bond with the enzyme, leading to permanent inactivation.[4] Safinamide, on the other hand, is a reversible inhibitor, which binds non-covalently and can dissociate from the enzyme.[4]
Experimental Protocols: Determination of MAO-B Inhibitory Potency
The following is a detailed protocol for a common in vitro fluorometric assay used to determine the IC50 of MAO-B inhibitors. This method utilizes kynuramine, a non-selective MAO substrate that is converted to the fluorescent product 4-hydroxyquinoline.
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
Test inhibitors (e.g., this compound, Rasagiline, etc.)
-
Pargyline (as a positive control for MAO-B inhibition)
-
Phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor and Pargyline in DMSO.
-
Prepare a stock solution of kynuramine in phosphate buffer.
-
Dilute the recombinant human MAO-B enzyme in phosphate buffer to the desired working concentration.
-
-
Assay Protocol:
-
Add 50 µL of the MAO-B enzyme solution to each well of a 96-well black microplate.
-
Add 50 µL of various concentrations of the test inhibitor or Pargyline to the wells. For the control wells (100% activity), add 50 µL of the buffer solution containing the same final concentration of DMSO as the inhibitor wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the kynuramine substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of a suitable stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence microplate reader with excitation and emission wavelengths of approximately 320 nm and 380 nm, respectively.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization: Dopamine Degradation Pathway
The following diagram illustrates the metabolic pathway of dopamine, highlighting the central role of MAO-B in its degradation.
Dopamine degradation pathway highlighting the role of MAO-B.
In the central nervous system, dopamine is primarily metabolized through two pathways.[9][10] In one pathway, monoamine oxidase B (MAO-B) catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL).[11] DOPAL is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to 3,4-dihydroxyphenylacetic acid (DOPAC).[11] Subsequently, catechol-O-methyltransferase (COMT) methylates DOPAC to produce the final metabolite, homovanillic acid (HVA).[11] In an alternative pathway, COMT can first methylate dopamine to 3-methoxytyramine, which is then deaminated by MAO-B to form HVA.[9] By inhibiting MAO-B, drugs like this compound prevent the initial breakdown of dopamine, thereby increasing its availability in the brain.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. | BioWorld [bioworld.com]
- 3. Monoamine oxidase B Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine - Wikipedia [en.wikipedia.org]
- 10. en.humanmetabolome.com [en.humanmetabolome.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Selegiline and Moclobemide on Tyramine-Evoked Mydriasis
In the landscape of monoamine oxidase inhibitors (MAOIs), selegiline and moclobemide represent two distinct classes, with this compound being a selective irreversible inhibitor of monoamine oxidase-B (MAO-B) and moclobemide a selective and reversible inhibitor of monoamine oxidase-A (MAO-A).[1] A key differentiator in their clinical use and safety profile is their interaction with tyramine, an indirectly acting sympathomimetic amine. This guide provides a detailed comparison of the effects of this compound and moclobemide on tyramine-evoked mydriasis, offering insights for researchers and drug development professionals.
Quantitative Comparison of Effects
A double-blind, placebo-controlled, cross-over study involving twelve healthy male volunteers provides the primary data for this comparison. Single oral doses of moclobemide (450 mg), this compound (10 mg), or placebo were administered. The mydriatic response to tyramine was then assessed. The key quantitative findings are summarized in the table below.
| Parameter | Placebo | Moclobemide (450 mg) | This compound (10 mg) |
| Mydriatic Response to Tyramine (Area Under Curve, arbitrary units ± s.e. mean) | 77.08 ± 11.65 | 140.25 ± 18.9 | 72.75 ± 12.35 |
| Change in Pupil Diameter (mm ± s.e. mean) in Untreated Eye | -0.09 ± 0.07 | -0.52 ± 0.09 | -0.26 ± 0.1 |
| Change in Platelet MAO-B Activity (nmol h⁻¹ mg⁻¹ protein ± s.e. mean) | 0.5 ± 0.62 | -6.7 ± 0.66 | -17.7 ± 0.87 |
| Change in Plasma DHPG Concentration (nmol l⁻¹ ± s.e. mean) | -0.01 ± 0.24 | -4.98 ± 0.32 | -0.51 ± 0.26 |
Data sourced from Bitsios et al.[1][2]
The results clearly indicate that moclobemide significantly potentiates the mydriatic response to tyramine, whereas this compound at a 10 mg dose does not produce a response significantly different from placebo.[1] Interestingly, both drugs caused a miotic effect (a decrease in pupil diameter) in the untreated eye, with moclobemide having a more pronounced effect.[1][2] The biochemical data align with the known selectivity of the drugs: this compound caused a profound reduction in platelet MAO-B activity, while moclobemide was a potent inhibitor of MAO-A, as evidenced by the substantial decrease in plasma 3,4-dihydroxyphenylglycol (DHPG), a marker of MAO-A activity.[1][2]
Experimental Protocols
The data presented is based on a robust experimental design. The following provides a detailed overview of the methodology employed in the key study.
Study Design: A double-blind, balanced, cross-over design was utilized, with twelve healthy male volunteers participating in three sessions at monthly intervals.[1][2] In each session, subjects received a single oral dose of either moclobemide (450 mg), this compound (10 mg), or a placebo.[1][2]
Tyramine Challenge: To assess the potentiation of tyramine's effects, tyramine hydrochloride eye drops (75 mM, 2 x 10 μl) were instilled into the left conjunctival sac three times at 40-minute intervals (90, 130, and 170 minutes after capsule ingestion).[1]
Pupil Diameter Measurement: A binocular infrared television pupillometer was used to monitor the pupil diameter of both eyes.[1][2] Recordings were taken before and for 4.5 hours after drug administration. The pupillary response to tyramine was quantified as the area under the pupil diameter versus time curve.[1][2]
Biochemical Assays: Blood samples were collected before and 2 hours after drug ingestion to measure platelet MAO-B activity and plasma DHPG concentration.[1] Platelet MAO activity was determined using a radiochemical assay with [14C]-phenylethylamine as the substrate.[1] Plasma DHPG levels were measured by high-performance liquid chromatography (HPLC).[1]
Visualizing the Mechanisms and Workflow
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the underlying signaling pathways.
Conclusion
The selective MAO-A inhibitor moclobemide significantly potentiates the mydriatic effect of topically applied tyramine, confirming the crucial role of MAO-A in the metabolism of tyramine and norepinephrine in sympathetic nerve terminals of the iris.[1][2] Conversely, the selective MAO-B inhibitor this compound, at a standard clinical dose, does not significantly alter the mydriatic response to tyramine, suggesting that MAO-B plays a minimal role in terminating the effects of sympathomimetic amines in the iris.[1][2] These findings have important implications for the clinical use of these drugs, particularly concerning dietary tyramine restrictions. While users of moclobemide need to be cautious about tyramine intake, this is less of a concern for patients on low-dose this compound.[3] The experimental model of tyramine-evoked mydriasis proves to be a sensitive and safe method for assessing the pharmacodynamic interactions of MAOIs in humans.
References
- 1. Comparison of the effects of moclobemide and this compound on tyramine-evoked mydriasis in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of moclobemide and this compound on tyramine-evoked mydriasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transdermal this compound: the new generation of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of oral versus transdermal Selegiline in research studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of oral and transdermal formulations of selegiline, supported by experimental data from research studies. The choice between oral and transdermal this compound administration has significant implications for its pharmacokinetic profile, bioavailability, and ultimately, its clinical efficacy in treating Parkinson's disease and major depressive disorder.
Transdermal delivery of this compound was developed to bypass the extensive first-pass metabolism that occurs with oral administration, leading to a distinct pharmacological profile.[1] This guide synthesizes key findings from clinical trials to illuminate the differences in performance between these two delivery systems.
Pharmacokinetic Profile: A Tale of Two Routes
The most profound differences between oral and transdermal this compound are observed in their pharmacokinetic parameters. Oral this compound is rapidly absorbed but undergoes significant metabolism in the gut and liver, resulting in low bioavailability of the parent drug and the formation of pharmacologically active metabolites, including l-amphetamine and l-methamphetamine.[2] In contrast, the transdermal system delivers this compound directly into the systemic circulation, largely avoiding this first-pass effect.[1]
This fundamental difference is highlighted by the stark contrast in bioavailability: oral this compound exhibits a bioavailability of approximately 4% to 10%, whereas the transdermal patch achieves a bioavailability of around 73% to 75%.[3][4][5] Consequently, transdermal administration results in significantly higher and more sustained plasma concentrations of this compound and lower levels of its metabolites compared to the oral route.[2][6]
Table 1: Pharmacokinetic Comparison of Oral and Transdermal this compound
| Parameter | Oral this compound | Transdermal this compound | Source(s) |
| Absolute Bioavailability | 4% - 10% | ~73% - 75% | [3][4][5] |
| Metabolism | Extensive first-pass | Bypasses first-pass | [1][2] |
| Parent Drug Exposure | Low | High and sustained | [2][6] |
| Metabolite Exposure | High | Significantly lower | [2] |
Efficacy in Major Depressive Disorder
Clinical trials have demonstrated the efficacy of both high-dose oral and transdermal this compound in the treatment of major depressive disorder (MDD). The antidepressant effect of this compound is believed to be mediated by the non-selective inhibition of both monoamine oxidase A (MAO-A) and MAO-B in the brain at higher doses.[7][8]
Transdermal this compound in MDD: Clinical Trial Evidence
A pivotal 6-week, double-blind, placebo-controlled study investigated the efficacy of a transdermal this compound patch (delivering 20 mg/24h) in adult outpatients with MDD.[1][9] The study demonstrated a statistically significant improvement in depression rating scales for the this compound group compared to placebo.[1][9]
Another 8-week, flexible-dose trial further supported the efficacy of the this compound transdermal system (STS) in MDD, with patients receiving doses of 6 mg/24h, 9 mg/24h, or 12 mg/24h.[10]
Oral this compound in MDD: Clinical Trial Evidence
Higher doses of oral this compound (30-60 mg/day) have also been shown to be effective in treating MDD.[7] A double-blind, placebo-controlled study found that a mean dose of 30 mg/day of oral this compound was superior to placebo in reducing depression scores.[7]
Table 2: Efficacy Data from Major Depressive Disorder Clinical Trials
| Study (Formulation) | Primary Outcome Measure | This compound Improvement | Placebo Improvement | Key Finding | Source(s) |
| Bodkin & Amsterdam, 2002 (Transdermal) | Change in Hamilton Depression Rating Scale (HAM-D) 17-item score | Statistically significant improvement | - | Transdermal this compound was effective and well-tolerated. | [1][9] |
| Feiger et al., 2006 (Transdermal) | Change in HAM-D 28-item score | Statistically significant improvement | - | STS in the dose range of 6-12 mg/24h is effective for MDD. | [10] |
| Mann et al., 1989 (Oral) | Reduction in HAM-D score | 41% reduction | 10% reduction | High-dose oral this compound is an effective antidepressant. | [7] |
Efficacy in Parkinson's Disease
Oral this compound has a well-established role as an adjunct to levodopa in the management of Parkinson's disease (PD), primarily through the selective inhibition of MAO-B at lower doses (typically 10 mg/day), which increases dopaminergic activity in the brain.[11] An orally disintegrating tablet (ODT) formulation of this compound was developed to improve bioavailability over conventional tablets.[12]
Oral this compound in Parkinson's Disease: Clinical Trial Evidence
A multicenter, randomized, placebo-controlled trial of orally disintegrating this compound as an adjunct to carbidopa/levodopa in PD patients experiencing motor fluctuations demonstrated a significant reduction in "off" time compared to placebo.[13] Patients received 1.25 mg daily for the first 6 weeks, followed by 2.5 mg daily for the last 6 weeks.[13]
Table 3: Efficacy Data from Parkinson's Disease Clinical Trials (Oral Formulation)
| Study | Primary Outcome Measure | This compound ODT Improvement | Placebo Improvement | Key Finding | Source(s) |
| Zelapar® Clinical Trial | Reduction in "OFF" time | 2.2 hours/day reduction from baseline | 0.6 hours/day reduction from baseline | Orally disintegrating this compound significantly reduces "off" time in PD patients. | [13] |
Experimental Protocols
Methodology for a Transdermal this compound Trial in Major Depressive Disorder
A representative study protocol for evaluating the efficacy of transdermal this compound in MDD would involve a randomized, double-blind, placebo-controlled, parallel-group design.[1][9]
-
Participants: Adult outpatients (e.g., ages 18-65) meeting the DSM-IV criteria for major depressive disorder.
-
Intervention: Random assignment to receive either a this compound transdermal patch (e.g., 20 mg/24h) or a matching placebo patch, applied once daily for a duration of 6 to 8 weeks.
-
Washout Period: A washout period for any prior psychoactive medications is typically required before randomization.[1]
-
Outcome Measures: Efficacy is assessed using standardized depression rating scales, such as the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS), at baseline and at regular intervals throughout the study.[1][9]
-
Safety Monitoring: Includes monitoring of adverse events, vital signs, and laboratory parameters.
Methodology for an Oral this compound (Orally Disintegrating Tablet) Trial in Parkinson's Disease
A typical clinical trial for oral this compound (ODT) as an adjunct therapy in Parkinson's disease would follow a multicenter, randomized, double-blind, placebo-controlled design.[13]
-
Participants: Patients with idiopathic Parkinson's disease currently treated with levodopa and experiencing motor fluctuations ("wearing-off" phenomena).
-
Intervention: Patients are randomized to receive either this compound ODT (e.g., 1.25 mg to 2.5 mg once daily) or a matching placebo, in addition to their existing levodopa regimen, for a period of approximately 12 weeks.
-
Outcome Measures: The primary efficacy endpoint is often the change from baseline in the total daily "off" time, as recorded by patients in diaries. Secondary measures may include changes in the Unified Parkinson's Disease Rating Scale (UPDRS) scores.
-
Safety and Tolerability: Assessed through the recording of adverse events and clinical laboratory tests.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathways of this compound and a typical workflow for a clinical trial comparing the two formulations.
Caption: Comparative metabolic pathways of oral and transdermal this compound.
Caption: Experimental workflow for a comparative clinical trial.
Conclusion
The choice between oral and transdermal this compound represents a trade-off between different pharmacokinetic and pharmacodynamic profiles. Transdermal administration offers the significant advantage of bypassing first-pass metabolism, leading to higher bioavailability of the parent compound and reduced formation of metabolites. This results in a more consistent and sustained delivery of this compound to the central nervous system.
For the treatment of major depressive disorder, both high-dose oral and transdermal formulations have demonstrated efficacy. In Parkinson's disease, oral this compound, particularly the orally disintegrating tablet formulation, has proven effective in managing motor fluctuations. The selection of a specific formulation should be guided by the therapeutic indication, desired pharmacokinetic profile, and consideration of potential side effects related to metabolites. Further head-to-head clinical trials would be beneficial to directly compare the clinical efficacy and long-term outcomes of these two delivery systems for specific patient populations.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Pharmacokinetics and absolute bioavailability of this compound following treatment of healthy subjects with the this compound transdermal system (6 mg/24 h): a comparison with oral this compound capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneuropsychiatry.org [jneuropsychiatry.org]
- 5. Pharmacology of this compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Transdermal this compound for the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Transdermal this compound in major depression: a double-blind, placebo-controlled, parallel-group study in outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatrist.com [psychiatrist.com]
- 11. Evidence that formulations of the selective MAO-B inhibitor, this compound, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Replicating Key Findings of Selegiline's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Selegiline's neuroprotective performance against key alternatives, supported by experimental data. We delve into the detailed methodologies of pivotal experiments and present quantitative data in structured tables for ease of comparison. Furthermore, we visualize the complex signaling pathways and experimental workflows integral to understanding this compound's mechanism of action.
This compound: A Multifaceted Neuroprotective Agent
This compound, a selective and irreversible inhibitor of monoamine oxidase-B (MAO-B), has long been utilized in the management of Parkinson's disease.[1] Beyond its symptomatic effects related to dopamine preservation, a substantial body of preclinical evidence highlights its direct neuroprotective properties.[1][2] These effects are not solely attributable to MAO-B inhibition but stem from a complex interplay of anti-apoptotic, antioxidant, and neurotrophic mechanisms.[1][2]
Comparative Analysis of Neuroprotective Efficacy
To contextualize the neuroprotective capacity of this compound, this section compares its performance with Rasagiline, another potent MAO-B inhibitor, and other neuroprotective agents.
This compound vs. Rasagiline
Rasagiline is a second-generation, irreversible MAO-B inhibitor that shares structural similarities with this compound. Both compounds have demonstrated significant neuroprotective potential in various preclinical models.
Table 1: Comparison of Antioxidant Enzyme Induction by this compound and Rasagiline
| Parameter | This compound | Rasagiline | Key Finding |
| Catalase (CAT) Activity | Significantly increased in the striatum of 25-week-old rats (2 mg/kg).[3] | Significantly increased (~2-fold) in substantia nigra and striatum of rats (0.5 and 1.0 mg/kg/day).[4][5] | Both agents enhance the activity of this key antioxidant enzyme.[3][4] |
| Superoxide Dismutase (SOD) Activity | Significantly increased SOD2 activity in the striatum of 25-week-old rats (2 mg/kg).[3] Increased SOD1 and SOD2 activities in mesencephalic slice cultures.[3] | Increased Mn-SOD and Cu,Zn-SOD activities (2 to 4-fold) in substantia nigra and striatum.[4][5] | Both this compound and Rasagiline upregulate the activity of SOD enzymes, crucial for mitigating oxidative stress.[3][4] |
| Glutathione (GSH) Levels | Significantly increased in mesencephalic slice cultures.[3] | Not explicitly quantified in the provided search results. | This compound has been shown to augment the levels of this critical endogenous antioxidant.[3] |
Table 2: Comparison of Neurotrophic Factor Induction by this compound and its Metabolite
| Parameter | This compound | Desmethylthis compound (metabolite) | Key Finding |
| Nerve Growth Factor (NGF) Content | 26-fold increase in cultured mouse astrocytes (2 mM for 24h).[6] | 4.1-fold increase in cultured mouse astrocytes (1.68 mM for 24h).[6] | This compound is a potent inducer of NGF, with its metabolite also showing activity.[6] |
| Brain-Derived Neurotrophic Factor (BDNF) Content | 1.7-fold increase in cultured mouse astrocytes (2 mM for 24h).[6] Significantly increased in the anterior cingulate cortex of mice.[7] | 1.7-fold increase in cultured mouse astrocytes (1.68 mM for 24h).[6] | Both this compound and its metabolite increase BDNF levels.[6] |
| Glial Cell Line-Derived Neurotrophic Factor (GDNF) Content | 4.2-fold increase in cultured mouse astrocytes (2 mM for 24h).[6] | 2.4-fold increase in cultured mouse astrocytes (1.68 mM for 24h).[6] | This compound and its metabolite stimulate the production of GDNF.[6][8] |
This compound vs. Other Neuroprotective Agents
While direct quantitative comparisons are less common, the following table summarizes the neuroprotective mechanisms of this compound in relation to other agents.
Table 3: Mechanistic Comparison of this compound with Other Neuroprotective Agents
| Agent | Primary Neuroprotective Mechanism(s) |
| This compound | MAO-B Inhibition, Anti-apoptotic (Bcl-2 family modulation), Antioxidant (SOD, CAT induction), Neurotrophic Factor Induction (BDNF, GDNF, NGF), PI3K/Akt and Nrf2/ARE pathway activation.[2][3][6][9][10] |
| Moclobemide | Reversible MAO-A inhibitor; antidepressant effects.[11][12][13] Neuroprotective effects are less characterized compared to this compound. |
| Amantadine | NMDA receptor antagonist, enhances dopamine release. Some evidence suggests neuroprotective properties, but the mechanism is not fully elucidated.[14] |
Key Signaling Pathways in this compound-Mediated Neuroprotection
This compound's neuroprotective effects are mediated by complex intracellular signaling cascades. The following diagrams illustrate two of the most critical pathways.
Figure 1: this compound-induced neurotrophic factor signaling pathway.
Figure 2: this compound-mediated Nrf2/ARE antioxidant response pathway.
Experimental Protocols
To facilitate the replication of key findings, this section outlines the methodologies for assessing this compound's neuroprotective effects.
In Vitro Model: SH-SY5Y Neuroblastoma Cells
1. Cell Culture and Treatment:
-
Culture human SH-SY5Y neuroblastoma cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, seed cells in appropriate culture plates and allow them to adhere.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours) before inducing toxicity.
2. Induction of Neurotoxicity:
-
Induce apoptosis by exposing cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ (1-methyl-4-phenylpyridinium).
-
A typical concentration for 6-OHDA is 50-100 µM for 24 hours.
3. Assessment of Apoptosis:
-
Western Blot for Bcl-2 Family Proteins:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
-
Caspase-3 Activity Assay:
-
Utilize a colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
Briefly, lyse the cells and incubate the lysate with a caspase-3 substrate (e.g., DEVD-pNA).
-
Measure the absorbance or fluorescence at the appropriate wavelength to determine caspase-3 activity.
-
In Vivo Model: MPTP-Induced Parkinsonism in Mice
1. Animal Model:
-
Use adult male C57BL/6 mice.
-
Induce parkinsonism by intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20-30 mg/kg for 4-5 consecutive days.
2. Drug Administration:
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) daily, starting several days before MPTP administration and continuing throughout the study period.
3. Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test or pole test to assess motor coordination and bradykinesia.
4. Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
At the end of the experiment, perfuse the animals with 4% paraformaldehyde.
-
Collect the brains and prepare coronal sections of the substantia nigra and striatum.
-
Perform immunohistochemical staining for TH, a marker for dopaminergic neurons.
-
Count the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.
-
Quantify the density of TH-positive fibers in the striatum.
5. Measurement of Antioxidant Enzyme Activity:
-
Homogenize brain tissue (striatum and substantia nigra) in appropriate buffers.
-
Use commercially available assay kits to measure the activity of catalase (CAT) and superoxide dismutase (SOD) according to the manufacturer's protocols.
6. Quantification of Neurotrophic Factors:
-
Use ELISA kits to quantify the protein levels of BDNF and GDNF in brain tissue homogenates.
-
Alternatively, perform RT-qPCR to measure the mRNA expression levels of these neurotrophic factors.
Figure 3: General experimental workflow for assessing this compound's neuroprotective effects.
Conclusion
The neuroprotective effects of this compound are well-documented in preclinical studies and are attributed to a multifaceted mechanism of action that extends beyond its primary role as a MAO-B inhibitor. Through the induction of anti-apoptotic and antioxidant pathways, as well as the upregulation of crucial neurotrophic factors, this compound demonstrates a robust capacity to protect neurons from various insults. Comparative data, particularly with Rasagiline, highlight the shared and distinct properties of these propargylamine-derived compounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to replicate and further investigate the significant neuroprotective potential of this compound.
References
- 1. Neuroprotective actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Function of Rasagiline and this compound, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on antioxidant systems in the nigrostriatum in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rasagiline enhances superoxide dismutase and catalase activity [rasagiline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound and desmethylthis compound stimulate NGF, BDNF, and GDNF synthesis in cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of brain-derived neurotrophic factor (BDNF) and cerebral dopamine neurotrophic factor (CDNF) by anti-parkinsonian drug therapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selfhacked.com [selfhacked.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel cytoprotective mechanism of anti-parkinsonian drug deprenyl: PI3K and Nrf2-derived induction of antioxidative proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Neuroprotective Function of Rasagiline and this compound, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies [mdpi.com]
- 13. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Selegiline and Other MAOIs in Preclinical Models of Treatment-Resistant Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of selegiline with other monoamine oxidase inhibitors (MAOIs) in preclinical models of treatment-resistant depression (TRD). The following sections detail the comparative efficacy based on available experimental data, outline the methodologies of key animal models, and visualize the underlying signaling pathways.
Executive Summary
Monoamine oxidase inhibitors (MAOIs) have long been a therapeutic option for major depressive disorder (MDD), particularly for treatment-resistant and atypical depression.[1] this compound, an irreversible MAO inhibitor, presents a unique profile due to its dose-dependent selectivity. At lower doses, it selectively inhibits MAO-B, proving effective in Parkinson's disease.[1] For antidepressant effects, higher doses are required, at which it loses selectivity and inhibits both MAO-A and MAO-B.[1] This dual inhibition is crucial for its antidepressant action, as MAO-A inhibition is primarily linked to the breakdown of serotonin and norepinephrine.[1]
Preclinical studies in animal models of TRD, such as those induced by chronic stress or hormonal dysregulation, have demonstrated the efficacy of this compound. However, direct head-to-head comparative studies with classic non-selective MAOIs like phenelzine and tranylcypromine in these specific models are limited. Available data suggests that while older, non-selective MAOIs may offer a slight efficacy advantage in some populations, they are associated with a greater risk of adverse effects, including tyramine-induced hypertensive crisis.[1] The transdermal formulation of this compound was developed to mitigate this risk by delivering therapeutic concentrations for depression while minimizing peripheral MAO-A inhibition.[1]
This guide synthesizes the available preclinical data to offer an objective comparison of this compound's performance against other MAOIs in validated TRD models.
Quantitative Data Comparison
Direct comparative quantitative data from head-to-head preclinical studies of this compound versus non-selective MAOIs in TRD models is scarce in the published literature. However, we can draw inferences from studies that have evaluated these compounds independently or in comparison with other agents in relevant models.
Table 1: Comparative Efficacy of this compound and Rasagiline in a Genetic Mouse Model of Parkinson's Disease with Depressive-Like Behavior
| Treatment Group | Dose | Primary Outcome Measure | Result | Key Finding |
| This compound | 10 mg/kg | Immobility time in Forced Swim Test (FST) | Significant reduction | Antidepressant-like effect comparable to the same dose of rasagiline. |
| Rasagiline | 1, 10 mg/kg | Immobility time in FST | Significant reduction | Antidepressant-like effects observed. |
| Pramipexole | 1 mg/kg | Immobility time in FST | Significant reduction | A dopamine agonist also shows antidepressant-like effects in this model. |
| Mirtazapine | 1 mg/kg (repeated) | Immobility time in FST | Significant reduction | A standard antidepressant demonstrates efficacy. |
Source: Adapted from a study on CD157 knockout mice, a model exhibiting depressive-like behaviors.[2][3]
Table 2: Comparative Efficacy of this compound and Rasagiline in an MPTP-Induced Mouse Model of Parkinson's Disease with Depressive-Like Behavior
| Treatment Group | Dose | Primary Outcome Measure | Result | Key Finding |
| This compound | 10 mg/kg | Immobility time in Tail Suspension Test (TST) | Significant reduction | This compound demonstrated a more potent antidepressant-like effect than rasagiline at doses with comparable MAO inhibition.[4] |
| Rasagiline | 1, 3 mg/kg | Immobility time in TST | No significant effect | Rasagiline did not show antidepressant-like effects in this model.[4] |
Source: Adapted from a study in a neurotoxin-induced model of Parkinson's disease with depressive features.[4]
Experimental Protocols
Adrenocorticotropic Hormone (ACTH)-Induced Depression Model
This model is designed to mimic the hypothalamic-pituitary-adrenal (HPA) axis dysregulation often observed in treatment-resistant depression.
Protocol:
-
Animals: Male Wistar rats are typically used.
-
Induction: Rats receive daily subcutaneous injections of ACTH fragment 1-24 (e.g., 100 µ g/day ) for a period of 14 days.[5] This chronic administration has been shown to block the antidepressant-like effects of tricyclic antidepressants, thus modeling treatment resistance.[6]
-
Behavioral Testing: Following the induction period, depressive-like behavior is assessed using tests such as the Forced Swim Test (FST), where an increase in immobility time is indicative of a depressive-like state.[5]
-
Treatment Administration: The MAOI or vehicle is administered during the latter part of the induction phase or after the establishment of the depressive-like phenotype.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a widely used paradigm to induce a state of anhedonia, a core symptom of depression, in rodents.
Protocol:
-
Animals: Various rat and mouse strains can be used, with Wistar and Sprague-Dawley rats being common choices.
-
Induction: For several weeks (typically 5-9 weeks), animals are exposed to a series of mild, unpredictable stressors.[7][8] These stressors can include:
-
Tilted cage (45°)
-
Food or water deprivation
-
Overnight illumination
-
Damp bedding
-
Social isolation or crowding
-
Stroboscopic lighting
-
-
Behavioral Testing: Anhedonia is primarily assessed using the Sucrose Preference Test (SPT).[7][9] A significant decrease in the preference for a sucrose solution over water is indicative of anhedonia. Other behavioral tests like the FST and Open Field Test (OFT) can also be used to assess despair and general activity, respectively.
-
Treatment Administration: Antidepressant treatment is typically administered for several weeks during the CUMS procedure.
Learned Helplessness Model
This model is based on the principle that exposure to uncontrollable aversive stimuli can lead to a state of passivity and failure to escape subsequent escapable stressors.
Protocol:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering foot shocks is used.
-
Induction (Inescapable Shock): On the first day, animals are exposed to a series of inescapable foot shocks. The duration and intensity of the shocks are predetermined and not influenced by the animal's behavior.[10][11]
-
Behavioral Testing (Escape Latency): 24 hours later, the animals are placed back in the shuttle box and subjected to escapable shocks, where they can terminate the shock by moving to the other side of the box.[10] The latency to escape is measured. Animals that have developed learned helplessness will show significantly longer escape latencies or fail to escape altogether.
-
Treatment Administration: Drug treatment is typically given between the induction and testing phases.
Signaling Pathways and Mechanisms of Action
MAOIs exert their primary therapeutic effect by increasing the synaptic availability of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine). However, their downstream effects and neuroprotective properties involve a complex interplay of various signaling pathways.
Caption: General mechanism of action for this compound and non-selective MAOIs.
This compound, beyond its primary action on MAO, exhibits neuroprotective properties that may contribute to its therapeutic effects. These are thought to be independent of MAO-B inhibition and involve the modulation of apoptotic pathways and the expression of neurotrophic factors.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | this compound Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson’s Disease [frontiersin.org]
- 3. This compound Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Influence of ACTH on the effects of imipramine, desipramine and lithium on duration of immobility of rats in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Method for Inducing a Depression-Like Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Learned Helplessness As a Potential Transdiagnostic Therapeutic Mechanism of Classic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | From helplessness to controllability: toward a neuroscience of resilience [frontiersin.org]
Safety Operating Guide
Proper Disposal of Selegiline in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals
The proper disposal of selegiline, a monoamine oxidase inhibitor (MAOI), is crucial to ensure laboratory safety, regulatory compliance, and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste in a research environment. Adherence to these procedures is vital to mitigate risks to personnel and prevent the release of pharmacologically active compounds into the environment.
This compound Waste Classification and Regulatory Overview
This compound is not classified as a federally controlled substance by the U.S. Drug Enforcement Administration (DEA). Furthermore, this compound hydrochloride is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is a potent pharmaceutical compound, and its disposal is governed by federal, state, and local regulations for chemical and pharmaceutical waste. Safety Data Sheets (SDS) for this compound hydrochloride consistently advise that it should be disposed of via an approved waste disposal plant and in accordance with all applicable regulations. One SDS specifies that the product may be incinerated in a suitable plant. Additionally, this compound is classified as "toxic to aquatic life with long lasting effects," underscoring the importance of preventing its entry into sewer systems or the environment.
Primary Recommended Disposal Method: High-Temperature Incineration
The universally recommended and safest method for the final disposal of this compound and materials contaminated with it is high-temperature incineration. This process ensures the complete destruction of the active pharmaceutical ingredient.
Operational Protocol:
-
Segregation and Collection: All this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be segregated from general laboratory trash.
-
Waste Container: Collect this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should identify the contents as "this compound Waste" or "Pharmaceutical Waste for Incineration."
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary point of contact for arranging the disposal of chemical and pharmaceutical waste. They will provide specific guidance on packaging, labeling, and pickup schedules.
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal contractor for the transportation and incineration of the this compound waste. These contractors operate specialized incinerators designed for pharmaceutical and chemical waste.
Table 1: Typical Parameters for Pharmaceutical Waste Incineration
| Parameter | Specification | Rationale |
| Primary Chamber Temperature | 800 - 980°C (1400 - 1800°F)[1] | Facilitates the volatilization of the waste material. |
| Secondary Chamber Temperature | > 980°C, typically up to 1200°C (>1800°F, up to 2200°F)[2] | Ensures complete combustion of volatile gases. |
| Residence Time | ≥ 2 seconds in the secondary chamber[2] | Guarantees complete destruction of harmful compounds. |
| Emission Control | Use of afterburners, scrubbers, and filtration systems[3] | Minimizes the release of pollutants into the atmosphere. |
In-Lab Chemical Inactivation: A Word of Caution
While chemical degradation can be a method for treating hazardous waste, there are no established and validated protocols for the routine in-lab disposal of this compound. Attempting to neutralize or degrade this compound without a specific, safety-vetted protocol is not recommended for the following reasons:
-
Formation of Hazardous Byproducts: Studies on the degradation of this compound have shown that heating an aqueous solution at a neutral pH can produce methamphetamine, a DEA-controlled substance. Creating a controlled substance during a disposal procedure would introduce significant legal and safety complications.
-
Incomplete Degradation: Without a validated protocol and analytical confirmation, there is no guarantee of complete destruction of the pharmacologically active molecule, which could lead to the release of active waste.
-
Safety Risks: Chemical reactions for degradation can be energetic, produce noxious fumes, or involve hazardous reagents, posing a direct risk to laboratory personnel.
One study on forced degradation showed that this compound was degraded by a 3% hydrogen peroxide solution at room temperature. However, this was an analytical study to identify degradation products, not a disposal protocol. The byproducts of this reaction and the conditions for complete degradation for disposal purposes are not defined.
Therefore, until a validated and peer-reviewed chemical inactivation protocol is available, in-lab degradation should be avoided.
Spill Management and Personal Protective Equipment (PPE)
In the event of a this compound spill, the following procedures should be followed:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: This includes a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or where dust may be generated, respiratory protection (e.g., an N95 dust mask) is recommended.
-
Contain the Spill: For solid this compound, gently cover with an absorbent material to prevent dust from becoming airborne. For solutions, absorb with an inert material such as sand or vermiculite.
-
Clean the Area: Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the institutional disposal of this compound waste.
References
Safe Handling and Disposal of Selegiline: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Selegiline. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, the following personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1][2][3] |
| Skin Protection | Impervious and fire/flame resistant clothing. Chemical resistant gloves (material to be specified by internal safety protocols based on the specific solvent used, if any). | Gloves must be inspected prior to use and satisfy EU Directive 89/686/EEC and the standard EN 374.[3][4] |
| Respiratory Protection | A dust respirator or a full-face respirator should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or in case of insufficient ventilation.[2][3][5][6] | Use an approved/certified respirator or equivalent.[5][6] |
Operational Plan for Handling this compound
1. Engineering Controls:
-
Work in a well-ventilated area.[3]
-
Use a laboratory fume hood or other forms of local exhaust ventilation to minimize dust and aerosol generation.[1][4]
2. Safe Handling Practices:
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
-
Wash hands thoroughly after handling.[3]
-
Store in a cool, dry, and well-ventilated place, protected from light.[4][7][9]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][7]
3. First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][7]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4][7][10]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[1][4]
Quantitative Toxicity Data
| Route of Exposure | Species | LD50 Value |
| Oral | Rat | 385 mg/kg[5] |
| Oral | Rat | 1060 mg/kg[7][8] |
| Oral | Mouse | 360 mg/kg[7] |
This compound Spill Response Workflow
The following diagram outlines the immediate actions to be taken in the event of a this compound spill.
Caption: Workflow for handling a this compound spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of accordingly.
1. Waste Collection:
-
Collect spilled material and contaminated items (e.g., absorbent pads, gloves, weighing paper) in a sealed, properly labeled container.[2]
2. Disposal Procedure:
-
Dispose of the waste container through an approved waste disposal plant.[3][7]
-
Do not allow the product to enter drains or waterways.[1][7]
-
For unused or expired medicine, if a take-back program is not available, mix the medicine with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash.[11]
-
Always follow federal, state, and local environmental regulations for waste disposal.[6][12]
-
Scratch out all personal information on prescription labels before disposing of the container.[11]
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. pccarx.com [pccarx.com]
- 10. carlroth.com [carlroth.com]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
